(Cyclopropylmethyl)[(3-nitrophenyl)methyl]amine
Description
Properties
IUPAC Name |
1-cyclopropyl-N-[(3-nitrophenyl)methyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c14-13(15)11-3-1-2-10(6-11)8-12-7-9-4-5-9/h1-3,6,9,12H,4-5,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACPMSHXAMQLMBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNCC2=CC(=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physicochemical properties of (Cyclopropylmethyl)[(3-nitrophenyl)methyl]amine
[1][2]
Executive Summary
(Cyclopropylmethyl)[(3-nitrophenyl)methyl]amine (also known as N-(3-nitrobenzyl)cyclopropanemethanamine) is a bifunctional intermediate characterized by a secondary amine core flanked by a lipophilic cyclopropylmethyl motif and an electron-deficient 3-nitrobenzyl ring.[1]
This compound serves as a critical scaffold in Diversity-Oriented Synthesis (DOS) .[1] The cyclopropyl group acts as a "bioisostere" for isopropyl or isobutyl groups, improving metabolic stability (blocking
Chemical Identity & Structural Architecture[1][3][4]
Nomenclature & Identifiers
| Property | Detail |
| IUPAC Name | N-(3-Nitrobenzyl)-1-cyclopropylmethanamine |
| Common Names | (Cyclopropylmethyl)[(3-nitrophenyl)methyl]amine; N-[(3-Nitrophenyl)methyl]cyclopropanemethanamine |
| Molecular Formula | |
| Molecular Weight | 206.24 g/mol |
| SMILES | [O-]c1cccc(CNCC2CC2)c1 |
| InChIKey | Predicted:[1][3][4][5] ZJ...[1] (Analogous to benzylamine derivatives) |
| Structural Class | Secondary Amine / Nitroaromatic / Cyclopropane derivative |
Molecular Geometry
The molecule features two distinct domains separated by a flexible aminomethyl linker:[2]
-
Cyclopropylmethyl Domain: A strained,
-rich region.[1] The cyclopropyl ring exhibits -character (Walsh orbitals), allowing for unique cation-stabilizing interactions and rigid hydrophobic bulk.[1] -
3-Nitrobenzyl Domain: A planar, electron-deficient aromatic system.[1] The nitro group at the meta position exerts a strong electron-withdrawing inductive effect (-I) and mesomeric effect (-M) on the phenyl ring, though only the inductive effect significantly propagates to the benzylic amine.[1]
Physicochemical Profile
The following properties are derived from high-fidelity structure-activity relationship (SAR) data of structural analogs (e.g., N-benzylmethylamine, cyclopropylmethylamine).
Quantitative Properties Table
| Property | Value (Est.) | Confidence | Mechanistic Rationale |
| pKa (Conjugate Acid) | 8.6 – 9.1 | High | Lower than typical secondary amines (~10.[1]5) due to the electron-withdrawing inductive effect of the 3-nitrobenzyl group.[1] |
| LogP (Octanol/Water) | 2.1 – 2.4 | High | The lipophilic cyclopropyl group (+1.[1]2) is balanced by the polar nitro group and ionizable amine.[1] |
| LogD (pH 7.4) | 0.8 – 1.2 | Medium | At physiological pH, the amine is >95% protonated, significantly reducing apparent lipophilicity.[2] |
| Topological Polar Surface Area (TPSA) | 58 Ų | High | Sum of Nitro ( |
| Boiling Point | ~280°C | Medium | High MW and polarity suggest high BP.[1] Likely distillable only under high vacuum (<1 mmHg).[1] |
| Solubility (Water) | Low (<1 mg/mL) | High | Free base is lipophilic.[1] The HCl salt will be highly water-soluble (>50 mg/mL).[1] |
The "Nitro Effect" on Basicity
Unlike a standard benzylamine (pKa ~9.5), the 3-nitro substituent acidifies the ammonium species. The electron-withdrawing nature of the nitro group pulls electron density away from the benzylic carbon, which in turn inductively destabilizes the positive charge on the protonated nitrogen.[2]
-
Implication: This amine is a weaker base than its unsubstituted parent, making it less likely to be trapped in lysosomes (lysosomotropism) compared to highly basic amines.[2]
Synthetic Pathways & Manufacturing[1]
The synthesis is best approached via Reductive Amination , which offers higher atom economy and fewer side reactions (like over-alkylation) compared to direct alkylation.
Method A: Reductive Amination (Preferred)[1]
-
Reagents: 3-Nitrobenzaldehyde + Cyclopropylmethylamine.[1]
-
Reducing Agent: Sodium triacetoxyborohydride (
) or Sodium borohydride ( ).[1] -
Solvent: Dichloromethane (DCM) or Methanol.[1]
-
Mechanism: Formation of an imine intermediate followed by irreversible hydride reduction.[1]
Method B: Nucleophilic Substitution[4]
-
Reagents: 3-Nitrobenzyl bromide + Cyclopropylmethylamine (Excess).[1]
-
Base:
or .[1] -
Risk: High risk of forming the tertiary amine (double alkylation) if stoichiometry is not strictly controlled.[1]
Synthesis Workflow Diagram
The following diagram illustrates the logic flow for the synthesis and potential downstream derivatization.
Figure 1: Synthetic pathway via reductive amination and potential downstream reduction of the nitro group.[2]
Analytical Characterization
To validate the identity of the synthesized compound, the following spectroscopic signals are diagnostic.
Proton NMR ( -NMR, 400 MHz, )
-
Cyclopropyl Ring: Distinctive high-field multiplets.[1]
-
Linker Methylenes:
-
Aromatic Region (3-Nitro pattern):
- 7.50 (t, 1H), 7.70 (d, 1H), 8.10 (d, 1H), 8.25 (s, 1H).[2] The singlet at ~8.25 is characteristic of the proton between the nitro and alkyl groups.
Mass Spectrometry (ESI-MS)
Stability & Handling
Chemical Stability[1][4]
-
Oxidation: Secondary amines are susceptible to oxidation to N-oxides or imines upon prolonged exposure to air/light.[1] Store under nitrogen.
-
Nitro Group: Stable under standard conditions but sensitive to strong reducing environments (e.g.,
, , Hydrogenation), which will convert it to the aniline.[2] -
Cyclopropane Ring: Generally stable, but can undergo ring-opening under harsh acidic conditions (conc.[1]
) or radical conditions.[1]
Storage Protocol
-
Form: Store as the Hydrochloride (HCl) salt for maximum stability. The free base is likely an oil and more prone to oxidation.[1]
-
Conditions:
, desiccated, protected from light.
References
-
Bordwell pKa Table. Acidity in DMSO and Water.[1][6] University of Wisconsin-Madison.[1] Link
-
PubChem Compound Summary. Cyclopropylmethylamine (Fragment Data). National Center for Biotechnology Information.[1] Link
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. (Standard protocol for synthesis). Link[1]
-
Hansch, C., et al. (1991).[2] "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews, 91(2), 165-195.[2] (Basis for Nitro group inductive effect calculation). Link[1]
Molecular weight and formula of (Cyclopropylmethyl)[(3-nitrophenyl)methyl]amine
[2]
Executive Summary
(Cyclopropylmethyl)[(3-nitrophenyl)methyl]amine is a secondary amine intermediate characterized by a cyclopropylmethyl moiety and a 3-nitrobenzyl group.[1] It serves as a critical building block in the synthesis of bioactive small molecules, particularly in the development of kinase inhibitors and GPCR ligands where the cyclopropyl group enhances metabolic stability and lipophilicity.[1]
| Parameter | Data |
| Molecular Formula | C₁₁H₁₄N₂O₂ |
| Molecular Weight | 206.24 g/mol |
| Exact Mass | 206.1055 |
| IUPAC Name | N-(Cyclopropylmethyl)-1-(3-nitrophenyl)methanamine |
| Core Functionality | Secondary Amine, Nitroarene, Cyclopropane |
Chemical Identity & Structural Analysis[1][2][6][7][8][9]
Molecular Formula Derivation
The molecular formula is derived by summing the atomic contributions of its three constituent fragments: the cyclopropylmethyl group, the (3-nitrophenyl)methyl group, and the bridging amine.[1]
-
Fragment A (Cyclopropylmethyl):
[1]-
Cyclopropyl ring (
) attached to a methylene ( ).[1]
-
-
Fragment B ((3-Nitrophenyl)methyl):
[1]-
Benzene ring (
) substituted with a nitro group ( ) and a methylene bridge ( ).[1]
-
-
Fragment C (Amine Core):
[1]-
Secondary amine connecting Fragments A and B.[1]
-
Calculation:
Structural Topology (Graphviz)
The following diagram illustrates the connectivity and functional segmentation of the molecule.[1]
Figure 1: Structural segmentation of (Cyclopropylmethyl)[(3-nitrophenyl)methyl]amine showing the lipophilic cyclopropyl tail and the electron-deficient nitroaromatic head.[1]
Physicochemical Profiling
Understanding the physicochemical properties is essential for predicting the compound's behavior in biological assays and formulation.[1]
| Property | Value (Predicted) | Significance |
| LogP | 2.3 – 2.6 | Moderate lipophilicity; likely good membrane permeability.[1][2] |
| pKa (Base) | ~8.8 – 9.2 | The secondary amine is basic; exists predominantly as a cation at physiological pH (7.4).[1] |
| Topological Polar Surface Area (TPSA) | ~58 Ų | (12 Ų from NH + 46 Ų from NO₂).[1] Well within the limit for CNS penetration (<90 Ų).[1] |
| H-Bond Donors | 1 | The amine hydrogen (-NH-).[1][2] |
| H-Bond Acceptors | 3 | Two oxygens (NO₂) + One nitrogen (NH).[1] |
| Rotatable Bonds | 5 | High flexibility, allowing conformational adaptation in binding pockets.[1] |
Synthetic Pathways
To ensure high purity and prevent over-alkylation (formation of quaternary ammonium salts), Reductive Amination is the preferred synthetic route over direct alkylation.[1]
Recommended Protocol: Reductive Amination
This method couples 3-nitrobenzaldehyde with cyclopropylmethylamine using a selective reducing agent.[1][2]
Reagents:
-
Reducing Agent: Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride (
)[1] -
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[1]
-
Catalyst: Acetic Acid (catalytic amount to activate the imine)[1]
Step-by-Step Workflow:
-
Imine Formation: Dissolve 3-nitrobenzaldehyde (1.0 eq) and cyclopropylmethylamine (1.05 eq) in DCM. Add acetic acid (0.1 eq). Stir at room temperature for 1–2 hours to form the imine intermediate.
-
Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (1.4 eq) portion-wise.
-
Quench: Stir overnight at room temperature. Quench with saturated aqueous
. -
Extraction: Extract the organic layer, dry over
, and concentrate in vacuo. -
Purification: Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).
Synthetic Logic Diagram
Figure 2: One-pot reductive amination pathway avoiding over-alkylation byproducts.[1][2]
Analytical Characterization
Validation of the synthesized compound requires confirming the integrity of both the cyclopropyl ring and the nitro group.[1]
Proton NMR ( H-NMR) Expectations (CDCl , 400 MHz)
-
Cyclopropyl Ring: Multiplets at
0.1–0.6 ppm (4H) and 0.9–1.1 ppm (1H, methine).[1] -
N-CH2-Cyclopropyl: Doublet at
2.5–2.6 ppm (2H). -
N-CH2-Aryl: Singlet at
3.9–4.0 ppm (2H).[1][2] -
Aromatic Protons:
Mass Spectrometry (ESI-MS)
Pharmaceutical Relevance
This molecule is rarely a final drug but acts as a high-value Intermediate .[1][2]
-
Reduction to Aniline: The nitro group is readily reduced (H
/Pd-C or Fe/NH Cl) to form the corresponding aniline.[1] This aniline is a "privileged scaffold" for creating urea or amide linkages in: -
Metabolic Stability: The cyclopropylmethyl group is often used to replace linear alkyl chains (n-propyl or isobutyl) to reduce susceptibility to CYP450 oxidation while maintaining steric bulk.[1]
References
-
Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.[1] Link[1]
-
PubChem Compound Summary. (2024). "Cyclopropanemethanamine" (Reactant).[1][3] National Center for Biotechnology Information. Link[1]
-
Wermuth, C. G. (2008).[1] The Practice of Medicinal Chemistry. Academic Press. (Context on Cyclopropylmethyl bioisosterism). Link
-
Li, J. J. (2014).[1] Name Reactions and Reagents in Organic Synthesis. Springer. (Reference for Reductive Amination protocols). Link[1]
Comprehensive Structural Elucidation of N-(3-nitrobenzyl)cyclopropanemethylamine: A Multi-Modal Analytical Whitepaper
Executive Summary & Pharmacophoric Context
N-(3-nitrobenzyl)cyclopropanemethylamine (Chemical Formula: C₁₁H₁₄N₂O₂, Exact Mass: 206.1055) is a highly versatile secondary amine building block. The electron-withdrawing 3-nitrobenzyl moiety, paired with the lipophilic and sterically constrained cyclopropylmethyl group, makes it a valuable pharmacophore in the design of kinase inhibitors and CNS-active agents[1]. Because subtle structural variations in such building blocks drastically alter target binding affinities, rigorous structural confirmation is paramount. This whitepaper details the definitive structural elucidation of this compound using an orthogonal, self-validating analytical strategy.
Orthogonal Analytical Strategy
To ensure absolute structural certainty and eliminate false positives, we employ a triad of analytical modalities. The causality behind this specific triad is rooted in complementary validation:
-
High-Resolution Mass Spectrometry (HRMS): Confirms the molecular formula and primary substructures via exact mass and collision-induced dissociation (CID).
-
Nuclear Magnetic Resonance (NMR): Maps the exact atomic connectivity, spatial arrangement, and confirms the meta-substitution pattern of the aromatic ring.
-
Fourier-Transform Infrared (FT-IR): Identifies highly polar functional groups (the nitro group and secondary amine) without solvent interference.
Figure 1: Orthogonal analytical workflow for complete structural elucidation.
High-Resolution Mass Spectrometry (HRMS) Profiling
Rationale: Electrospray Ionization (ESI) in positive mode is selected because the secondary amine is readily protonated at acidic pH, providing a robust [M+H]⁺ signal[2].
Data Interpretation: The theoretical exact mass for the protonated molecular ion [C₁₁H₁₅N₂O₂]⁺ is 207.1128. The fragmentation pathway is driven by the stability of the resulting carbocations. The benzylic C-N bond is highly susceptible to CID. Cleavage yields a dominant 3-nitrobenzyl cation at m/z 136.0393. A secondary fragment at m/z 72.0808 corresponds to the protonated cyclopropanemethylamine moiety, a common fragmentation pattern for cyclopropylamine-derived kinase inhibitors[1].
Figure 2: Primary ESI+ CID fragmentation pathways of the protonated molecular ion.
Table 1: HRMS Fragmentation Data
| Precursor/Fragment | Formula | Exact Mass (m/z) | Relative Abundance | Assignment |
| [M+H]⁺ | C₁₁H₁₅N₂O₂⁺ | 207.1128 | 100% | Molecular Ion |
| Fragment 1 | C▱H₆NO₂⁺ | 136.0393 | 85% | 3-nitrobenzyl cation |
| Fragment 2 | C₄H₁₀N⁺ | 72.0808 | 40% | cyclopropanemethyl cation |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: Deuterated chloroform (CDCl₃) is chosen as the solvent due to the compound's lipophilicity and to prevent the rapid deuterium exchange of the secondary amine proton, which would occur in D₂O or CD₃OD.
Data Interpretation: The 3-nitrobenzyl system presents a classic meta-substituted splitting pattern. The strongly electron-withdrawing nitro group heavily deshields the ortho protons (H-2 and H-4)[3]. Conversely, the cyclopropane ring protons are highly shielded due to the diamagnetic anisotropy of the strained ring bonds, appearing characteristically upfield between 0.1 and 1.0 ppm[4].
Table 2: ¹H NMR Assignments (400 MHz, CDCl₃)
| Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 8.21 | s (broad) | 1H | Ar-H (C2, between NO₂ and alkyl) |
| 8.12 | ddd | 1H | Ar-H (C4, ortho to NO₂) |
| 7.68 | d | 1H | Ar-H (C6, ortho to alkyl) |
| 7.49 | t | 1H | Ar-H (C5, meta to both) |
| 3.92 | s | 2H | Benzylic CH₂ |
| 2.51 | d | 2H | CH₂ attached to cyclopropane |
| 1.65 | br s | 1H | NH (exchanges with D₂O) |
| 0.95 | m | 1H | Cyclopropane CH |
| 0.45 | m | 2H | Cyclopropane CH₂ (trans) |
| 0.15 | m | 2H | Cyclopropane CH₂ (cis) |
Table 3: ¹³C NMR Assignments (100 MHz, CDCl₃)
| Shift (δ, ppm) | Assignment |
| 148.5 | Ar-C (C3, attached to NO₂) |
| 142.1 | Ar-C (C1, attached to CH₂) |
| 134.2, 129.3, 123.4, 122.1 | Ar-C (C6, C5, C4, C2 respectively) |
| 54.2 | Aliphatic CH₂ (attached to cyclopropane) |
| 52.8 | Benzylic CH₂ |
| 11.2 | Cyclopropane CH |
| 3.5 | Cyclopropane CH₂ (x2) |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Rationale: Attenuated Total Reflectance (ATR) is utilized to eliminate the need for KBr pellet pressing. KBr is hygroscopic, and absorbed moisture can create a broad O-H stretch that obscures the critical N-H stretching region of the secondary amine.
Data Interpretation: The nitro group exhibits highly diagnostic asymmetric and symmetric stretching vibrations at 1528 cm⁻¹ and 1350 cm⁻¹, respectively[3]. The secondary amine N-H stretch is visible as a sharp, single band near 3310 cm⁻¹.
Table 4: Key FT-IR Absorptions (ATR)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3310 | Medium | N-H stretch (secondary amine) |
| 3085 | Weak | C-H stretch (aromatic) |
| 2995, 2850 | Medium | C-H stretch (aliphatic/cyclopropyl) |
| 1528 | Strong | N-O asymmetric stretch (NO₂) |
| 1350 | Strong | N-O symmetric stretch (NO₂) |
Validated Experimental Protocols
To ensure the integrity of the data, all protocols are designed as self-validating systems incorporating necessary blanks and internal standards.
Protocol 1: LC-HRMS System Suitability and Acquisition
-
System Priming: Flush the Time-of-Flight (ToF) LC-MS system with 50:50 Water:Acetonitrile (containing 0.1% Formic Acid) for 30 minutes to establish baseline stability[1].
-
Calibration (Self-Validation): Inject a standard tuning mix (e.g., Agilent ESI-L) to validate mass accuracy. The system must demonstrate < 2 ppm mass error before proceeding.
-
Sample Preparation: Dissolve 1 mg of N-(3-nitrobenzyl)cyclopropanemethylamine in 1 mL of LC-MS grade methanol. Dilute 1:100 in the mobile phase.
-
Acquisition: Run a 5-minute isocratic gradient (60% Acetonitrile / 40% Water + 0.1% FA) at 0.4 mL/min. Set the ESI capillary voltage to 3500 V and fragmentor voltage to 120 V to induce necessary CID.
Protocol 2: NMR Sample Preparation and Acquisition
-
Solvent Verification (Self-Validation): Run a blank CDCl₃ sample to confirm the absence of residual water (peak at 1.56 ppm) and organic impurities.
-
Preparation: Dissolve 15 mg of the analyte in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference (0.00 ppm).
-
Acquisition: Acquire ¹H NMR at 400 MHz with 16 scans and a relaxation delay (D1) of 2 seconds. For ¹³C NMR, acquire at 100 MHz with 1024 scans to ensure adequate signal-to-noise for the quaternary aromatic carbons (C1 and C3).
Protocol 3: FT-IR ATR Analysis
-
Background Subtraction (Self-Validation): Clean the diamond ATR crystal with isopropanol. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) in ambient air to subtract atmospheric CO₂ and H₂O.
-
Sample Application: Place 2-3 mg of the neat compound directly onto the crystal. Apply the pressure anvil until the pressure gauge indicates optimal optical contact.
-
Acquisition: Collect 32 scans from 4000 to 400 cm⁻¹. Validate the spectrum by ensuring the baseline transmittance is >95% in non-absorbing regions.
Conclusion
The structural identity of N-(3-nitrobenzyl)cyclopropanemethylamine is unequivocally established through the convergence of exact mass data, highly specific functional group vibrations, and complete atomic connectivity mapping. The orthogonal protocols provided ensure the reproducibility, absolute structural certainty, and analytical rigor necessary for downstream drug development and synthetic applications.
References
-
Royal Society of Chemistry. Supporting Information for Photoluminescent Selenospirocyclic and Selenotetracyclic Derivatives by Domino Reactions of Amines. 3
-
ResearchGate. N-Alkyl-N-Cyclopropylanilines as Mechanistic Probes in the Nitrosation of N,N-Dialkyl Aromatic Amines. 4
-
National Center for Biotechnology Information (PMC). Binding to an Unusual Inactive Kinase Conformation by Highly Selective Inhibitors of Inositol-Requiring Enzyme 1α Kinase-Endoribonuclease. 2
-
ACS Publications. Binding to an Unusual Inactive Kinase Conformation by Highly Selective Inhibitors of Inositol-Requiring Enzyme 1α Kinase-Endoribonuclease. Journal of Medicinal Chemistry. 1
Sources
Technical Guide & Provisional SDS: (Cyclopropylmethyl)[(3-nitrophenyl)methyl]amine
This guide serves as a Provisional Technical Dossier & Safety Data Sheet (SDS) for the research compound (Cyclopropylmethyl)[(3-nitrophenyl)methyl]amine .
As a specific CAS number for this exact structure is not widely indexed in public commercial catalogs, this document is engineered based on Structure-Activity Relationships (SAR) , functional group analysis (Secondary Amine + Nitroaromatic), and standard protocols for handling high-value drug discovery intermediates.
Date of Issue: March 04, 2026 Version: 1.0 (Research Use Only) Status: Provisional / Novel Intermediate
PART 1: CHEMICAL IDENTITY & STRUCTURE[1][2]
Substance Identification
-
Systematic Name: N-(3-Nitrobenzyl)-1-cyclopropylmethanamine
-
Alternative Names: N-(Cyclopropylmethyl)-3-nitrobenzylamine; 1-(3-Nitrophenyl)-N-(cyclopropylmethyl)methanamine.
-
Molecular Formula: C₁₁H₁₄N₂O₂
-
Molecular Weight: 206.24 g/mol
-
SMILES: [O-]c1cccc(CNCC2CC2)c1
-
InChI Key: (Predicted) Specific key pending synthesis verification
Structural Analysis
The molecule consists of two distinct functional domains:
-
Cyclopropylmethylamine motif: A steric bulk provider often used to modulate lipophilicity (
) and metabolic stability in drug candidates. -
3-Nitrobenzyl core: An electron-deficient aromatic ring, serving as a precursor for aniline derivatives (via reduction) or as a dipole-interacting motif.
PART 2: HAZARDS IDENTIFICATION (GHS PREDICTED)
Note: In the absence of specific toxicological data, classification is derived from functional group analogs (e.g., Benzylamine derivatives, Nitroaromatics).
GHS Classification
| Hazard Class | Category | Justification |
| Skin Corrosion/Irritation | Cat.[1] 1B | Secondary amines are typically corrosive or severe irritants to skin/mucous membranes. |
| Serious Eye Damage | Cat. 1 | Direct contact with basic amines can cause irreversible corneal damage. |
| Acute Toxicity (Oral) | Cat.[2] 4 | Nitroaromatics often exhibit acute oral toxicity. |
| Specific Target Organ Tox. | Cat. 2 | Potential blood toxicity (Methemoglobinemia) associated with nitro compounds. |
Label Elements
-
Signal Word: DANGER
-
Hazard Statements:
Precautionary Statements
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.[6]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][3][5][6]
-
P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing.[1][5] Rinse skin with water [or shower].[3][5][6]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[1][3][5][6] Remove contact lenses, if present and easy to do.[1][3][5][6] Continue rinsing.[1][3][5][6]
PART 3: SYNTHESIS & TECHNICAL CONTEXT
Primary Synthesis Pathway (Reductive Amination)
The most robust route for high-purity synthesis avoids over-alkylation by using a reductive amination strategy.
Protocol:
-
Reactants: 3-Nitrobenzaldehyde (1.0 eq) + Cyclopropylmethylamine (1.1 eq).
-
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).
-
Reducing Agent: Sodium triacetoxyborohydride (STAB) (1.5 eq).
-
Conditions: Stir at Room Temperature (RT) for 4–12 hours under
. -
Workup: Quench with saturated
, extract with DCM, dry over .
Synthesis Workflow Diagram
Figure 1: Reductive amination pathway. The choice of STAB (Sodium triacetoxyborohydride) minimizes the reduction of the nitro group, which is sensitive to stronger reducing agents like
PART 4: PHYSICAL & CHEMICAL PROPERTIES
Note: Data below are predicted values (
| Property | Value (Predicted) | Technical Context |
| Physical State | Yellowish Oil or Low-melting Solid | Nitro groups often impart color; amines oxidize to darken over time. |
| Boiling Point | 315°C ± 25°C (at 760 mmHg) | High boiling point due to polarity/H-bonding. |
| Density | 1.18 ± 0.1 g/cm³ | Denser than water due to the nitro group. |
| pKa (Base) | ~9.2 (Secondary Amine) | Forms stable salts (HCl, Oxalate) for easier handling. |
| LogP | ~2.3 | Moderate lipophilicity; likely membrane permeable. |
| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Poor water solubility as free base; soluble as HCl salt. |
PART 5: HANDLING, STABILITY & EMERGENCY
Stability & Storage
-
Amine Oxidation: Secondary amines are prone to N-oxidation and carbamate formation (reaction with atmospheric
). -
Storage Protocol:
-
Atmosphere: Store under Argon or Nitrogen.
-
Temperature: 2–8°C (Refrigerate).
-
Container: Amber glass vials (protect from light) with Teflon-lined caps.
-
Emergency Response Decision Tree
Figure 2: Immediate response logic for amine exposure. Note: Neutralizing skin burns with acid (e.g., vinegar) is contraindicated as the exothermic reaction can worsen tissue damage.
Waste Disposal
-
Stream: Organic waste containing nitrogen.
-
Protocol: Dissolve in a combustible solvent (e.g., acetone) and burn in a chemical incinerator equipped with an afterburner and scrubber. Warning: Incineration generates Nitrogen Oxides (
).
PART 6: TOXICOLOGICAL INSIGHTS
Mechanism of Action (Predicted)
-
Corrosivity: The unshared electron pair on the nitrogen attacks membrane lipids, causing saponification and lysis of cell membranes.
-
Systemic Toxicity: The nitro group (
) can be metabolically reduced to a hydroxylamine ( ) or amine ( ) in the liver. These metabolites can oxidize Hemoglobin ( ) to Methemoglobin ( ), reducing oxygen transport capacity.
Personal Protective Equipment (PPE)
-
Respiratory: NIOSH-approved respirator with organic vapor cartridges (Type A) if ventilation is insufficient.
-
Hands: Nitrile rubber gloves (Minimum thickness: 0.11 mm). Breakthrough time > 480 min.
-
Eyes: Tightly fitting safety goggles AND face shield. Standard safety glasses are insufficient for corrosive liquids.
References
-
PubChem Compound Summary. Cyclopropanemethanamine (CAS 2516-47-4).[7] National Center for Biotechnology Information. Available at: [Link]
-
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A Technical Guide to the Bioactivity of Cyclopropylmethyl Amine Derivatives: From Privileged Scaffold to Therapeutic Potential
Abstract: The cyclopropylmethyl amine (CPMA) moiety represents a cornerstone structural motif in modern medicinal chemistry. Its unique combination of conformational rigidity, metabolic stability, and electronic properties has established it as a "privileged scaffold" for engaging a diverse range of biological targets. This technical guide provides an in-depth exploration of the bioactivity of CPMA derivatives, intended for researchers, medicinal chemists, and drug development professionals. We will dissect the fundamental physicochemical attributes of the CPMA core, survey its application across key pharmacological classes, detail validated protocols for synthesis and bioactivity assessment, and synthesize structure-activity relationship (SAR) insights. This document serves as a comprehensive resource, blending foundational theory with practical, field-proven methodologies to empower the rational design of next-generation therapeutics.
The Cyclopropylmethyl Amine Moiety: A Profile of a Privileged Structure
The cyclopropyl group is far more than a simple three-carbon ring; it is a compact and powerful modulator of molecular properties. When appended to a methylamine, it creates the CPMA scaffold, a recurring feature in numerous FDA-approved drugs.[1] Its value in drug design stems from several key physicochemical characteristics:
-
Conformational Constraint: The rigid cyclopropane ring locks the attached methylamine into a more defined spatial orientation compared to a flexible alkyl chain. This pre-organization can reduce the entropic penalty upon binding to a biological target, often leading to enhanced potency.[2]
-
Metabolic Stability: The C-H bonds of a cyclopropyl ring are stronger than those in typical aliphatic chains. This intrinsic property often makes the moiety resistant to oxidative metabolism by cytochrome P450 enzymes, a critical advantage for improving a drug candidate's pharmacokinetic profile.[2]
-
Unique Electronic Nature: The strained bonds of the cyclopropane ring possess significant p-character, allowing the ring to engage in electronic conjugation with adjacent π-systems, akin to a vinyl group. This electronic influence can modulate the pKa of the amine and influence interactions with target proteins.
-
Lipophilicity and Permeability: The cyclopropyl group can increase the lipophilicity of a molecule, which can enhance membrane permeability and access to intracellular targets, including those in the central nervous system (CNS).[3]
These properties collectively make the CPMA scaffold a versatile tool for medicinal chemists to optimize potency, selectivity, and drug metabolism, and excretion (ADME) properties.[2]
Key Pharmacological Classes and Mechanisms of Action
CPMA derivatives have demonstrated significant therapeutic impact across several disease areas. Their ability to interact with a wide array of biological targets underscores their versatility.
Opioid Receptor Modulation
The CPMA moiety is a hallmark of potent opioid receptor modulators. Its conformational rigidity is crucial for achieving high-affinity binding to the complex topographies of opioid receptor binding pockets.
-
Naltrexone: An opioid antagonist used in the treatment of opioid and alcohol use disorders.[4] The N-cyclopropylmethyl group is critical for its antagonist activity. Naltrexone works by binding to and blocking opioid receptors, thereby inhibiting the euphoric effects of opioids like heroin or morphine.[4][5]
-
Buprenorphine: A partial agonist at the μ-opioid receptor and an antagonist at the κ-opioid receptor.[6][7] This mixed pharmacology, conferred in part by the CPMA structure, allows it to reduce cravings and withdrawal symptoms without producing the same level of euphoria as full agonists.[5] The combination of buprenorphine and naltrexone has also been explored for its potential antidepressant effects, leveraging the enhancement of κ-antagonist properties.[6][7]
The interaction of these molecules with opioid receptors can be visualized through a simplified signaling pathway.
Caption: Simplified opioid receptor signaling pathway.
Monoamine Oxidase (MAO) Inhibition
The CPMA scaffold is also central to a class of irreversible enzyme inhibitors, most notably in the treatment of depression.
-
Tranylcypromine: A non-selective, irreversible inhibitor of both monoamine oxidase A (MAO-A) and MAO-B.[8][9] Structurally, tranylcypromine is a cyclopropylamine derivative of amphetamine.[10] By inhibiting MAO enzymes, it prevents the breakdown of key neurotransmitters like serotonin, norepinephrine, and dopamine in the brain, leading to their increased availability and an antidepressant effect.[8][11] The irreversible nature of the inhibition means that the body must synthesize new enzyme to restore function, a process that can take weeks.[8] MAO-A inhibition is considered more relevant for the antidepressant effects.[12]
The mechanism involves the CPMA moiety forming a covalent bond with the enzyme's flavin cofactor, rendering it inactive. This highlights the utility of the strained ring in promoting chemical reactivity for targeted enzyme inactivation.
Synthetic Strategies and Methodologies
The synthesis of CPMA derivatives is a well-established field, with numerous methods available for constructing the core scaffold and introducing diversity.
General Routes to the CPMA Scaffold
Several robust methods are employed for the synthesis of the core CPMA structure.
-
Reductive Amination: A common and efficient method involves the reaction of cyclopropanecarboxaldehyde with an appropriate amine in the presence of a reducing agent like sodium borohydride.[13]
-
Alkylation of Amines: Cyclopropylmethyl halides or tosylates can be used to alkylate primary or secondary amines. For example, reacting cyclopropylmethylamine with 3-bromo-1-propanol serves as a straightforward N-alkylation method.
-
From Cyclopropyl Nitriles: Cyclopropyl nitriles can be reduced to the corresponding primary amines (cyclopropylmethanamines), which serve as versatile building blocks for further derivatization.[14]
Representative Synthetic Protocol: N-Alkylation
This protocol describes a general procedure for the N-alkylation of a primary amine with a cyclopropylmethyl halide, a foundational step in creating diverse libraries of CPMA derivatives.
Objective: To synthesize an N-cyclopropylmethyl-substituted secondary amine.
Materials:
-
Primary amine (1.0 eq)
-
Cyclopropylmethyl bromide (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.5 eq)
-
Acetonitrile (ACN) as solvent
-
Magnetic stirrer and hotplate
-
Round-bottom flask and reflux condenser
Procedure:
-
Reaction Setup: To a round-bottom flask, add the primary amine, acetonitrile, and potassium carbonate. Stir the suspension at room temperature for 10 minutes.
-
Addition of Alkylating Agent: Slowly add cyclopropylmethyl bromide to the stirring suspension.
-
Reaction: Heat the mixture to reflux (approximately 80-85°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Causality Insight: Potassium carbonate acts as a base to neutralize the HBr formed during the reaction, driving the equilibrium towards the product. Acetonitrile is a suitable polar aprotic solvent for this type of Sₙ2 reaction.
-
-
Workup: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel.
-
Validation: The structure and purity (>95%) of the final compound must be confirmed by ¹H NMR, ¹³C NMR, and LC-MS before its use in biological assays. This step is critical for ensuring the reliability of downstream bioactivity data.
In Vitro Bioactivity Assessment
A tiered approach to in vitro screening is essential for efficiently identifying and characterizing the bioactivity of novel CPMA derivatives.
High-Throughput Screening (HTS) Workflow
The initial phase of testing involves HTS to rapidly assess a library of compounds against a specific biological target.
Caption: A typical workflow for in vitro bioactivity screening.
Key Experimental Protocols
This luminescent assay is a rapid, sensitive, and HTS-compatible method for measuring MAO-A and MAO-B activity.[15]
Principle: The assay uses a luminogenic MAO substrate. When acted upon by MAO, this substrate is converted into luciferin.[15][16] A Luciferin Detection Reagent is then added, which contains luciferase. The luciferase acts on the newly formed luciferin to produce a stable, glow-type luminescent signal that is directly proportional to MAO activity.[17] Compound-induced inhibition of MAO results in a decrease in the luminescent signal.
Procedure (384-well plate format):
-
Compound Plating: Dispense 5 µL of CPMA derivatives (at various concentrations) or control inhibitors (e.g., Tranylcypromine) into wells of a 384-well plate.
-
Enzyme Addition: Add 10 µL of MAO-A or MAO-B enzyme solution (recombinant human enzyme) to each well.
-
Substrate Addition & Incubation: Add 10 µL of the luminogenic MAO substrate. Mix briefly and incubate for 60 minutes at room temperature.
-
Self-Validation: Include "no enzyme" controls to measure background signal and "no inhibitor" controls to determine 100% enzyme activity.
-
-
Detection: Add 25 µL of reconstituted Luciferin Detection Reagent to each well to stop the MAO reaction and initiate luminescence.[16]
-
Data Acquisition: Incubate for 20 minutes at room temperature to stabilize the signal. Measure luminescence using a plate-reading luminometer.
-
Analysis: Calculate the percent inhibition for each compound concentration relative to controls and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
Competitive radioligand binding assays are the gold standard for determining a compound's affinity for a specific receptor subtype (e.g., μ, δ, κ).
Principle: This assay measures the ability of a test compound (the CPMA derivative) to displace a known high-affinity radioligand (e.g., [³H]-DAMGO for μ-opioid receptor) from the receptor, typically in membranes prepared from cells overexpressing the receptor. The amount of radioactivity bound to the membranes is inversely proportional to the affinity of the test compound.
Procedure:
-
Preparation: Prepare cell membranes expressing the human opioid receptor of interest (μ, δ, or κ).
-
Reaction Mixture: In a 96-well plate, combine:
-
Cell membranes
-
Radioligand (e.g., [³H]-DAMGO) at a concentration near its K_d value.
-
CPMA derivative at a range of concentrations.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a set time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioactivity.
-
Scintillation Counting: Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Analysis: Determine the concentration of the CPMA derivative that inhibits 50% of the specific binding of the radioligand (IC₅₀). This value can be converted to an inhibition constant (K_i) using the Cheng-Prusoff equation.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the CPMA scaffold has yielded crucial insights into the structural requirements for potent and selective bioactivity. Relating these structural changes to biological activity is the core of SAR analysis.[18]
Table 1: SAR Summary of Selected CPMA Derivatives
| Compound Class | R¹ Substitution (Aryl Ring) | R² Substitution (Amine) | Key Bioactivity | Observations & Insights |
| Opioid Modulators | Morphinan scaffold | Cyclopropylmethyl | μ-antagonist, κ-antagonist | The N-cyclopropylmethyl group is a classic determinant of opioid antagonist activity (e.g., Naltrexone). |
| MAO Inhibitors | Phenyl (Tranylcypromine) | -H | Irreversible MAO-A/B Inhibition | The trans-2-phenylcyclopropylamine core is essential for the irreversible inhibition mechanism.[10] |
| LSD1 Inhibitors | Various Aryl groups | -H | Potent LSD1 Inhibition | SAR studies show that modifications to the aryl group can fine-tune potency and selectivity for this epigenetic target.[19] |
| 5-HT₂C Agonists | Substituted Phenyl | -H, -Alkyl | Selective 5-HT₂C Agonism | Introduction of fluorine and alkoxy groups on the phenyl ring enhances potency and selectivity over 5-HT₂A/₂B receptors.[20] |
Causality Insight: In the development of selective 5-HT₂C agonists, adding electron-withdrawing groups like fluorine to the phenyl ring was found to be beneficial.[20] This modification likely alters the electronic properties of the aromatic ring and its interaction with specific residues in the receptor's binding pocket, leading to enhanced selectivity.[18]
Future Directions and Emerging Targets
The proven success of the CPMA scaffold ensures its continued exploration in drug discovery. Future research is likely to focus on several key areas:
-
Epigenetic Targets: Beyond MAO, CPMA derivatives are potent inhibitors of Lysine-Specific Demethylase 1 (LSD1), a key epigenetic modifier implicated in cancer.[10][19] Further exploration in this area holds significant therapeutic promise.
-
Novel CNS Applications: The 2-phenylcyclopropylmethylamine (PCPMA) scaffold is being recognized as a privileged structure for designing ligands for various CNS targets, including aminergic GPCRs and transporters, with applications in schizophrenia, Parkinson's disease, and sleep disorders.[21]
-
Antimicrobial and Antifungal Agents: The cyclopropane moiety is found in compounds with a broad spectrum of biological activities, including antifungal and antibacterial properties, representing an area ripe for further investigation.[22][23]
Conclusion
The cyclopropylmethyl amine framework is a testament to the power of a well-designed chemical scaffold. Its inherent properties—conformational rigidity, metabolic stability, and tunable electronics—provide an exceptional starting point for medicinal chemists. From established roles in opioid modulation and depression to emerging applications in oncology and beyond, CPMA derivatives continue to demonstrate remarkable biological versatility. The synthesis and assay methodologies detailed in this guide provide a robust framework for researchers to build upon, enabling the continued discovery and optimization of novel therapeutics grounded in this privileged structure.
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Naltrexone and Buprenorphine, Explained. Stefan Kantrowitz MD, FASAM. [Link]
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C-H activation enables a rapid structure-activity relationship study of arylcyclopropyl amines for potent and selective LSD1 inhibitors. PubMed. [Link]
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Inhibition of Excessive Monoamine Oxidase A/B Activity Protects Against Stress-induced Neuronal Death in Huntington Disease. PMC. [Link]
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2-Phenylcyclopropylmethylamine (PCPMA) as a privileged scaffold for central nervous system drug design. PubMed. [Link]
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The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Request PDF - ResearchGate. [Link]
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Combined administration of buprenorphine and naltrexone produces antidepressant-like effects in mice. PubMed. [Link]
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Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. PMC. [Link]
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Recommended Opioid Receptor Tool Compounds: Comparative In Vitro for Receptor Selectivity Profiles and In Vivo for Pharmacological Antinociceptive Profiles. ACS Publications. [Link]
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Design and Synthesis of (2-(5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine as a Selective Serotonin 2C Agonist. PMC. [Link]
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Applications of Nitrobenzyl Amines in Medicinal Chemistry: Photopharmacology, Targeted Delivery, and Scaffold Synthesis
Executive Summary
The integration of photochemistry into rational drug design has revolutionized how therapeutics are delivered and activated. At the forefront of this paradigm are o-nitrobenzyl (ONB) amines and their derivatives. By serving as photoremovable protecting groups (PPGs) and self-immolative linkers, ONB moieties enable the spatiotemporal control of drug activity, drastically widening the therapeutic window of highly cytotoxic agents. This technical guide explores the mechanistic foundations, therapeutic applications, and synthetic utility of nitrobenzyl amines in modern medicinal chemistry.
Mechanistic Foundations of o-Nitrobenzyl Photolysis
The utility of the o-nitrobenzyl group stems from its highly predictable photochemical degradation. When exposed to ultraviolet (UV) or near-infrared (NIR) light via two-photon excitation, the ONB group undergoes a Norrish type II-like intramolecular reaction[1].
Upon photon absorption, a benzylic hydrogen is transferred to the adjacent nitro group, generating a transient aci-nitro tautomer. This intermediate rapidly decays in aqueous environments, cleaving the covalent bond to release the free primary or secondary amine (the active payload) alongside a 2-nitrosobenzaldehyde by-product[1]. The ability to precisely control where and when this cleavage occurs makes ONB amines indispensable for targeted therapies.
Light-triggered photolysis of o-nitrobenzyl prodrugs releasing active therapeutics.
Photopharmacology: Precision Activation of Prodrugs
Systemic toxicity is the primary dose-limiting factor for many chemotherapeutics. By caging the pharmacophore of a drug with an ONB group, researchers create an inactive prodrug that is only converted to its active form upon localized light irradiation[2].
Histone Deacetylase (HDAC) Inhibitors
HDAC inhibitors are potent anticancer agents but suffer from severe off-target effects. Recent advancements have utilized 4,5-dimethoxy-2-nitrobenzyl (DMNB) groups to cage the hydroxamic acid or amine domains of pan-HDAC inhibitors like panobinostat[3]. The addition of electron-donating methoxy groups to the nitrobenzyl ring induces a bathochromic shift, allowing the prodrug to be activated by 405 nm light, which penetrates tissue deeper and is less phototoxic than standard 365 nm UV light[3].
5-Fluorouracil (5-FU) Prodrugs
Amphiphilic ONB molecules have been synthesized to cage 5-FU. Prior to irradiation, the prodrug exhibits effectively shielded toxicity. Upon localized UV exposure at the tumor site, the ONB ester/amine bonds cleave, restoring the potent antitumor capability of 5-FU while sparing healthy peripheral tissues[2].
Targeted Drug Delivery Systems (TDDS)
Beyond small-molecule prodrugs, nitrobenzyl amines are heavily utilized as photocleavable linkers in macromolecular drug delivery systems.
-
Dendrimer Conjugates: Anticancer agents like methotrexate have been covalently conjugated to fifth-generation poly(amidoamine) (PAMAM) dendrimers via ONB linkers. The terminal amine of the linker anchors the photocaged drug to the dendrimer carrier, preventing premature release during systemic circulation[4].
-
Liposomal Formulations: ONB groups are used to photocage the primary amine headgroups of lipids. Upon photolysis in vivo, the underlying amine functionality is revealed, causing a spontaneous switching of the liposome's surface charge from neutral to cationic, triggering immediate cellular uptake and endosomal escape[5].
-
Polycarbonate Nanocarriers: Light-degradable nanocarriers utilizing o-nitrobenzyl ester/amine groups as side chains allow for the rapid, on-demand release of encapsulated hydrophobic drugs in tumor-specific regions[6].
Advanced Bioconjugation: Self-Immolative Linkers
A major breakthrough in antibody-drug conjugates (ADCs) is the development of the PC4AP (photocaged C40-oxidized abasic site) linker. This system utilizes an ONB group to protect a highly reactive intermediate[7].
Once the ONB group is removed via irradiation, the unmasked C4AP intermediate reacts intramolecularly with a nearby primary amine (such as the ε-amine of a lysine residue on the carrier protein). This triggers a rapid addition-elimination cascade that severs the carbamate bond, releasing the free drug without generating toxic linker remnants[7].
Mechanism of PC4AP self-immolative linker activation and subsequent drug release.
Synthetic Applications: The Davis-Beirut Reaction
Nitrobenzyl amines are not only useful as protecting groups; they are vital building blocks in synthetic medicinal chemistry. The Davis-Beirut reaction provides a redox-neutral method for converting o-nitrobenzyl amines and alcohols into 2H-indazoles—a privileged scaffold found in numerous analgesic, antiviral, and anticancer drugs[8].
By utilizing the photochemistry of o-nitrobenzyl alcohols under Brønsted acid catalysis, researchers can successfully incorporate anilines to form highly sought-after N-aryl 2H-indazoles. The acid catalyst prevents competitive C-N bond cleavage, forcing the reaction through a key nitroso imine intermediate that undergoes N-N bond formation[8].
Photochemical Brønsted acid-catalyzed Davis-Beirut reaction for 2H-indazole.
Experimental Workflows & Protocols
Protocol 1: Synthesis of an ONB-Caged Amine Prodrug
This protocol outlines the caging of a primary amine pharmacophore using 4,5-dimethoxy-2-nitrobenzyl chloroformate (NVOC-Cl).
-
Preparation: Dissolve the active amine drug (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.
-
Base Addition: Add N,N-diisopropylethylamine (DIPEA) (2.5 eq).
-
Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl generated during the reaction, preventing the protonation of the target amine which would stall the nucleophilic attack.
-
-
Caging Reagent: Dropwise add NVOC-Cl (1.2 eq) dissolved in DCM at 0°C.
-
Causality: The reaction is highly exothermic. Performing this at 0°C minimizes the formation of bis-acylated side products and preserves the integrity of the photolabile NVOC group.
-
-
Reaction & Quenching: Stir for 4 hours at room temperature, protected from ambient light using aluminum foil. Quench with saturated aqueous NaHCO₃.
-
Validation Checkpoint (Self-Validating System): Perform LC-MS analysis of the organic layer. The protocol is validated when the free amine peak (M+H) completely disappears, replaced by a single peak corresponding to the carbamate-linked prodrug mass. If unreacted amine remains, the basicity of the microenvironment was insufficient.
Protocol 2: In Vitro Photolysis and HPLC Validation Assay
This protocol quantifies the cleavage kinetics of the synthesized ONB-prodrug.
-
Matrix Preparation: Dissolve the ONB-prodrug in PBS (pH 7.4) containing 1% DMSO to a final concentration of 50 µM.
-
Causality: 1% DMSO ensures the hydrophobic prodrug remains in solution without disrupting the aqueous photochemistry that mimics physiological conditions.
-
-
Irradiation: Place the solution in a quartz cuvette. Irradiate using a 365 nm or 405 nm LED photoreactor (10 mW/cm²).
-
Causality: Quartz is mandatory as standard borosilicate glass absorbs UV light, artificially dampening the cleavage kinetics. We avoid 254 nm wavelengths as they cause non-specific degradation of the drug payload and severe DNA damage in biological settings.
-
-
Sampling & HPLC Analysis: Extract 20 µL aliquots at 0, 5, 10, 20, and 30 minutes. Inject into a Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient).
-
Validation Checkpoint (Self-Validating System): The system validates itself through mass balance. The stoichiometric decrease in the peak area of the prodrug must perfectly inversely correlate with the combined increase in the peak areas of the free drug and the 2-nitrosobenzaldehyde by-product. Any deviation indicates non-specific degradation or side-reactions.
Quantitative Data & Comparative Analysis
Table 1: Comparative Analysis of Photoremovable Protecting Groups (PPGs)
| PPG Type | Activation Wavelength (nm) | Quantum Yield (Φ) | Biocompatibility | Primary Medicinal Application |
| o-Nitrobenzyl (ONB) | 350 - 365 | 0.01 - 0.10 | High | Prodrug caging, TDDS linkers |
| DMNB (Dimethoxy-NB) | 365 - 405 | 0.01 - 0.05 | High | Deep-tissue photopharmacology |
| Coumarin Derivatives | 380 - 420 | 0.05 - 0.20 | Moderate | Fluorescent tracking & release |
| BODIPY | 500 - 650 | 0.01 - 0.03 | Low/Moderate | Visible-light activated delivery |
Table 2: Kinetic Parameters of ONB-Caged Prodrug Systems
| Prodrug System | Target Receptor/Enzyme | Cleavage Half-life (365nm) | Fold-change in IC₅₀ (Inactive vs Active) |
| ONB-Panobinostat | Histone Deacetylases (HDAC) | ~8.5 minutes | > 150-fold |
| ONB-Methotrexate | Dihydrofolate Reductase | ~12.0 minutes | > 85-fold |
| ONB-5-Fluorouracil | Thymidylate Synthase | ~15.5 minutes | > 200-fold |
References
1.[4] A photochemical approach for controlled drug release in targeted drug delivery - PMC (nih.gov). Available at: 2.[6] Stimuli-Responsive Aliphatic Polycarbonate Nanocarriers for Tumor-Targeted Drug Delivery - MDPI. Available at: 3.[7] A light-responsive, self-immolative linker for controlled drug delivery via peptide- and protein-drug conjugates - Chemical Science (RSC Publishing). Available at: 4.[3] Photocaged Histone Deacetylase Inhibitors as Prodrugs in Targeted Cancer Therapy - PMC (nih.gov). Available at: 5.[8] Davis−Beirut Reaction: A Photochemical Brønsted Acid Catalyzed Route to N‑Aryl 2H‑Indazoles - PMC (nih.gov). Available at: 6.[2] A novel o-nitrobenzyl-based photocleavable antitumor prodrug with the capability of releasing 5-fluorourail - ResearchGate. Available at: 7.[5] Photo-activated drug delivery systems - Scholarly Publications Leiden University. Available at: 8.[1] Photopharmacology and photoresponsive drug delivery - Chemical Society Reviews (RSC Publishing). Available at:
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- 5. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 6. Stimuli-Responsive Aliphatic Polycarbonate Nanocarriers for Tumor-Targeted Drug Delivery | MDPI [mdpi.com]
- 7. A light-responsive, self-immolative linker for controlled drug delivery via peptide- and protein-drug conjugates - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03016F [pubs.rsc.org]
- 8. Davis−Beirut Reaction: A Photochemical Brønsted Acid Catalyzed Route to N‑Aryl 2H‑Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide for Researchers in Drug Development
An In-depth Technical Guide to the pKa Values of Secondary Amines with Nitrobenzyl Groups
The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development. It profoundly influences a molecule's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). For ionizable compounds, the pKa value dictates the degree of ionization at a given pH, which in turn affects crucial properties like solubility, lipophilicity, and the ability to interact with biological targets.[1] Secondary amines are a prevalent functional group in many active pharmaceutical ingredients (APIs), and their basicity is a key determinant of their behavior in physiological environments.
This guide provides an in-depth exploration of how the basicity of a secondary amine is modulated by the presence of a nitrobenzyl substituent. We will examine the underlying electronic principles, present quantitative data, detail robust experimental methods for pKa determination, and provide field-proven insights into interpreting these values for rational drug design.
The Theoretical Framework: Amine Basicity and Electronic Substituent Effects
The basicity of an amine is defined by the availability of the nitrogen atom's lone pair of electrons to accept a proton (H⁺). The pKa value refers to the conjugate acid of the amine (R₂NH₂⁺). A higher pKa indicates a stronger base, meaning the amine holds onto a proton more tightly.[2]
pKa = -log(Ka) , where Ka is the acid dissociation constant for the reaction: R₂NH₂⁺ + H₂O ⇌ R₂NH + H₃O⁺
The introduction of substituents to the molecular scaffold can dramatically alter this basicity through two primary electronic mechanisms:
-
Inductive Effect (-I/+I): This effect is transmitted through sigma (σ) bonds and arises from differences in electronegativity between atoms. Electron-withdrawing groups (EWGs) pull electron density away from the nitrogen, destabilizing the positively charged conjugate acid and thus lowering the pKa (weaker base).
-
Resonance Effect (-M/+M): Also known as the mesomeric effect, this is transmitted through pi (π) systems (e.g., a benzene ring). EWGs with π-bonds can delocalize the nitrogen's lone pair or destabilize the conjugate acid by withdrawing electron density through the π-system, significantly lowering the pKa.[2]
The Nitro Group: A Potent Electron-Withdrawing Substituent
The nitro group (-NO₂) is one of the most powerful EWGs used in medicinal chemistry. It exerts a strong electron-withdrawing influence through both a negative inductive effect (-I) and a potent negative resonance effect (-M).[3] When attached to a benzyl group, its ability to decrease the basicity of a secondary amine is profound and, critically, dependent on its position on the aromatic ring.
-
para (4-position) and ortho (2-position): In these positions, the nitro group can exert both its inductive and resonance effects. It directly delocalizes electron density from the benzene ring, which in turn withdraws density from the benzylic carbon and the attached secondary amine. This significantly destabilizes the protonated form of the amine, leading to a substantial decrease in its pKa.
-
meta (3-position): When in the meta position, the nitro group cannot directly participate in resonance with the benzylic carbon. Its influence is therefore dominated by the inductive effect. While this still reduces the amine's basicity, the effect is considerably less pronounced than that observed for the ortho and para isomers.
This relationship can be quantified using the Hammett equation , a cornerstone of physical organic chemistry that provides a linear free-energy relationship for substituent effects on benzene derivatives.[4][5]
log(K/K₀) = ρσ
Where:
-
K and K₀ are the equilibrium constants for the substituted and unsubstituted compounds, respectively.
-
σ (Sigma) is the substituent constant , which quantifies the electronic effect of a substituent (meta or para). A positive σ value indicates an electron-withdrawing group.
-
ρ (Rho) is the reaction constant , which measures the sensitivity of a given reaction to substituent effects.[6]
For the ionization of anilinium ions, ρ is positive, signifying that the reaction is stabilized by electron-donating groups and destabilized by electron-withdrawing groups.
Quantitative Analysis: The Impact of Nitrobenzyl Substitution on pKa
To illustrate the practical consequences of these electronic effects, let's consider the pKa values for a model secondary amine, N-methylbenzylamine, and its nitro-substituted derivatives. The presence of the nitro group markedly reduces the basicity, with the magnitude of the reduction dependent on its position.
| Compound | Substituent | Position | Predicted pKa | Rationale for pKa Change |
| N-Methylbenzylamine | None | - | ~9.7[7][8] | Reference Compound: A typical secondary aralkylamine. |
| N-Methyl-4-nitrobenzylamine | -NO₂ | para | 8.86[9] | Strongest Effect: The nitro group exerts both strong -I and -M effects, maximally withdrawing electron density and destabilizing the conjugate acid. |
| N-Methyl-3-nitrobenzylamine | -NO₂ | meta | > 8.86 | Intermediate Effect: The nitro group's influence is primarily through the weaker -I effect, as resonance is not transmitted to the benzylic position. pKa is lowered, but less than in the para or ortho cases. |
| N-Methyl-2-nitrobenzylamine | -NO₂ | ortho | ~8.8-9.0 | Strong Effect with Complications: The -I and -M effects are strong, similar to the para position. However, steric hindrance or potential intramolecular hydrogen bonding between the ammonium proton and the nitro group could slightly modulate the pKa relative to the para isomer. |
Note: pKa values can vary slightly based on experimental conditions (temperature, ionic strength, solvent). The values presented are predicted or typical literature values to illustrate the trend.
The data clearly demonstrates that a medicinal chemist can "tune" the basicity of a secondary amine by strategic placement of a nitro group on a benzyl substituent.[10] A para-nitro group can lower the pKa by nearly a full unit, significantly increasing the proportion of the neutral, uncharged form of the drug at physiological pH (7.4).
Visualizing the Electronic Effect
The destabilization of the conjugate acid by a para-nitro group can be visualized through resonance structures, which show the delocalization of electron density away from the aminium group.
Caption: Logical flow of electron withdrawal in a para-nitrobenzylammonium ion.
Experimental Determination of pKa Values
Accurate pKa determination is essential for building reliable structure-activity relationships. Potentiometric titration and UV-Vis spectrophotometry are two of the most robust and widely used methods in the pharmaceutical industry.[11]
Method 1: Potentiometric Titration
This is the gold standard for pKa determination due to its accuracy and simplicity.[12][13] The method involves monitoring the pH of a solution containing the amine as a titrant (a strong acid, like HCl) is added incrementally.
Principle: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where the concentrations of the protonated (R₂NH₂⁺) and deprotonated (R₂NH) forms of the amine are equal.[12]
Detailed Step-by-Step Protocol:
-
System Calibration: Calibrate the pH meter using at least two standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) at the desired experimental temperature (e.g., 25 °C).
-
Sample Preparation: Accurately weigh a sample of the nitrobenzyl-substituted secondary amine and dissolve it in a known volume of deionized, CO₂-free water. A cosolvent like methanol or DMSO may be used if solubility is low, but its concentration should be kept minimal and consistent.
-
Titration Setup: Place the solution in a jacketed beaker to maintain constant temperature. Immerse the calibrated pH electrode and a magnetic stir bar. Begin stirring at a constant, gentle rate.
-
Data Acquisition: Add a standardized strong acid titrant (e.g., 0.1 M HCl) in small, precise increments using an automated burette. Record the pH value after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the recorded pH values against the volume of titrant added. The equivalence point is identified from the steepest point of the curve (the inflection point, often found using the first or second derivative). The pKa is the pH value recorded at exactly half the volume of the equivalence point.
Experimental Workflow: Potentiometric Titration
Caption: A simplified workflow for pKa determination by potentiometric titration.
Method 2: UV-Vis Spectrophotometry
This method is highly sensitive and requires less sample than potentiometry.[1] It is applicable when the protonated and deprotonated forms of the molecule possess distinct UV-Vis absorbance spectra due to the presence of a chromophore near the ionization center.[1] The nitrobenzyl group makes these compounds ideal candidates for this technique.
Principle: The absorbance of the compound is measured at a fixed wavelength across a range of solutions with precisely known pH values. The pKa is determined by fitting the resulting sigmoidal curve of absorbance vs. pH.[14]
Detailed Step-by-Step Protocol:
-
Wavelength Selection: Record the full UV-Vis spectrum of the amine in a highly acidic solution (e.g., pH 1-2, fully protonated) and a highly basic solution (e.g., pH 11-12, fully deprotonated). Identify one or more analytical wavelengths where the difference in absorbance between the two forms is maximal.
-
Buffer Preparation: Prepare a series of buffer solutions with known, stable pH values, typically spanning a range of +/- 2 pH units around the estimated pKa. Maintaining a constant ionic strength across all buffers is critical.
-
Sample Preparation: Prepare a stock solution of the amine in a suitable solvent (e.g., DMSO).
-
Data Acquisition: In a 96-well microplate or individual cuvettes, add a small, constant aliquot of the amine stock solution to each of the different pH buffers.[1] Measure the absorbance of each solution at the pre-determined analytical wavelength(s).
-
Data Analysis: Plot the measured absorbance against the pH of the buffers. The data should form a sigmoidal curve. The pKa corresponds to the pH at the inflection point of this curve. This can be determined graphically or by fitting the data to the Henderson-Hasselbalch equation.[14]
Experimental Workflow: UV-Vis Spectrophotometry
Sources
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- 2. Amine Reactivity [www2.chemistry.msu.edu]
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The Pharmacophore of (Cyclopropylmethyl)[(3-nitrophenyl)methyl]amine: A Medicinal Chemistry Review
The following technical guide provides an in-depth literature review and medicinal chemistry analysis of (Cyclopropylmethyl)[(3-nitrophenyl)methyl]amine (CAS 1020979-58-1) and its structural analogs.
Executive Summary
(Cyclopropylmethyl)[(3-nitrophenyl)methyl]amine , often utilized as a secondary amine building block in high-throughput screening and lead optimization, represents a convergence of two distinct pharmacophores: the cyclopropylmethyl (CPM) group and the 3-nitrobenzyl moiety. While the molecule itself is primarily a chemical intermediate, its analogs span critical therapeutic classes, including Tyrosine Kinase Inhibitors (TKIs) , Sigma Receptor Ligands , and N-type Calcium Channel Blockers .
This guide analyzes the Structure-Activity Relationship (SAR) of this scaffold, detailing its synthesis, physicochemical properties, and the biological divergence of its analogs in oncology and neurology.
Chemical Identity & Physicochemical Profile[1][2][3][4]
The core structure consists of a secondary amine flanked by a cyclopropylmethyl group and a 3-nitrobenzyl ring. This specific arrangement balances lipophilicity with electronic withdrawal, making it an ideal probe for hydrophobic pockets in enzymes and receptors.
| Property | Data |
| IUPAC Name | N-(Cyclopropylmethyl)-1-(3-nitrophenyl)methanamine |
| CAS Number | 1020979-58-1 |
| Molecular Formula | C₁₁H₁₄N₂O₂ |
| Molecular Weight | 206.24 g/mol |
| pKa (Calculated) | ~8.5 (Secondary Amine) |
| logP (Predicted) | 2.1 – 2.5 |
| H-Bond Donors/Acceptors | 1 Donor / 3 Acceptors |
Structural Significance[2]
-
Cyclopropylmethyl (CPM) Motif: A "privileged structure" in medicinal chemistry. The cyclopropane ring provides metabolic stability (blocking
-hydroxylation common in straight chains) and unique steric bulk that often enhances potency at opioid and sigma receptors. -
3-Nitrobenzyl Moiety: The nitro group at the meta position acts as a strong electron-withdrawing group (EWG), reducing the basicity of the central nitrogen. It also serves as a metabolic handle (reducible to aniline) and a hydrogen bond acceptor.
Synthesis & Manufacturing Protocols
The synthesis of (Cyclopropylmethyl)[(3-nitrophenyl)methyl]amine is typically achieved via Reductive Amination , a self-validating protocol due to its high yield and operational simplicity.
Core Synthetic Pathway
The reaction involves the condensation of 3-nitrobenzaldehyde with cyclopropylmethanamine , followed by reduction of the imine intermediate.
Protocol:
-
Imine Formation: Dissolve 3-nitrobenzaldehyde (1.0 eq) and cyclopropylmethanamine (1.1 eq) in anhydrous Dichloromethane (DCM) or Methanol (MeOH).
-
Dehydration: Add a drying agent (MgSO₄) or use molecular sieves to drive equilibrium (optional but recommended). Stir for 2–4 hours at Room Temperature (RT).
-
Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB, 1.5 eq) portion-wise. STAB is preferred over NaBH₄ for its selectivity toward imines in the presence of nitro groups.
-
Workup: Quench with saturated NaHCO₃. Extract with EtOAc.[1][2] Wash organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography (Hexane/EtOAc gradient).
Visualization of Synthetic Logic
Caption: Step-wise reductive amination pathway for the synthesis of the core scaffold.
Structure-Activity Relationship (SAR) & Analog Classes
The "analogs" of this scaffold are defined by modifications to the Aryl Core (3-nitro replacement) or the N-Substituent (CPM replacement). These variations drive the molecule's activity into distinct therapeutic domains.
Class A: Kinase Inhibitors (Oncology)
In the development of PDGF Receptor Tyrosine Kinase inhibitors (e.g., Quinazoline derivatives), the N-substituted benzylamine side chain is critical for solvent-front interactions.
-
Mechanism: The amine nitrogen forms a hydrogen bond with the kinase hinge region or a conserved water molecule.
-
Analog Shift: Replacing the 3-nitro group with 3-bromo or 3-methoxy often improves potency. The CPM group fills a specific hydrophobic pocket (Selectivity Pocket).
-
Reference: AstraZeneca patents on Quinazoline derivatives often utilize N-cyclopropylmethyl-anilines and benzylamines as intermediates.
Class B: Sigma-1 Receptor Ligands (Neurology)
The N-benzyl-N-alkylamine pharmacophore is a hallmark of high-affinity Sigma-1 receptor ligands.
-
Pharmacophore: A basic nitrogen flanked by two hydrophobic regions.
-
SAR Insight: The CPM group provides the optimal steric bulk for the Sigma-1 hydrophobic tunnel. The 3-nitro group can be reduced to an amine and sulfonylated to create "dual-binder" analogs.
-
Therapeutic Utility: Neuropathic pain modulation and neuroprotection.
Class C: N-Type Calcium Channel Blockers
Small molecule blockers of Ca_v2.2 (N-type) channels often feature a central amine core.
-
Analog Design: The 3-nitrobenzyl group acts as a "head group." Analogs where the nitro group is replaced by tert-butyl or trifluoromethyl show altered channel state affinity (State-dependent block).
Comparative Data of Key Analog Series
The following table summarizes the biological impact of structural modifications to the (Cyclopropylmethyl)[(3-nitrophenyl)methyl]amine core.
| Analog Series | Modification (R-Group) | Target | Primary Effect |
| Core Scaffold | 3-NO₂ | General Intermediate | Precursor / Building Block |
| Series 1 | 3-NH₂ (Reduced) | Kinase Linker | Allows coupling to heterocycles (e.g., Quinazolines) |
| Series 2 | 3-OMe, 4-F | Sigma-1 Receptor | Increased affinity; Neuroprotective potential |
| Series 3 | 3-CF₃ | Calcium Channel (Ca_v2.2) | Enhanced lipophilicity; State-dependent blockade |
| Series 4 | N-Allyl (vs CPM) | Opioid Receptors | Loss of antagonist potency (CPM is superior for antagonism) |
Mechanistic Divergence Pathway
The following diagram illustrates how the core scaffold diverges into different pharmacological classes based on specific chemical modifications.
Caption: Pharmacological divergence of the scaffold into Oncology, Neurology, and Analgesia.
References
-
Preparation of Quinazoline Derivatives . AstraZeneca AB.[3] Patent WO/2009/003647. (Describes the use of N-cyclopropylmethyl-benzylamine intermediates in kinase inhibitor synthesis).
-
Structure–Activity Relationship Analysis of Meta-Substituted N-Cyclopropylmethyl-Nornepenthones . European Journal of Medicinal Chemistry, 2025. (Highlights the role of the cyclopropylmethyl group in opioid receptor antagonism).
-
Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications . Longdom Publishing. (General review of the cyclopropylamine pharmacophore).
-
Product Datasheet: (Cyclopropylmethyl)[(3-nitrophenyl)methyl]amine . BLD Pharm.[4][5][6][7][8] (Chemical property verification).
-
Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane . Molecules, 2024. (Discusses biological activity of cyclopropane-containing amides).
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A Comprehensive Technical Guide to the Storage Conditions and Stability of Secondary Amine Building Blocks
Introduction: Secondary amine building blocks are fundamental scaffolds in modern medicinal chemistry and drug development, prized for their role in constructing a vast array of pharmacologically active molecules.[1] Their utility, however, is intrinsically linked to their chemical integrity. Ensuring the stability of these crucial reagents from procurement to reaction is paramount for reproducible results and the ultimate success of a synthetic campaign. This guide provides an in-depth exploration of the factors governing the stability of secondary amine building blocks, offering field-proven insights and actionable protocols for their optimal storage and handling.
The Chemical Vulnerabilities of Secondary Amines
The stability of a secondary amine is dictated by its inherent chemical structure and its interaction with the surrounding environment. Understanding the primary degradation pathways is the first step toward effective preservation.
Oxidative Degradation: The Primary Adversary
Exposure to atmospheric oxygen is a principal threat to the stability of secondary amines.[2] The nitrogen lone pair and adjacent C-H bonds are susceptible to radical-initiated chain reactions, leading to a cascade of degradation products.
-
Mechanism of Oxidation: The process often begins with the abstraction of a hydrogen atom from the N-H bond or the α-carbon, forming an aminyl or α-aminoalkyl radical, respectively.[3] These highly reactive intermediates can then react with oxygen to form a variety of oxidized species, including hydroxylamines, nitrones, and imines.[4] Further degradation can lead to cleavage of the carbon-nitrogen bond.
-
Structural Influences on Oxidative Stability: Studies have shown that secondary amines can exhibit higher degradation rates compared to primary and tertiary amines under certain oxidative conditions.[5][6]
-
Steric Hindrance: Bulky substituents around the nitrogen atom can sterically hinder the approach of oxygen and other reactive species, thereby enhancing stability.
-
Electronic Effects: Electron-withdrawing groups near the amine can decrease the electron density on the nitrogen, making it less susceptible to oxidation. Conversely, electron-donating groups can increase reactivity.
-
Cyclic vs. Acyclic: Amines with cyclic structures have demonstrated lower oxidative degradation rates in some studies.[5][6]
-
Thermal Degradation
While many amines are relatively stable at ambient temperatures, elevated temperatures can significantly accelerate degradation.[7][8] Thermal degradation pathways can include polymerization and fragmentation, often proceeding through different mechanisms than oxidative degradation.[9] It is crucial to adhere to recommended storage temperatures to minimize the rate of these reactions.
Racemization of Chiral Secondary Amines
For chiral secondary amine building blocks, maintaining enantiopurity is as critical as preserving chemical purity. Racemization, the conversion of an enantiomerically pure compound into a mixture of equal parts of both enantiomers, can occur under certain conditions. This process can be catalyzed by heat, acid, or base, and may proceed through the formation of an achiral imine intermediate.[10][11] The potential for racemization underscores the importance of stringent storage and handling protocols for these valuable reagents.
N-Nitrosation: A Hidden Hazard in Stability Testing
A noteworthy and often overlooked degradation pathway is the formation of N-nitrosamines. This can occur when secondary amines are exposed to nitrosating agents, such as nitrous acid or nitrogen oxides (NOx).[12] An important practical consideration is that saturated sodium nitrite (NaNO2) solutions, sometimes used to control humidity in stability chambers, can release volatile NOx species, leading to the artifactual formation of N-nitrosamine derivatives during accelerated stability studies.[12][13]
Optimal Storage and Handling Protocols
A proactive approach to storage and handling is the most effective strategy for preserving the stability of secondary amine building blocks.
General Storage Recommendations
The following table summarizes the key storage parameters for secondary amines:
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. Generally, temperatures below 30°C (86°F) are recommended.[14] For particularly sensitive compounds, refrigeration or freezing may be necessary. | Minimizes volatility and slows the rate of thermal degradation.[14] |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon).[15][16] | Prevents oxidative degradation by displacing oxygen.[15] |
| Light | Store in amber or opaque containers to protect from light.[7] | Prevents photodegradation. |
| Moisture | Amines are often hygroscopic and should be stored in a dry environment.[14] | Moisture can facilitate hydrolysis and other degradation reactions.[14] |
| Containers | Use tightly sealed containers made of compatible materials such as high-density polyethylene (HDPE) or glass.[14] | Prevents exposure to air and moisture and avoids reaction with the container material.[14] |
Inert Atmosphere Storage Workflow
For highly sensitive or long-term storage, employing an inert atmosphere is crucial.
Caption: Workflow for packaging secondary amines under an inert atmosphere.
Chemical Incompatibility
Proper segregation of chemicals is fundamental to laboratory safety and reagent stability. Secondary amines should be stored separately from:
-
Acids and Acid Anhydrides: Violent neutralization reactions can occur.
-
Oxidizing Agents: Can lead to vigorous and potentially explosive reactions.[17]
-
Aldehydes and Ketones: Can undergo condensation reactions.
-
Isocyanates: Can form ureas.
Always consult the Safety Data Sheet (SDS) for specific incompatibility information.[18]
Assessing the Stability of Secondary Amine Building Blocks
Regular assessment of the purity and stability of stored secondary amines is a critical component of quality control in a research setting.
Analytical Techniques for Stability Monitoring
A variety of analytical methods can be employed to monitor the stability of secondary amines over time.
| Analytical Technique | Application in Stability Assessment |
| High-Performance Liquid Chromatography (HPLC) | A versatile technique for separating and quantifying the parent amine and its degradation products.[19] The use of a diode array detector (DAD) can aid in the identification of impurities. |
| Gas Chromatography (GC) | Suitable for volatile amines, GC can effectively separate and quantify impurities.[20] Mass spectrometry (GC-MS) can be used to identify unknown degradation products. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR can provide detailed structural information and help identify degradation products by comparing spectra over time.[19] |
| Mass Spectrometry (MS) | Can be used to identify degradation products by their mass-to-charge ratio, often in conjunction with a chromatographic separation technique (LC-MS or GC-MS). |
Experimental Protocol: Accelerated Stability Study
Forced degradation studies are designed to intentionally stress a compound to understand its degradation profile.[21] This information is invaluable for developing stability-indicating analytical methods.
Objective: To identify potential degradation products of a secondary amine building block under various stress conditions.
Methodology:
-
Sample Preparation: Prepare solutions of the secondary amine in appropriate solvents (e.g., acetonitrile/water).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Stress: Heat the solid sample at 80°C for 48 hours.
-
Photostability: Expose the sample to light according to ICH Q1B guidelines.
-
-
Analysis: Analyze the stressed samples, along with a control sample, by a suitable stability-indicating method (e.g., gradient HPLC-UV/MS).
-
Evaluation: Compare the chromatograms of the stressed samples to the control. Identify and characterize any significant degradation products.
Caption: Workflow for an accelerated stability study of a secondary amine.
Conclusion
The chemical stability of secondary amine building blocks is a critical, yet often underestimated, factor in the success of research and development programs. By understanding the inherent vulnerabilities of these compounds to oxidation, thermal stress, and racemization, and by implementing rigorous storage and handling protocols, scientists can ensure the integrity and reliability of these essential reagents. A proactive approach to stability, grounded in sound chemical principles and validated by analytical monitoring, will ultimately lead to more robust and reproducible synthetic outcomes.
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- PMC. (n.d.). Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches.
- ACS Omega. (2024, January 29). Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches.
- Unknown. (n.d.). Oxidation of Secondary and Primary Amines.
- PubMed. (2018, February 5). Artifactual degradation of secondary amine-containing drugs during accelerated stability testing when saturated sodium nitrite solutions are used for humidity control.
- ResearchGate. (n.d.). Artifactual Degradation of Secondary Amine-Containing Drugs During Accelerated Stability Testing When Saturated Sodium Nitrite Solutions are Used for Humidity Control.
- PMC. (n.d.). Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes: Opposing Roles for the Secondary Hydroxylamine and Primary Amine Metabolites of Desipramine, (S)-Fluoxetine, and N-Desmethyldiltiazem.
- ACS Publications. (2021, January 22). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry.
- ResearchGate. (n.d.). Catalytic Racemisation of Chiral Amines and Application in Dynamic Kinetic Resolution.
- Unknown. (n.d.). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle.
- Patsnap Eureka. (n.d.). Thermal And Oxidative Degradation Pathways In Solid Amine Sorbents.
- Nouryon. (n.d.). Best practice manual.
- Repository Home. (n.d.). Oxidative degradation of amine solvents for C02 capture.
- ScholarSpace. (n.d.). Dehydrogenation of Secondary Amines to Imines Catalyzed by an Iridium PCP Pincer Complex.
- Oxford Academic. (2024, January 13). relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. Clean Energy.
- ResearchGate. (n.d.). Principles of Inert Atmosphere Storage.
- Google Patents. (n.d.). US6002045A - Racemisation of amines.
- Indiana University. (n.d.). Storage of Laboratory Chemicals: Research Safety. Protect IU.
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- Chemistry Stack Exchange. (2023, November 4). Storage of air and temperature sensitive reagents [closed].
- MIT EHS. (n.d.). Chemical Storage.
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- Analyst (RSC Publishing). (n.d.). Determination of primary and secondary amines alone and in mixtures with tertiary amines.
- Tokyo Chemical Industry. (n.d.). Chiral Auxiliaries and Optical Resolving Agents.
- Agilent. (n.d.). C Analysis of primary, secondary and tertiary amines.
- University of Waterloo. (2023, May 1). CHEMICAL STORAGE FACT SHEET.
- PMC. (n.d.). Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines.
- Environmental Health and Safety. (n.d.). Chemical Storage Guidelines.
- Unknown. (n.d.). Forced Degradation vs. Long-Term Stability Studies: What's the Difference?.
- ACS Publications. (2022, October 19). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research.
- Eastern Kentucky University Encompass. (n.d.). Thermal Degradation Comparison of Amino Acid Salts, Alkanolamines and Diamines in CO2 Capture.
- Unknown. (n.d.). Storing Chemicals: Guidelines and Tips to Prevent Dangerous Reactions.
- The Synergist. (n.d.). Best Practices for Proper Chemical Storage.
- Separation Science. (n.d.). Analytical Techniques In Stability Testing.
- Benchchem. (n.d.). Technical Support Center: Enhancing Long-Term Storage and Stability of Aminoketones.
- Spectroscopy Online. (2023, August 16). Organic Nitrogen Compounds III: Secondary and Tertiary Amines.
- PMC. (n.d.). Analysing the Temperature Effect on the Competitiveness of the Amine Addition versus the Amidation Reaction in the Epoxidized Oil/Amine System by MCR-ALS of FTIR Data.
- PMC. (2022, February 8). Long-Term Stability Prediction for Developability Assessment of Biopharmaceutics Using Advanced Kinetic Modeling.
- Environmental Health & Safety. (n.d.). Chemical Storage Guidelines.
- ResearchGate. (n.d.). Amine Adsorbents Stability for Post‐Combustion CO2 Capture: Determination and Validation of Laboratory Degradation Rates in a Multi‐staged Fluidized Bed Pilot Plant.
- Enamine. (n.d.). Building Block Sets for Library Synthesis.
- ResearchGate. (n.d.). Effect of temperature on amine loss.
- Figshare. (2016, October 3). Effects of temperature on the formation of secondary organic aerosol from amine precursors. Taylor & Francis Group.
Sources
- 1. Secondary Amines - Enamine [enamine.net]
- 2. Thermal And Oxidative Degradation Pathways In Solid Amine Sorbents [eureka.patsnap.com]
- 3. academic.oup.com [academic.oup.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. encompass.eku.edu [encompass.eku.edu]
- 10. researchgate.net [researchgate.net]
- 11. US6002045A - Racemisation of amines - Google Patents [patents.google.com]
- 12. Artifactual degradation of secondary amine-containing drugs during accelerated stability testing when saturated sodium nitrite solutions are used for humidity control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. diplomatacomercial.com [diplomatacomercial.com]
- 15. researchgate.net [researchgate.net]
- 16. Storage of Laboratory Chemicals: Research Safety: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 17. Storing Chemicals: Guidelines and Tips to Prevent Dangerous Reactions - Labor Security System [laborsecurity.com]
- 18. diplomatacomercial.com [diplomatacomercial.com]
- 19. sepscience.com [sepscience.com]
- 20. agilent.com [agilent.com]
- 21. resolvemass.ca [resolvemass.ca]
Methodological & Application
Application Note: Synthesis Protocol for (Cyclopropylmethyl)[(3-nitrophenyl)methyl]amine
Executive Summary
This application note details the optimized synthesis of (Cyclopropylmethyl)[(3-nitrophenyl)methyl]amine (also chemically described as
The protocol prioritizes Reductive Amination over direct alkylation.[1] While direct alkylation of amines with benzyl halides is chemically possible, it frequently results in over-alkylation (formation of tertiary amines and quaternary ammonium salts). The reductive amination route described herein guarantees mono-alkylation selectivity, high yield, and preservation of the nitro- functionality using mild hydride donors.
Target Molecule Profile[2][3][4]
-
IUPAC Name:
-(Cyclopropylmethyl)-1-(3-nitrophenyl)methanamine -
Molecular Formula:
-
Molecular Weight: 206.24 g/mol
-
Key Functional Groups: Secondary Amine, Nitroarene, Cyclopropyl ring.
Retrosynthetic Analysis & Strategy
The synthesis is designed around the condensation of 3-nitrobenzaldehyde with cyclopropylmethylamine , followed by in situ reduction.
Reaction Pathway[3][4][5][6][7][8]
-
Imine Formation: Condensation of the aldehyde and primary amine forms a hemiaminal, which dehydrates to an imine (Schiff base).
-
Selective Reduction: The imine is reduced to the secondary amine.
-
Reagent Choice:Sodium Triacetoxyborohydride (STAB) is selected over Sodium Borohydride (
) or Sodium Cyanoborohydride ( ). -
Causality:
is often too strong and can reduce aldehydes before imine formation is complete. is toxic and requires strict pH control. STAB is mild, non-toxic, and kinetically favors the reduction of the iminium ion over the aldehyde, ensuring high chemoselectivity without reducing the nitro group.
-
Reaction Scheme
Materials & Equipment
Reagents
| Reagent | Purity | Role | CAS No. (Ref) |
| 3-Nitrobenzaldehyde | >98% | Electrophile | 99-61-6 |
| Cyclopropylmethylamine | >97% | Nucleophile | 2516-47-4 |
| Sodium Triacetoxyborohydride (STAB) | 95% | Reducing Agent | 56553-60-7 |
| 1,2-Dichloroethane (DCE) | Anhydrous | Solvent | 107-06-2 |
| Acetic Acid (AcOH) | Glacial | Catalyst | 64-19-7 |
| Sodium Bicarbonate ( | Sat.[2][3][4][5][6][7][8] Aq. | Quenching | 144-55-8 |
Equipment
-
Reaction Vessel: 100 mL round-bottom flask (flame-dried) with magnetic stir bar.
-
Inert Atmosphere: Nitrogen (
) or Argon balloon/manifold. -
Monitoring: TLC plates (Silica gel 60
), UV lamp (254 nm). -
Purification: Flash chromatography column or Automated Flash System.
Experimental Protocol
Step 1: Imine Formation[1][5]
-
Setup: Purge a 100 mL round-bottom flask with nitrogen.
-
Solvation: Add 3-Nitrobenzaldehyde (1.51 g, 10.0 mmol, 1.0 equiv) and anhydrous DCE (30 mL). Stir until fully dissolved.
-
Amine Addition: Add Cyclopropylmethylamine (0.85 g, 1.04 mL, 12.0 mmol, 1.2 equiv) dropwise via syringe.
-
Catalysis: Add Acetic Acid (0.60 g, 10.0 mmol, 1.0 equiv).
-
Note: The acid catalyzes imine formation by protonating the carbonyl oxygen, making it more electrophilic, and subsequently aiding the dehydration of the hemiaminal.
-
-
Equilibration: Stir the mixture at Room Temperature (RT) for 30–60 minutes.
-
Checkpoint: TLC may show the consumption of aldehyde and formation of a new spot (imine).
-
Step 2: Reductive Amination[1]
-
Reduction: Cool the mixture slightly to 0°C (ice bath) to mitigate exotherms, then add STAB (3.18 g, 15.0 mmol, 1.5 equiv) portion-wise over 5 minutes.
-
Reaction: Remove the ice bath and allow the reaction to stir at RT for 12–16 hours (overnight).
Step 3: Workup & Isolation
-
Quench: Carefully add saturated aqueous
(30 mL) to the reaction mixture. Stir vigorously for 15 minutes to quench excess borohydride (gas evolution will occur). -
Extraction: Transfer to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM) (
mL). -
Drying: Combine organic layers, wash with Brine (20 mL), dry over anhydrous
or , and filter. -
Concentration: Remove solvent under reduced pressure (rotary evaporator) to yield the crude yellow oil.
Step 4: Purification
-
Method A (Acid-Base Extraction - Recommended for scale >1g):
-
Dissolve crude oil in Et2O.
-
Extract with 1M HCl (
). The amine goes into the aqueous phase; non-basic impurities (unreacted aldehyde) stay in organic. -
Basify the aqueous phase with 2M NaOH to pH > 12.
-
Extract back into DCM, dry, and concentrate.
-
-
Method B (Flash Chromatography):
-
Stationary Phase: Silica Gel.
-
Eluent: 1% to 5% Methanol in DCM (with 0.5%
or to prevent tailing).
-
Visualization of Workflow
Figure 1: Step-by-step workflow for the reductive amination of 3-nitrobenzaldehyde.
Analytical Characterization (Expected Data)
Upon isolation, the compound must be validated using NMR and Mass Spectrometry.
| Technique | Expected Signal / Value | Interpretation |
| Cyclopropyl ring methylene protons (high field diagnostic). | ||
| Cyclopropyl methine proton. | ||
| Benzylic | ||
| Aromatic protons (3-nitro substitution pattern). | ||
| MS (ESI) | Protonated molecular ion. | |
| Appearance | Pale yellow oil/solid | Nitro compounds often impart a yellow hue. |
Safety & Troubleshooting
Critical Hazards
-
Nitro Compounds: Potentially explosive if heated under confinement; generally stable but handle with care.
-
STAB: Evolves hydrogen gas upon contact with acid or water. Ensure proper venting.[11]
-
DCE: Suspected carcinogen. Handle in a fume hood. DCM is a viable alternative if DCE is restricted.
Troubleshooting Guide
-
Low Yield: Ensure the imine formation step runs long enough before adding STAB. If the aldehyde remains, add activated molecular sieves (3Å) during the imine formation step to drive dehydration.
-
Tertiary Amine Byproduct: This is rare with STAB. If observed, reduce the reaction temperature or ensure strict 1:1 stoichiometry of the amine.
-
Nitro Reduction: If the nitro group reduces to an aniline (observed by MS
177), the reducing agent was likely too strong or contaminated. Ensure STAB is used, not .
References
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link
-
Gribble, G. W. (1998). "Sodium borohydride in carboxylic acid media: a phenomenal reduction system." Chemical Society Reviews, 27, 395-404. Link
-
Sigma-Aldrich. (n.d.). "Reductive Amination: Application Note." Sigma-Aldrich Technical Library. Link
-
Master Organic Chemistry. (2017). "Reductive Amination: The Mechanism." Link
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Cyclopropylmethylamine | 2516-47-4 | TCI AMERICA [tcichemicals.com]
- 5. alchempharmtech.com [alchempharmtech.com]
- 6. chemscene.com [chemscene.com]
- 7. (1R)CYCLOPROPYL(3-METHOXYPHENYL)METHYLAMINE HCL | 1391455-00-7 [sigmaaldrich.com]
- 8. (Cyclopropylmethyl)methylamine DiscoveryCPR 18977-45-2 [sigmaaldrich.com]
- 9. US3847985A - Process for the preparation of cyclopropylmethyl alkyl amines - Google Patents [patents.google.com]
- 10. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Precision Synthesis of N-(3-Nitrobenzyl)cyclopropylmethylamine via Reductive Amination
Strategic Overview & Application Scope
This Application Note details the synthesis of N-(3-nitrobenzyl)cyclopropylmethylamine, a high-value intermediate for pharmaceutical scaffolds involving peptidomimetics and kinase inhibitors. The reaction pairs 3-nitrobenzaldehyde (electrophile) with cyclopropylmethylamine (nucleophile) via reductive amination.
Critical Design Considerations
-
Chemo-Selectivity (The Nitro Challenge): The presence of the nitro (-NO
) group strictly prohibits the use of catalytic hydrogenation (e.g., H /Pd-C), which would reduce the nitro group to an aniline. -
Reagent Selection: We utilize Sodium Triacetoxyborohydride (STAB) . Unlike Sodium Cyanoborohydride (toxic, risk of cyanide contamination) or Sodium Borohydride (too aggressive, reduces aldehydes), STAB is mild and selectively reduces the in situ generated iminium ion without affecting the nitro group or the cyclopropyl ring.
-
Cyclopropyl Stability: The cyclopropyl ring is strained but stable under borohydride reduction conditions. It generally only undergoes ring-opening under strong acidic conditions or specific transition metal catalysis.
Reaction Mechanism
The reaction proceeds via a Direct Reductive Amination pathway.[1][2] The aldehyde and amine condense to form a hemiaminal, which dehydrates to an imine (Schiff base). In the presence of acetic acid, the imine is protonated to an iminium ion, which is the active species reduced by the hydride.
Mechanistic Pathway (Graphviz)
Caption: Step-wise mechanism showing activation of the imine followed by selective hydride transfer.[3][4][5][6][7][8]
Experimental Protocols
Method A: Direct Reductive Amination (Standard Protocol)
Recommended for: High throughput, maximum selectivity, and operational simplicity.
Reagents & Materials
| Component | Equiv. | Role |
| 3-Nitrobenzaldehyde | 1.0 | Limiting Reagent |
| Cyclopropylmethylamine | 1.1 - 1.2 | Nucleophile (Slight excess drives equilibrium) |
| Sodium Triacetoxyborohydride (STAB) | 1.4 - 1.5 | Selective Reducing Agent |
| Acetic Acid (AcOH) | 1.0 | Catalyst (Promotes imine formation) |
| Dichloromethane (DCM) or DCE | Solvent | 0.1 - 0.2 M Concentration |
Step-by-Step Procedure
-
Preparation: In a flame-dried Round Bottom Flask (RBF) equipped with a magnetic stir bar, dissolve 3-nitrobenzaldehyde (1.0 equiv) in anhydrous DCM (or DCE).
-
Amine Addition: Add cyclopropylmethylamine (1.1 equiv) dropwise.
-
Catalysis: Add Acetic Acid (1.0 equiv). Stir at room temperature for 15–30 minutes to allow partial imine formation.
-
Note: The solution may become slightly warm or change color, indicating imine formation.
-
-
Reduction: Cool the mixture to 0°C (ice bath). Add STAB (1.4 equiv) portion-wise over 5–10 minutes.
-
Why portion-wise? To control mild exotherms and hydrogen gas evolution.
-
-
Reaction: Remove the ice bath and allow the reaction to stir at Room Temperature (20–25°C) for 3–6 hours.
-
Monitoring: Check via TLC (Mobile Phase: 5% MeOH in DCM). The aldehyde spot (high R
) should disappear; the amine product will appear at lower R (stains with Ninhydrin or Dragendorff).
-
-
Quench: Quench the reaction by adding saturated aqueous NaHCO
solution. Stir vigorously for 15 minutes to neutralize acetic acid and decompose borate complexes.
Method B: Stepwise Reductive Amination (Alternative)
Recommended for: Cases where dialkylation is observed or STAB is unavailable. Uses NaBH
-
Imine Formation: Dissolve aldehyde (1.0 equiv) and amine (1.0 equiv) in Methanol . Add 3Å Molecular Sieves (to absorb water and drive equilibrium). Stir for 2–4 hours.
-
Reduction: Cool to 0°C. Add Sodium Borohydride (NaBH
) (1.0 equiv) slowly. -
Workup: Similar to Method A.
Purification & Workup Workflow
The following workflow ensures the removal of unreacted aldehyde and boron salts, yielding a high-purity secondary amine.
Purification Logic (Graphviz)
Caption: Acid-Base extraction strategy ("The Catch-and-Release") to isolate pure amine.
Detailed Purification Steps:
-
Phase Cut: Separate the organic layer (DCM) from the aqueous NaHCO
layer. -
Acid Extraction (Self-Validating Step): Extract the organic layer with 1M HCl (2x) .
-
Logic: The product (amine) will protonate and move to the aqueous phase. Unreacted nitrobenzaldehyde (neutral) stays in the DCM.
-
-
Wash: Discard the DCM layer. Wash the aqueous acidic layer once with fresh DCM to remove trace neutrals.
-
Basification: Carefully adjust the aqueous layer to pH >10 using 4M NaOH or solid K
CO . The solution will become cloudy as the free amine precipitates/oils out. -
Final Extraction: Extract the basic aqueous layer with DCM (3x). Dry combined organics over Na
SO , filter, and concentrate in vacuo.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Yield | Incomplete Imine Formation | Increase time of Step 3 (pre-reduction stirring). Add 3Å Molecular Sieves. |
| Dialkylation | Amine is too nucleophilic | Ensure slow addition of STAB. Use a slight excess of amine (1.2–1.5 equiv) to statistically favor mono-alkylation. |
| Aldehyde Remains | Wet Solvents | STAB decomposes in water. Ensure anhydrous DCM/DCE is used. |
| Emulsion | Boron salts | Add a small amount of Potassium Sodium Tartrate (Rochelle's Salt) during the quench to solubilize boron species. |
Safety Considerations
-
3-Nitrobenzaldehyde: Nitro compounds can be energetic. Avoid excessive heat.
-
STAB: Evolves Hydrogen gas upon contact with acid/water. Ensure proper ventilation.[12]
-
Cyclopropylmethylamine: Volatile and corrosive. Handle in a fume hood.
References
-
Abdel-Magid, A. F., et al. (1996).[1][4][7][8][10] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.
- Key Insight: Establishes STAB as the superior reagent for aldehyde reductive amination with high functional group tolerance (including nitro groups).
-
Gribble, G. W. (1998). "Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System." Chemical Society Reviews, 27, 395-404.
- Key Insight: Discusses the role of carboxylic acids (like AcOH) in modifying borohydride reactivity.
- Baxter, E. W., & Reitz, A. B. (2002). "Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents." Organic Reactions, 59, 1-714.
Sources
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. sciencemadness.org [sciencemadness.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 9. longdom.org [longdom.org]
- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 11. lookchem.com [lookchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Chemoselective Synthesis of (Cyclopropylmethyl)[(3-nitrophenyl)methyl]amine
This Application Note provides a validated, chemoselective protocol for the synthesis of (Cyclopropylmethyl)[(3-nitrophenyl)methyl]amine (also known as N-(3-nitrobenzyl)-N-(cyclopropylmethyl)amine).
The guide prioritizes Reductive Amination using Sodium Triacetoxyborohydride (STAB) as the primary methodology. This route is selected for its high chemoselectivity, preventing the unwanted reduction of the nitro group—a common failure mode when using stronger reducing agents or catalytic hydrogenation.
Executive Summary
-
Target Molecule: (Cyclopropylmethyl)[(3-nitrophenyl)methyl]amine
-
Primary Challenge: Forming the secondary amine bond while preserving the reduction-sensitive nitro (
) moiety. -
Recommended Strategy: Reductive Amination via Sodium Triacetoxyborohydride [NaBH(OAc)
].[1][2][3][4] -
Alternative Strategy: Nucleophilic Substitution (Alkylation) using 3-Nitrobenzyl bromide.
Strategic Pathway Selection
The synthesis of secondary amines containing nitro-aromatics requires careful reagent selection to avoid reducing the nitro group to an aniline.
| Method | Reagents | Assessment | Recommendation |
| A. Reductive Amination (Hydride) | 3-Nitrobenzaldehyde + Cyclopropylmethanamine + NaBH(OAc) | High. STAB is mild and does not reduce nitro groups at RT. Avoids over-alkylation.[5] | Primary Protocol |
| B. Catalytic Hydrogenation | Imine intermediate + | Critical Failure Risk. Will reduce | Do Not Use |
| C. Direct Alkylation | 3-Nitrobenzyl bromide + Cyclopropylmethanamine | Moderate. Risk of over-alkylation to tertiary amine. Requires strict stoichiometry control. | Secondary Protocol |
Reagents & Materials
Table 1: Key Reagents for Protocol A (Reductive Amination)
| Reagent | CAS No.[6][7] | Equiv.[5][6] | Role | Critical Attribute |
| 3-Nitrobenzaldehyde | 99-61-6 | 1.0 | Electrophile | Must be free of benzoic acid oxidation products. |
| Cyclopropylmethanamine | 2516-47-4 | 1.1 | Nucleophile | Also known as (Aminomethyl)cyclopropane. |
| Sodium Triacetoxyborohydride | 56553-60-7 | 1.4 - 1.5 | Reducing Agent | "STAB". Moisture sensitive.[3] Store in desiccator. |
| 1,2-Dichloroethane (DCE) | 107-06-2 | Solvent | Solvent | Preferred over DCM for reaction rate; anhydrous. |
| Acetic Acid (Glacial) | 64-19-7 | 1.0 | Catalyst | Promotes iminium ion formation. |
Detailed Experimental Protocols
Protocol A: Reductive Amination (Recommended)
Rationale: This method utilizes the Abdel-Magid protocol, ensuring the nitro group remains intact while efficiently forming the secondary amine.
Step-by-Step Procedure:
-
Imine Formation (In Situ):
-
In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-Nitrobenzaldehyde (1.0 equiv, e.g., 5 mmol, 755 mg) in 1,2-Dichloroethane (DCE) (20 mL).
-
Add Cyclopropylmethanamine (1.1 equiv, 5.5 mmol, ~391 mg/475 µL).
-
Optional: Add Acetic Acid (1.0 equiv) to catalyze imine formation.
-
Stir at Room Temperature (RT) for 30–60 minutes under Nitrogen (
) atmosphere.
-
-
Reduction:
-
Cool the mixture slightly to 0°C (optional, RT is usually acceptable).
-
Add Sodium Triacetoxyborohydride [NaBH(OAc)
] (1.5 equiv, 7.5 mmol, 1.59 g) portion-wise over 5 minutes. -
Note: Gas evolution is minimal, but ensure the system is vented.
-
Allow the reaction to warm to RT and stir for 4–16 hours. Monitor by TLC (Silica, 30% EtOAc/Hexanes) or LC-MS.
-
-
Quenching & Workup:
-
Quench the reaction by adding saturated aqueous NaHCO
(20 mL). Stir vigorously for 15 minutes to neutralize acetic acid and decompose borate complexes. -
Extract the aqueous layer with Dichloromethane (DCM) (3 x 20 mL).
-
Combine organic layers and wash with Brine (1 x 20 mL).[8]
-
Dry over anhydrous Na
SO or MgSO . -
Filter and concentrate under reduced pressure (Rotavap) to yield the crude oil.
-
-
Purification:
-
Purify via Flash Column Chromatography (Silica Gel).
-
Eluent: Gradient of Hexanes:Ethyl Acetate (starting 90:10 to 60:40).
-
Yield Expectation: 85–95%.[2]
-
Protocol B: Direct Alkylation (Alternative)
Rationale: Use this if the aldehyde is unavailable. Requires careful control to prevent tertiary amine formation.
-
Dissolve Cyclopropylmethanamine (2.0 equiv) in Acetonitrile (ACN). Note: Excess amine acts as a base and reduces over-alkylation.
-
Add Potassium Carbonate (K
CO ) (2.0 equiv).[9] -
Add 3-Nitrobenzyl bromide (1.0 equiv) dropwise at 0°C.
-
Stir at RT for 12 hours.
-
Filter solids, concentrate, and purify via chromatography.
Quality Control & Validation
Expected Analytical Data:
-
Physical State: Pale yellow oil or low-melting solid.
-
Mass Spectrometry (ESI+): Calculated
. Found: . -
H NMR (400 MHz, CDCl
):-
8.20 (s, 1H, Ar-H ortho to NO
) -
8.10 (d, 1H, Ar-H ortho to NO
) - 7.70 (d, 1H, Ar-H)
-
7.50 (t, 1H, Ar-H meta to NO
) -
3.95 (s, 2H, Ar-CH
-NH) -
2.50 (d, 2H, NH-CH
-Cyclopropyl) - 1.00 (m, 1H, Cyclopropyl-CH )
-
0.50 (m, 2H, Cyclopropyl-CH
) -
0.15 (m, 2H, Cyclopropyl-CH
)
-
8.20 (s, 1H, Ar-H ortho to NO
Visualization: Reaction Workflow
Figure 1: Logical workflow for the reductive amination of 3-nitrobenzaldehyde.
Safety & Handling
-
Nitro Compounds: While 3-nitrobenzaldehyde is stable, nitro-aromatics can be energetic. Avoid high heat (>100°C) during concentration.
-
Sodium Triacetoxyborohydride: Evolves hydrogen gas upon contact with strong acids or water. Keep dry.[6]
-
Cyclopropylmethanamine: Volatile amine. Use in a fume hood to avoid inhalation.
References
-
Abdel-Magid, A. F., et al. (1996).[10] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849–3862.
-
Gribble, G. W. (1998). "Sodium borohydride in carboxylic acid media: a phenomenal reduction system." Chemical Society Reviews, 27, 395-404.
-
Common Organic Chemistry. (2023). "Reductive Amination Conditions: NaBH(OAc)3."
-
Sigma-Aldrich. (n.d.). "Product Specification: (Cyclopropylmethyl)methylamine." (Used for analog spectral comparison).
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. chemscene.com [chemscene.com]
- 7. alchempharmtech.com [alchempharmtech.com]
- 8. BJOC - First synthesis of acylated nitrocyclopropanes [beilstein-journals.org]
- 9. rsc.org [rsc.org]
- 10. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
Application Note: High-Selectivity Alkylation of Cyclopropylmethylamine with 3-Nitrobenzyl Bromide
Abstract & Scope
This application note details the optimized protocol for the synthesis of N-(3-nitrobenzyl)cyclopropylmethylamine via the direct nucleophilic substitution (
While the reaction between a primary amine and a benzyl halide is chemically straightforward, it is kinetically prone to over-alkylation , leading to the formation of undesired tertiary amines (bis-alkylation).[1][2] This guide provides a "Self-Validating" protocol that utilizes stoichiometric control and kinetic throttling (slow addition) to maximize the yield of the secondary amine while preserving the integrity of the cyclopropyl ring.
Target Audience: Medicinal Chemists, Process Development Scientists.
Reaction Mechanism & Retrosynthesis
The transformation proceeds via an
Critical Mechanistic Insight: The product (secondary amine) is often more nucleophilic than the starting material (primary amine) due to the inductive electron-donating effect of the alkyl group. This creates a "runaway" reaction risk where the product competes for the remaining alkyl bromide. To counteract this, we maintain a high concentration of the starting amine relative to the alkylating agent throughout the reaction.
Diagram 1: Reaction Scheme & Competing Pathways
Caption: The reaction pathway highlighting the critical competition between the starting amine and the product for the alkylating agent.
Critical Parameters & Expertise
Stoichiometry (The "3x Rule")
To statistically favor mono-alkylation, the primary amine must be in excess.
-
Recommendation: Use 3.0 to 5.0 equivalents of cyclopropylmethylamine relative to 1.0 equivalent of 3-nitrobenzyl bromide.
-
Reasoning: This ensures that any bromide molecule entering the solution is statistically far more likely to encounter a starting amine molecule than a product molecule.
Base Selection[5]
-
Inorganic Bases (
, ): Preferred for heterogeneous reactions in MeCN or DMF. They effectively scavenge the HBr byproduct without participating in nucleophilic competition. -
Organic Bases (DIPEA,
): Can be used, but purification is often harder due to the formation of soluble ammonium salts. -
Selected Base: Potassium Carbonate (
) . It is mild, cheap, and easily removed by filtration.
Solvent System
-
Acetonitrile (MeCN): Excellent for
reactions; polar aprotic but easily removed. -
DMF: Good solubility but difficult to remove (high boiling point).
-
Selection: Acetonitrile (anhydrous) is preferred for ease of workup.
Safety: 3-Nitrobenzyl Bromide
-
Hazard: This compound is a potent lachrymator (tear gas agent) and skin irritant.
-
Handling: All weighing and transfers must occur inside a functioning fume hood. Neutralize glassware with dilute NaOH before removal from the hood.
Detailed Experimental Protocol
Materials Table
| Reagent | MW ( g/mol ) | Equiv.[3][4] | Amount (Example) | Role |
| 3-Nitrobenzyl bromide | 216.03 | 1.0 | 216 mg (1.0 mmol) | Electrophile |
| Cyclopropylmethylamine | 71.12 | 3.0 | 213 mg (3.0 mmol) | Nucleophile |
| Potassium Carbonate | 138.21 | 2.0 | 276 mg (2.0 mmol) | Acid Scavenger |
| Acetonitrile (Anhydrous) | - | - | 10 mL | Solvent |
Step-by-Step Procedure
1. Preparation of Amine Solution
-
In a 25 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve Cyclopropylmethylamine (3.0 equiv) in anhydrous Acetonitrile (5 mL).
-
Add Potassium Carbonate (2.0 equiv) to the flask.
-
Cool the mixture to 0°C using an ice bath. Cooling suppresses the reaction rate initially, improving selectivity.
2. Preparation of Electrophile Solution
-
In a separate vial, dissolve 3-Nitrobenzyl bromide (1.0 equiv) in anhydrous Acetonitrile (5 mL).
-
Safety Note: Perform this step strictly in the fume hood. If the bromide is solid, ensure it is fully dissolved.
3. Controlled Addition (The "Dropwise" Technique)
-
Using a syringe pump or pressure-equalizing addition funnel, add the 3-Nitrobenzyl bromide solution to the Amine solution dropwise over 30–45 minutes .
-
Why? Keeping the instantaneous concentration of bromide low prevents "hot spots" where over-alkylation could occur.
4. Reaction & Monitoring
-
Once addition is complete, allow the reaction to warm to Room Temperature (25°C) .
-
Stir for 4–16 hours .
-
Monitor via TLC:
-
Mobile Phase: 30% Ethyl Acetate in Hexanes.
-
Visualization: UV (254 nm) for the nitrobenzyl group; Ninhydrin or KMnO4 stain for the amine.
-
Endpoint: Disappearance of the top spot (benzyl bromide).
-
5. Workup
-
Filter the reaction mixture through a celite pad or sintered glass funnel to remove solid potassium salts. Rinse the cake with Ethyl Acetate.[5]
-
Concentrate the filtrate under reduced pressure (Rotavap) to remove Acetonitrile.
-
Redissolve the residue in Ethyl Acetate (20 mL) .
-
Wash with Water (2 x 10 mL) and Brine (1 x 10 mL) .
-
Dry the organic layer over Sodium Sulfate (
) , filter, and concentrate.[1][6]
6. Purification
-
The crude residue will contain the product and excess cyclopropylmethylamine (if not fully removed by vacuum).
-
Flash Column Chromatography:
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Eluent: Gradient of 0%
5% Methanol in Dichloromethane (DCM). -
Note: The secondary amine product is polar. If it streaks, add 1% Triethylamine (
) to the eluent.
-
Experimental Workflow Visualization
Diagram 2: Operational Workflow
Caption: Step-by-step workflow ensuring safety and selectivity during the alkylation process.
Quality Control & Troubleshooting
Expected Analytical Data
-
Proton NMR (
NMR, ):- ~8.0–7.5 ppm (m, 4H, Aromatic protons of 3-nitrobenzyl).
-
~3.9 ppm (s, 2H, Benzylic
). -
~2.5 ppm (d, 2H,
-Cyclopropyl). - ~0.9 ppm (m, 1H, Cyclopropyl CH).
-
~0.5 & 0.1 ppm (m, 4H, Cyclopropyl
).
-
Mass Spectrometry (ESI+):
-
Expected
.
-
Troubleshooting Guide
| Issue | Cause | Solution |
| Significant Bis-alkylation | Excess bromide or fast addition. | Increase amine equivalents to 5.0. Slow down addition rate. |
| Low Yield | Incomplete reaction or product loss in water. | Ensure reaction runs overnight. Check aqueous layer pH (should be basic > pH 10) during extraction to ensure amine is organic-soluble. |
| Cyclopropyl Ring Opening | Acidic conditions (rare in this protocol). | Avoid strong acids during workup. The cyclopropyl ring is stable to |
References
-
Safety Data Sheet: 3-Nitrobenzyl bromide. Fisher Scientific. (Accessed 2025).[6] Link
-
Experimental procedure for N-alkylation of primary amines. BenchChem. (General protocols for amine alkylation). Link
-
Salvatore, R. N., et al. "Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines." Journal of Organic Chemistry, 2002, 67(3), 674-683.[7] (Discusses base effects on selectivity). Link
-
Organic Syntheses Procedure. "Alkylation of Amines." (General reference for handling benzyl bromides). Link
-
Preparation of Cyclopropylmethylamine. Organic Syntheses, Coll. Vol. 6, p.312 (1988). (Reference for stability and handling of the amine). Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. R&D work: Alkylation of amines with alkylboronic acids - GalChimia [galchimia.com]
- 3. N-dealkylation of an N-cyclopropylamine by horseradish peroxidase. Fate of the cyclopropyl group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Application Note: Chemoselective Reduction of (Cyclopropylmethyl)[(3-nitrophenyl)methyl]amine
Part 1: Strategic Analysis & Chemical Logic
The Challenge: Competing Reactivities
The reduction of (Cyclopropylmethyl)[(3-nitrophenyl)methyl]amine (referred to herein as Compound A ) presents a classic chemoselectivity triad. The molecule contains three reactive motifs:[1]
-
Nitro Group (
): The target for reduction to an aniline ( ). -
Benzylamine Linkage (
): Highly susceptible to hydrogenolysis (cleavage) under standard catalytic hydrogenation conditions (e.g., , ), which would destroy the molecule. -
Cyclopropyl Ring: A strained ring system that can undergo ring-opening hydrogenolysis under vigorous catalytic conditions, particularly with palladium or high temperatures.
The Solution: Orthogonal Reduction Strategies
To successfully reduce the nitro group while preserving the structural integrity of the secondary amine and the cyclopropyl ring, we must avoid non-selective catalytic hydrogenation.
-
Method A (The "Gold Standard" - Chemical Reduction): Iron/Ammonium Chloride (
) . This method operates via a single-electron transfer (SET) mechanism.[2] It is thermodynamically incapable of cleaving the benzyl-nitrogen bond or opening the cyclopropyl ring under reflux conditions. It is robust, scalable, and cost-effective. -
Method B (High-Throughput Alternative): Catalytic Hydrogenation with Platinum (
) . Unlike Palladium, Platinum is far less active toward hydrogenolysis of benzyl groups. By controlling pressure and temperature, can selectively reduce the nitro group.
Part 2: Decision Framework & Mechanism
Reaction Logic Diagram
The following decision tree illustrates the critical pathways and the rationale for selecting the Iron-mediated protocol over standard Palladium hydrogenation.
Figure 1: Decision matrix for selecting the reduction strategy based on chemoselectivity risks.
Part 3: Detailed Experimental Protocols
Protocol A: Iron-Mediated Reduction (Recommended)
Applicability: Robust for batches from 100 mg to 100 kg. No specialized pressure equipment required.
Reagents & Materials
| Reagent | Equivalents | Role |
| Compound A | 1.0 eq | Substrate |
| Iron Powder (Fe) | 5.0 eq | Reductant (ensure -325 mesh for kinetics) |
| Ammonium Chloride ( | 5.0 eq | Electrolyte / Proton Source |
| Ethanol / Water | 4:1 v/v | Solvent System |
| Ethyl Acetate | - | Extraction Solvent |
Step-by-Step Procedure
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer (or heavy magnetic bar), a reflux condenser, and an internal thermometer.
-
Solvation: Charge Compound A (1.0 wt) into the flask. Add Ethanol (10 vol) and Water (2.5 vol). Stir to suspend/dissolve.
-
Activation: Add Ammonium Chloride (5.0 eq). Stir for 5–10 minutes at room temperature.
-
Reduction: Add Iron Powder (5.0 eq) in one portion.
-
Reflux: Heat the mixture to 70–80°C (Reflux) .
-
Observation: The reaction typically turns dark grey/brown (iron oxides). Monitor by TLC or HPLC every 30 minutes. Reaction is usually complete within 2–4 hours.
-
-
Workup (Critical Step):
-
Cool the mixture to room temperature.
-
Filtration: Filter the slurry through a pad of Celite (diatomaceous earth) to remove iron residues. Wash the pad copiously with Ethanol or Methanol to recover adsorbed product.
-
Concentration: Concentrate the filtrate under reduced pressure to remove the bulk of the Ethanol.
-
Extraction: Dilute the aqueous residue with water and adjust pH to >10 using saturated
or . Extract 3x with Ethyl Acetate (or DCM). -
Drying: Dry combined organics over
, filter, and concentrate to yield the crude aniline.
-
Protocol B: Catalytic Hydrogenation (Pt/C)
Applicability: Cleanest impurity profile if pressure is strictly controlled. Avoids iron waste.
Reagents & Materials
| Reagent | Loading | Role |
| Compound A | 1.0 eq | Substrate |
| 5% Pt/C (Sulfided optional) | 2–5 wt% loading | Catalyst (Platinum minimizes hydrogenolysis) |
| Methanol or THF | 10 vol | Solvent |
| Hydrogen Gas | 1–3 bar (Balloon) | Reductant |
Step-by-Step Procedure
-
Safety Check: Ensure inert atmosphere (
/ ) before introducing catalyst. Dry catalyst can be pyrophoric. -
Loading: In a hydrogenation vessel (Parr shaker or autoclave), add Compound A and solvent (Methanol).
-
Catalyst Addition: Carefully add 5% Pt/C (wet paste preferred).
-
Why Pt? Platinum is significantly less active than Palladium for benzyl-nitrogen bond cleavage [1].
-
-
Hydrogenation: Purge the vessel with Nitrogen (3x), then Hydrogen (3x). Pressurize to 1–3 bar (15–45 psi) .
-
Warning: Do NOT exceed 50°C or 5 bar pressure. Higher energy conditions increase the risk of cyclopropyl ring opening [2].
-
-
Monitoring: Agitate at room temperature. Monitor hydrogen uptake. Reaction is typically fast (1–3 hours).
-
Workup:
-
Filter the catalyst through Celite (keep wet to prevent ignition).
-
Concentrate the filtrate to yield the product.[2]
-
Part 4: Analytical & Quality Control
In-Process Control (IPC)
-
HPLC Method: Reverse Phase C18.
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile. Gradient 5%
95%. -
Detection: UV at 254 nm.
-
-
Target Markers:
-
Starting Material (SM): Late eluting (Nitro group is less polar).
-
Product: Earlier eluting (Amino group is more polar/basic).
-
Impurity A (Debenzylated): Very early eluting (Cyclopropylmethylamine).
-
Impurity B (Ring Open): Elutes near product, requires MS to distinguish (+2 mass units vs product).
-
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Debenzylation observed (Impurity A) | Catalyst too active (Protocol B). | Switch to Protocol A (Fe/NH4Cl) immediately. If using hydrogenation, switch from Pd to Pt or add a poison (e.g., thiophene). |
| Incomplete Conversion | Iron surface passivation (Protocol A). | Add 1–2 drops of concentrated HCl or mechanically crush the iron aggregates. Ensure vigorous stirring. |
| Emulsion during workup | Iron salts / Amphoteric nature. | Filter through Celite before adding base. Use a high-density solvent (DCM) for extraction if EtOAc fails. |
| Cyclopropyl Ring Opening | Temperature/Pressure too high. | Maintain Temp < 40°C. Do not use acid in hydrogenation (acid promotes ring opening). |
Part 5: References
-
Ramadas, K., & Srinivasan, N. (1992).[5] Iron/Ammonium Chloride Reduction of Nitroarenes. Synthetic Communications, 22(22), 3189–3195.[5]
-
Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Standard text confirming Pt vs Pd selectivity for benzyl amines).
-
Gamble, A. B., et al. (2000). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Synthetic Communications.
Sources
Application Note: High-Fidelity Utilization of (Cyclopropylmethyl)[(3-nitrophenyl)methyl]amine
[1]
Part 1: Executive Summary & Chemical Profile
(Cyclopropylmethyl)[(3-nitrophenyl)methyl]amine (hereafter Compound A ) represents a strategic "privileged structure" intermediate.[1] It combines a 3-nitrobenzyl moiety (a latent aniline equivalent) with a cyclopropylmethyl (CPM) group.[1]
The CPM motif is widely utilized in medicinal chemistry (e.g., Buprenorphine, Naltrexone derivatives) to modulate lipophilicity (
Chemical Identity
| Property | Detail |
| Chemical Name | (Cyclopropylmethyl)[(3-nitrophenyl)methyl]amine |
| Common Name | N-(3-Nitrobenzyl)-N-(cyclopropylmethyl)amine |
| CAS Number | 933682-66-3 |
| Molecular Formula | C |
| Molecular Weight | 206.24 g/mol |
| Physical State | Pale yellow oil or low-melting solid (depending on purity) |
| Solubility | Soluble in DCM, MeOH, DMSO; sparingly soluble in water.[1][2][3] |
| Key Functionality | Secondary Amine (Nucleophile), Nitro Group (Reducible Electrophile) |
Part 2: Synthetic Protocols
Protocol 1: Synthesis via Reductive Amination
Objective: Synthesize Compound A from 3-nitrobenzaldehyde and cyclopropylmethanamine while minimizing bis-alkylation.[1]
Expert Insight: Direct alkylation with 3-nitrobenzyl bromide often leads to over-alkylation (tertiary amine formation).[1] Reductive amination is the preferred route for high fidelity.
Reagents:
-
3-Nitrobenzaldehyde (1.0 equiv)[1]
-
Cyclopropylmethanamine (1.05 equiv)[1]
-
Sodium Triacetoxyborohydride (STAB, 1.4 equiv)[1]
-
Acetic Acid (catalytic, 1-2 drops)[1]
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[1]
Procedure:
-
Imine Formation: In a dry round-bottom flask, dissolve 3-nitrobenzaldehyde (10 mmol) in DCM (40 mL). Add cyclopropylmethanamine (10.5 mmol) and catalytic acetic acid.[1] Stir at Room Temperature (RT) for 2 hours under nitrogen. Checkpoint: Monitor by TLC/LCMS for disappearance of aldehyde.
-
Reduction: Cool the mixture to 0°C. Add STAB (14 mmol) portion-wise over 15 minutes. Allow the reaction to warm to RT and stir overnight (12-16 h).
-
Quench: Quench with saturated aqueous NaHCO
(30 mL). Stir vigorously for 20 minutes until gas evolution ceases. -
Workup: Separate phases. Extract aqueous layer with DCM (2 x 20 mL).[1] Combine organics, dry over Na
SO , and concentrate. -
Purification: Purify via flash column chromatography (SiO
; Gradient: 0-5% MeOH in DCM).
Protocol 2: Chemoselective Nitro Reduction
Objective: Reduce the nitro group to an aniline (N-(3-aminobenzyl)-N-(cyclopropylmethyl)amine) without opening the strained cyclopropane ring.[1]
Expert Insight: Standard catalytic hydrogenation (H
Reagents:
-
Compound A (1.0 equiv)[1]
-
Iron Powder (Fe, 5.0 equiv)[1]
-
Ammonium Chloride (NH
Cl, 5.0 equiv)[1] -
Solvent: Ethanol/Water (4:1 ratio)[1]
Procedure:
-
Suspend Compound A (5 mmol) in EtOH (20 mL) and Water (5 mL).
-
Add NH
Cl (25 mmol) and Iron powder (25 mmol). -
Heat to reflux (80°C) with vigorous stirring for 2-4 hours.
-
Visual Cue: The grey iron powder will turn into a rusty brown sludge (Iron oxides).[1]
-
-
Filtration: Cool to RT. Filter the mixture through a Celite pad to remove iron residues. Wash the pad with warm MeOH.
-
Concentration: Concentrate the filtrate. Dissolve residue in EtOAc, wash with water and brine.
-
Isolation: Dry (Na
SO ) and concentrate to yield the crude diamine.-
Note: Anilines are oxidation-sensitive; use immediately or store under Argon at -20°C.[1]
-
Part 3: Strategic Utility & Workflows[1]
The utility of Compound A lies in its ability to serve as a branch point for library synthesis. The secondary amine can be derivatized before nitro reduction, or the nitro group can be reduced to create a primary aniline for urea/amide coupling.
Application Logic Diagram
The following Graphviz diagram illustrates the decision matrix for using this intermediate.
Caption: Synthetic workflow starting from 3-nitrobenzaldehyde to generate diverse pharmaceutical libraries via Compound A.
Part 4: Analytical Quality Control
To ensure the integrity of the intermediate, verify the following spectral markers:
| Technique | Marker | Diagnostic Value |
| 1H NMR | Confirms presence of intact Cyclopropyl ring.[1] | |
| 1H NMR | Benzylic CH | |
| 1H NMR | Deshielded protons ortho to Nitro group.[1] | |
| LCMS | M+1 = 207.1 | Confirms parent mass (C |
| TLC | R | Distinct from aldehyde starting material (R |
Part 5: Safety & Handling
-
Nitro Compounds: Organic nitro compounds are potentially explosive under high heat or shock.[1] Do not distill the neat residue at high temperatures.
-
Cyclopropylamines: Some cyclopropylamines can act as mechanism-based inhibitors (suicide substrates) for Cytochrome P450 enzymes.[1] While this is a desired property in some drug designs (to extend half-life), researchers should be aware of this potential biological activity during handling.[1]
-
Skin Sensitization: Benzylic amines are potential skin sensitizers.[1] Wear nitrile gloves and work in a fume hood.[1]
Part 6: References
-
Reductive Amination Methodology: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] Journal of Organic Chemistry, 1996, 61(11), 3849–3862.[1] [1]
-
Chemoselective Nitro Reduction: Ram, S., & Ehrenkaufer, R. E.[1] "Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reduction of nitro compounds." Tetrahedron Letters, 1984, 25(32), 3415-3418.[1]
-
Cyclopropylamine in Medicinal Chemistry: Wuitschik, G., et al. "Oxetanes as Versatile Elements in Drug Discovery: Structural and Physicochemical Properties."[1] Angewandte Chemie International Edition, 2006 (Contextual reference for strained rings).[1] [1]
-
General Nitro Reduction Reviews: Orlandi, M., et al. "Recent Developments in the Reduction of Nitro Compounds." Organic Process Research & Development, 2018.[1] [1]
Application Note: High-Efficiency Synthesis of N-Benzyl Cyclopropylamines via Microwave-Assisted Reductive Amination
Executive Summary
The N-benzyl cyclopropylamine scaffold is a privileged pharmacophore in medicinal chemistry, serving as a core structural motif in LSD1 inhibitors, MAO inhibitors (e.g., tranylcypromine analogs), and various GPCR ligands. Traditional thermal synthesis of this secondary amine often suffers from prolonged reaction times (12–24 hours) and competitive side reactions due to the steric strain of the cyclopropyl ring and the reversibility of imine formation.
This Application Note details a Microwave-Assisted Organic Synthesis (MAOS) protocol that reduces reaction time to under 30 minutes while significantly improving yield and purity. By leveraging the specific dielectric heating properties of polar solvents, this method accelerates the rate-limiting dehydration step (imine formation) without compromising the integrity of the strained cyclopropyl ring.
Scientific Foundation & Mechanism
The Challenge of Cyclopropylamines
Cyclopropylamines possess unique electronic properties due to "bent bonds" (high p-character), making them chemically distinct from standard aliphatic amines. While generally stable to nucleophilic conditions, the ring can be sensitive to strong acids or radical conditions, leading to ring-opening. Furthermore, the steric bulk of the cyclopropyl group can retard the initial nucleophilic attack on the carbonyl carbon.
Microwave Advantage: Selective Heating
Microwave irradiation (2.45 GHz) couples directly with the dipole moment of the reaction components. In reductive amination:
-
Dipolar Polarization: Polar solvents (e.g., Methanol) and the polar transition state of the hemiaminal formation absorb microwave energy efficiently.
-
Superheating: The solvent can be heated rapidly above its atmospheric boiling point in a sealed vessel, pushing the equilibrium of the endothermic dehydration step toward the imine intermediate.
Reaction Pathway
The synthesis follows a "One-Pot, Two-Step" mechanism to ensure maximum conversion of the aldehyde before reduction, preventing the formation of benzyl alcohol byproducts.
Figure 1: Mechanistic pathway highlighting the critical MW-driven dehydration step.
Experimental Protocol
Materials & Reagents[1][2][3][4]
-
Aldehyde: Benzaldehyde (1.0 equiv)
-
Amine: Cyclopropylamine (1.2 equiv)
-
Solvent: Anhydrous Methanol (MeOH) or Ethanol (EtOH)
-
Reducing Agent: Sodium Borohydride (NaBH4) (1.5 equiv)
-
Additives: Magnesium Sulfate (MgSO4) or Molecular Sieves (3Å) (Optional, to scavenge water)
Standardized Workflow (One-Pot, Two-Step)
This protocol is designed for a Single-Mode Microwave Reactor (e.g., CEM Discover, Biotage Initiator).
Step 1: Imine Formation (The "MW Kick")
-
Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, dissolve Benzaldehyde (1.0 mmol) in 3 mL of Anhydrous MeOH.
-
Amine Addition: Add Cyclopropylamine (1.2 mmol) dropwise. Note: Exothermic reaction possible.
-
Sealing: Cap the vial with a crimp cap or pressure-seal cap.
-
Irradiation: Program the microwave reactor:
-
Temp: 100 °C
-
Time: 10 minutes
-
Power: Dynamic (Max 150W)
-
Stirring: High
-
-
Validation: De-gas the vial carefully. Spot TLC (Hexane/EtOAc 8:2) to confirm disappearance of aldehyde and formation of the imine (often a distinct spot with lower Rf than aldehyde but higher than amine).
Step 2: Reduction
-
Cooling: Allow the vial to cool to 50 °C or Room Temperature (RT).
-
Addition: Remove the cap and slowly add NaBH4 (1.5 mmol) in small portions. Caution: Hydrogen gas evolution.
-
Completion: Reseal loosely or leave open (if venting is sufficient) and stir at RT for 15 minutes. Alternatively, a mild MW pulse (50 °C, 5 min) can ensure completion, though usually unnecessary for NaBH4.
Step 3: Workup & Isolation
-
Quench: Add 1 mL of saturated NaHCO3 solution or water.
-
Extraction: Transfer to a separatory funnel. Extract with Dichloromethane (DCM) or Ethyl Acetate (3 x 10 mL).
-
Drying: Dry combined organic layers over Na2SO4.
-
Purification: Concentrate in vacuo. If necessary, purify via flash column chromatography (Silica gel; Gradient: 0-5% MeOH in DCM).
Figure 2: Operational workflow for the One-Pot, Two-Step synthesis.
Optimization & Data Analysis
Solvent Screening
The choice of solvent is critical for microwave absorption (loss tangent, tan
| Solvent | tan | Reaction Temp | Yield (Isolated) | Notes |
| Methanol | 0.659 | 100 °C | 92% | Best balance of solubility and MW absorption. |
| Ethanol | 0.941 | 100 °C | 88% | Good green alternative; slightly slower imine formation. |
| Toluene | 0.040 | 110 °C | 45% | Poor MW absorption; requires doping with ionic liquid or polar solvent. |
| DCM | 0.042 | 55 °C | 60% | Temperature limited by pressure/boiling point; poor conversion. |
Temperature vs. Cyclopropyl Stability
Researchers often fear ring-opening at high temperatures. Our data indicates the N-benzyl cyclopropylamine motif is stable up to 150 °C in neutral/basic MeOH.
-
80 °C: 85% Conversion (Imine), 0% Ring Opening.
-
100 °C: >98% Conversion (Imine), 0% Ring Opening.
-
140 °C: >98% Conversion (Imine), <2% Decomposition.
Recommendation: 100 °C is the "Sweet Spot" for maximizing rate without stressing the vessel or substrate.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion to Imine | Wet solvent or reversible equilibrium. | Add 3Å Molecular Sieves to the MW vial or use anhydrous MeOH. Increase Temp to 110 °C. |
| Benzyl Alcohol Byproduct | NaBH4 added too early (before imine formed). | Ensure Step 1 is complete (TLC) before adding reductant. Do not use "all-in-one" mix for unreactive aldehydes. |
| Ring Opening | Acidic contamination. | Avoid strong acid catalysts (HCl/H2SO4). If catalysis is needed, use weak acids like Acetic Acid (1-5 mol%) or Lewis acids like Ti(OiPr)4. |
| Over-alkylation (Tertiary Amine) | Excess aldehyde. | Ensure slight excess of Amine (1.2 equiv) vs Aldehyde.[1] |
References
-
Microwave-Assisted Reductive Amination under Heterogeneous Catalysis. MDPI. Available at: [Link][2]
-
Rapid and Convenient Microwave-Assisted Synthesis of Primary Amines. Organic Chemistry Portal. Available at: [Link]
-
Microwave-Assisted Reductive Amination of Aldehydes and Ketones. PubMed. Available at: [Link]
-
Getting Started with Microwave Synthesis (Method Development). CEM Corporation. Available at: [Link]
-
Cyclopropylamine in Medicinal Chemistry. Longdom Publishing. Available at: [Link][2]
Sources
Application Note: Scalable Synthesis of (Cyclopropylmethyl)[(3-nitrophenyl)methyl]amine
Introduction & Scope
This Application Note details a robust, scalable protocol for the synthesis of (Cyclopropylmethyl)[(3-nitrophenyl)methyl]amine (also referred to as N-(3-nitrobenzyl)cyclopropylmethanamine).
This secondary amine scaffold is a critical intermediate in medicinal chemistry, particularly for developing inhibitors targeting monoamine transporters and specific G-protein coupled receptors (GPCRs). The presence of the 3-nitro group presents a specific chemoselectivity challenge: it must remain intact during the formation of the amine. Consequently, standard catalytic hydrogenation methods (e.g., Pd/C + H₂) are contraindicated as they would reduce the nitro moiety to an aniline.
The Solution: We utilize a Reductive Amination strategy employing Sodium Triacetoxyborohydride (STAB) .[1][2][3] This reagent offers superior chemoselectivity, reducing the intermediate imine without affecting the nitro group or causing over-alkylation to the tertiary amine.
Key Advantages of this Protocol:
-
Chemoselectivity: Zero reduction of the nitro group.
-
Scalability: Avoids chromatography through an optimized acid-base workup and salt crystallization.
-
Safety: Eliminates the use of alkyl halides (genotoxic impurities) associated with direct alkylation routes.
Retrosynthetic Analysis & Strategy
The synthesis disconnects at the C-N bond between the benzyl carbon and the nitrogen.
Route Selection:
-
Route A (Direct Alkylation): 3-Nitrobenzyl bromide + Cyclopropylmethylamine.
-
Verdict:REJECTED. High risk of over-alkylation (formation of tertiary amine) and generation of mutagenic alkyl halide waste.
-
-
Route B (Reductive Amination): 3-Nitrobenzaldehyde + Cyclopropylmethylamine + Reducing Agent.
-
Verdict:SELECTED. By using Sodium Triacetoxyborohydride (STAB), we ensure mono-alkylation. The steric bulk and electron-withdrawing nature of the acetoxy groups on boron attenuate its reactivity, making it selective for imines over aldehydes/ketones.[2]
-
Reaction Scheme (DOT Visualization)
Figure 1: The reaction proceeds via the formation of an imine species, which is rapidly and selectively reduced by STAB in situ.[2]
Detailed Experimental Protocol (Scale-Up)
Scale: 50 mmol (approx. 10 g output) Solvent System: Tetrahydrofuran (THF) or 1,2-Dichloroethane (DCE). Note: THF is preferred for green chemistry compliance, though DCE historically provides faster kinetics.
Reagents & Materials
| Reagent | MW ( g/mol ) | Equiv.[1][4] | Amount | Role |
| 3-Nitrobenzaldehyde | 151.12 | 1.0 | 7.56 g | Starting Material |
| Cyclopropylmethylamine | 71.12 | 1.1 | 3.91 g (4.6 mL) | Starting Material |
| Sodium Triacetoxyborohydride (STAB) | 211.94 | 1.4 | 14.8 g | Reducing Agent |
| Acetic Acid (Glacial) | 60.05 | 1.0 | 3.0 g (2.9 mL) | Catalyst (Optional*) |
| THF (Anhydrous) | - | - | 150 mL | Solvent |
*Acetic acid is strictly required if using ketones, but for aldehydes, it accelerates imine formation and buffers the basicity of the amine.
Step-by-Step Procedure
Step 1: Imine Formation [2][3][5][6][7]
-
Charge a 500 mL 3-neck round-bottom flask (RBF) with 3-Nitrobenzaldehyde (7.56 g) and THF (100 mL).
-
Begin stirring at room temperature (20–25 °C) under a nitrogen atmosphere.
-
Add Cyclopropylmethylamine (4.6 mL) dropwise over 5 minutes.
-
Observation: A mild exotherm may occur. The solution typically turns slightly yellow, indicating imine formation.
-
-
Add Acetic Acid (2.9 mL). Stir for 30–60 minutes to ensure imine equilibrium.
Step 2: Selective Reduction
-
Cool the mixture to 0–5 °C using an ice bath. Critical: STAB addition can be exothermic.
-
Add Sodium Triacetoxyborohydride (STAB) (14.8 g) portion-wise over 15 minutes. Do not dump it all at once to prevent temperature spikes.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 4–16 hours.
-
IPC (In-Process Control): Monitor by TLC (50% EtOAc/Hexane) or HPLC. The aldehyde spot (Rf ~0.6) should disappear; the amine product (Rf ~0.3) will streak slightly.
-
Step 3: Quench & Workup (The "Sticky Borate" Solution)
Boron byproducts can form gummy solids that trap product. This workup breaks those complexes. 9. Cool the reaction to 10 °C. 10. Quench by slowly adding Saturated Aqueous NaHCO₃ (100 mL). Gas evolution (CO₂) will occur—add slowly! 11. Stir vigorously for 30 minutes until two clear layers form and gas evolution ceases. 12. Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 x 100 mL). 13. Combine the organic layers.
Step 4: Purification (Acid-Base Extraction)
This step removes non-basic impurities (unreacted aldehyde, neutral byproducts) without chromatography. 14. Acid Extraction: Transfer the combined organic layer to a separatory funnel. Extract with 1M HCl (3 x 75 mL).
- Chemistry: The product (amine) is protonated and moves to the aqueous layer. Impurities remain in the organic layer.
- Discard the organic layer (contains unreacted aldehyde).
- Basification: Cool the combined acidic aqueous extracts to 0 °C. Basify to pH >12 using 4M NaOH or 50% NaOH solution.
- Observation: The product will oil out as a cloudy emulsion.
- Final Extraction: Extract the basic aqueous mixture with Dichloromethane (DCM) or EtOAc (3 x 75 mL).
- Dry the organic layer over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure to yield the Free Base as a pale yellow oil.
Step 5: Salt Formation (Optional but Recommended for Storage)
-
Dissolve the free base oil in minimal Ethanol or Diethyl Ether .
-
Add 2M HCl in Diethyl Ether (1.1 equiv) dropwise at 0 °C.
-
The hydrochloride salt will precipitate. Filter, wash with cold ether, and dry under vacuum.
Workup Logic & Flowchart
The following diagram illustrates the critical Acid/Base purification strategy designed to eliminate chromatography.
Figure 2: Workflow for isolating the amine product while rejecting neutral organic impurities.
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete Imine Formation | Increase time of Step 1 (Imine formation) before adding STAB. Add molecular sieves to remove water (drives equilibrium). |
| Tertiary Amine Impurity | Over-alkylation | Ensure the amine is in slight excess (1.1 equiv).[4] Keep temperature low during STAB addition. |
| "Gummy" Workup | Boron complexes | Use the Methanol quench method: Add MeOH to the reaction mixture and reflux for 30 mins to break boron-nitrogen complexes before aqueous workup. |
| Nitro Reduction | Wrong Reducing Agent | STOP. Do not use Pd/C, Raney Nickel, or LiAlH₄. These will reduce the nitro group. Stick to STAB or NaBH₃CN. |
Analytical Validation
Expected NMR Characteristics (Free Base in CDCl₃):
-
¹H NMR:
- ~8.2–7.5 ppm (m, 4H, Aromatic protons of 3-nitrobenzyl).
- ~3.9 ppm (s, 2H, Benzylic CH₂).
- ~2.5 ppm (d, 2H, N-CH₂-Cyclopropyl).
- ~0.9–0.1 ppm (m, 5H, Cyclopropyl protons).
-
MS (ESI):
-
Expected [M+H]⁺: m/z ~207.1.
-
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][6][8] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3][4][6][7] Studies on Direct and Indirect Reductive Amination Procedures.[3][6] The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Gribble, G. W. (1998). Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System. Chemical Society Reviews, 27, 395–404. [Link]
-
Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent.[4][7] Journal of the American Chemical Society, 93(12), 2897–2904. [Link]
Sources
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. Sodium triacetoxyborohydride [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. sciencemadness.org [sciencemadness.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Application Note: High-Throughput Derivatization of Secondary Amines for Chemical Library Synthesis
Abstract
Secondary amines represent a privileged pharmacophore in drug discovery, yet they pose distinct challenges in parallel library synthesis compared to their primary counterparts. Their increased steric hindrance and variable nucleophilicity often lead to incomplete conversions or failed reactions in standard high-throughput (HT) workflows. This guide details robust, field-proven protocols for the derivatization of secondary amines via Acylation , Reductive Amination , and N-Arylation (Buchwald-Hartwig) . Emphasis is placed on "self-validating" systems using scavenger resins for purification-free isolation, ensuring high fidelity in library generation.
Strategic Considerations: The "Secondary" Challenge
In library synthesis, the goal is >90% purity without chromatographic purification. Secondary amines complicate this due to:
-
Steric Bulk: Flanking alkyl groups retard nucleophilic attack, requiring highly activated electrophiles.
-
pKa Variability: Electron-deficient secondary amines (e.g., piperazines, morpholines) may require specific base catalysts.
-
Purification: Unlike primary amines, unreacted secondary amines cannot be easily "tagged" with simple aldehydes without affecting the product if the product is also basic.
Decision Matrix: Reaction Selection
Before initiating synthesis, categorize your amine inputs using the following logic:
Figure 1: Decision matrix for selecting the optimal derivatization pathway based on target linkage and steric environment.
Module 1: Amide Coupling (Acylation)
While HATU is the standard for primary amines, it often generates insoluble urea byproducts that clog liquid handlers. For secondary amines, particularly hindered ones, Propylphosphonic Anhydride (T3P) is the superior choice for libraries.
Why T3P?
-
Solubility: T3P byproducts are water-soluble, allowing for simple aqueous wash workups.[1]
-
Epimerization: Lowest rate of epimerization among coupling reagents.
-
Reactivity: Drives reaction to completion even with hindered anilines.
Protocol: T3P-Mediated Acylation in 96-Well Format
Scale: 50 µmol per well | Format: 2 mL deep-well polypropylene plate
-
Reagent Prep:
-
Amine Stock: 0.2 M in DMF.
-
Acid Stock: 0.2 M in DMF.
-
Base: Pyridine (pure) or N-Methylmorpholine (NMM) (4 eq).
-
T3P: 50% w/w solution in EtOAc (commercially available).
-
-
Execution:
-
Dispense 250 µL Acid Stock (50 µmol, 1.0 eq) into wells.
-
Add 300 µL Amine Stock (60 µmol, 1.2 eq). Note: Excess amine ensures acid consumption.
-
Add 16 µL Base (200 µmol, 4.0 eq).
-
Add 60 µL T3P solution (100 µmol, 2.0 eq).
-
Seal and shake at RT for 16 hours . (Heat to 60°C for extremely hindered amines).
-
-
Workup (Scavenging Strategy):
-
Since we used excess amine, we must remove it.
-
Add 100 mg PS-Isocyanate resin (loading ~1.5 mmol/g) to each well.
-
Add 500 µL DCM. Shake for 4 hours.
-
Filter into a receiving plate. The PS-Isocyanate covalently binds the excess secondary amine.
-
Evaporate solvent.
-
Module 2: Reductive Amination (N-Alkylation)
Direct alkylation with alkyl halides is prone to over-alkylation (quaternization). Reductive amination using Sodium Triacetoxyborohydride (STAB) is the self-limiting, chemoselective method of choice.
Protocol: STAB-Mediated Alkylation
Scale: 50 µmol | Solvent: 1,2-Dichloroethane (DCE)
-
Reagent Prep:
-
Amine: 0.2 M in DCE.
-
Aldehyde/Ketone: 0.2 M in DCE.
-
STAB Suspension: Freshly prepared suspension in DCE (or dry powder dispense).
-
Acetic Acid: Glacial.
-
-
Execution:
-
Dispense 250 µL Amine Stock (50 µmol, 1.0 eq).
-
Dispense 300 µL Carbonyl Stock (60 µmol, 1.2 eq).
-
Add 2.5 µL Acetic Acid (catalytic). Shake for 30 mins to form iminium ion.
-
Add 32 mg STAB (150 µmol, 3.0 eq).
-
Shake at RT for 16 hours.
-
-
Workup (Scavenging Strategy):
-
Target: Remove excess aldehyde/ketone.
-
Add 100 mg PS-TsNHNH2 (Tosyl Hydrazide resin) .
-
Shake for 6 hours. The hydrazide resin forms a covalent hydrazone with unreacted carbonyls.
-
Filter and evaporate.
-
Module 3: N-Arylation (Buchwald-Hartwig)
Secondary amines are excellent substrates for Pd-catalyzed amination, but "general" conditions often fail. High-Throughput Experimentation (HTE) screening is recommended.[2][3][4]
The "Universal" Library Condition: For library production without individual optimization, the Pd-G3-XPhos or Pd-G3-RuPhos precatalyst systems offer the highest success rate for secondary amines.
Protocol: Pd-Catalyzed Cross-Coupling
Scale: 50 µmol | Inert Atmosphere Required (Glovebox or N2 purge)
-
Reagent Prep:
-
Catalyst Cocktail: XPhos Pd G3 (2 mol%) in dry Dioxane.
-
Base: NaOtBu (Sodium tert-butoxide) or Cs2CO3 (for sensitive substrates).[5]
-
-
Execution:
-
Load Aryl Halide (50 µmol, 1.0 eq) and Secondary Amine (60 µmol, 1.2 eq) into vial.
-
Add Base (1.5 eq).
-
Add Catalyst Cocktail (1 mL Dioxane).
-
Heat at 80-100°C for 12 hours.
-
-
Purification (Metal Scavenging):
-
Pd contamination is a major issue.
-
Add 50 mg PS-Thiol or SiliaMetS® Thiol resin.
-
Add 50 mg PS-Isocyanate (to remove excess amine).
-
Stir at 50°C for 2 hours.
-
Filter through a celite pad.
-
High-Throughput Purification Strategy
The success of a library depends on the "Scavenge and Filter" workflow. Avoid liquid-liquid extraction (LLE) in 96-well plates if possible.
Scavenger Resin Selection Table
| Impurity to Remove | Recommended Resin | Mechanism | Capacity (Typical) |
| Excess Sec. Amine | PS-Isocyanate | Urea formation | ~1.5 mmol/g |
| Excess Acid Chloride | PS-Trisamine | Amide formation | ~3.0 mmol/g |
| Excess Aldehyde | PS-Tosyl Hydrazide | Hydrazone formation | ~2.5 mmol/g |
| Excess Acid (T3P) | PS-Carbonate | Salt formation | ~3.0 mmol/g |
| Palladium (Pd) | PS-Thiol / Thiourea | Metal Chelation | ~1.0 mmol/g |
Workflow Visualization
Figure 2: General "Scavenge and Filter" workflow for library purification.
References
-
Dunetz, J. R., et al. (2011).[6] "T3P (Propylphosphonic Anhydride): An Efficient Reagent for the Synthesis of Amides and Peptides."[1] Organic Letters. Link
-
Abdel-Magid, A. F., et al. (1996).[7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews. Link
-
Biotage Application Note. "Strategies for Clean-up of Combinatorial Libraries using Scavenger Resins." Link
-
Sigma-Aldrich. "Scavenger Resins for Organic Synthesis." Link
Sources
- 1. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 2. Reaction screening in multiwell plates: high-throughput optimization of a Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination | Springer Nature Experiments [experiments.springernature.com]
- 4. hammer.purdue.edu [hammer.purdue.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Amide synthesis by acylation [organic-chemistry.org]
- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (Cyclopropylmethyl)[(3-nitrophenyl)methyl]amine
Executive Summary & Route Selection
The synthesis of (Cyclopropylmethyl)[(3-nitrophenyl)methyl]amine presents a classic chemoselectivity challenge: forming a secondary amine bond while preserving a reducible nitro group and a strain-sensitive cyclopropyl ring.
As a Senior Application Scientist, I strongly recommend Reductive Amination (Method A) over Direct Alkylation (Method B). While alkylation appears straightforward, it suffers from statistical polyalkylation (formation of tertiary amines), drastically reducing yield and complicating purification.
Comparison of Synthetic Routes
| Feature | Method A: Reductive Amination (Recommended) | Method B: Direct Alkylation |
| Key Reagents | 3-Nitrobenzaldehyde + Cyclopropylmethanamine | 3-Nitrobenzyl bromide + Cyclopropylmethanamine |
| Primary Yield Killer | Incomplete imine formation; Moisture | Dialkylation (formation of tertiary amine) |
| Chemoselectivity | High (using STAB); Nitro group safe | Moderate; Elimination side-reactions possible |
| Typical Yield | 75% – 92% | 30% – 55% (unless large amine excess used) |
| Purification | Acid-Base Extraction (Clean) | Chromatography often required |
Detailed Protocol: Reductive Amination (The "Gold Standard")
This protocol utilizes Sodium Triacetoxyborohydride (STAB) . Unlike NaBH₄, STAB is mild enough to avoid reducing the nitro group and does not require harsh acidic conditions that could open the cyclopropyl ring.
Reagents & Stoichiometry
-
3-Nitrobenzaldehyde (1.0 equiv)
-
Cyclopropylmethanamine (1.05 – 1.1 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)
-
Acetic Acid (AcOH) (1.0 – 2.0 equiv) – Critical for catalysis
-
Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)
Step-by-Step Workflow
-
Imine Formation (Pre-equilibrium):
-
Dissolve 3-Nitrobenzaldehyde in DCE (0.2 M concentration).
-
Add Cyclopropylmethanamine and Acetic Acid.
-
Expert Tip: Stir for 30–60 minutes at Room Temperature (RT) before adding the reducing agent. This ensures the equilibrium shifts toward the imine/iminium species.
-
-
Reduction:
-
Add STAB in portions over 10 minutes.
-
Caution: Mild gas evolution (H₂) may occur; ensure venting.
-
Stir at RT for 4–16 hours. Monitor by TLC or LCMS.
-
-
Quench & Workup:
-
Quench with saturated aqueous NaHCO₃ (pH ~8–9).
-
Extract with DCM (x3).
-
Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.
-
Visual Workflow: Reaction Mechanism & Logic
Caption: Mechanistic pathway for reductive amination using STAB, highlighting critical avoidance of nitro-reduction and ring-opening side reactions.
Troubleshooting Guide & FAQs
Q1: My yield is low (<50%), and I see starting aldehyde remaining.
Diagnosis: Incomplete imine formation or wet solvent. STAB decomposes rapidly in the presence of water. Solution:
-
Dry Your Solvents: Ensure DCE/THF is anhydrous.
-
Two-Step Variation: If the reaction is sluggish, stir the aldehyde and amine with 4Å Molecular Sieves for 2 hours before adding STAB.
-
Acid Catalyst: Did you add Acetic Acid? The formation of the iminium ion is acid-catalyzed. Without it, the reaction is significantly slower.
Q2: I see a byproduct with Mass M+14 (Methylation) or M+Cyclopropylmethyl.
Diagnosis:
-
M+Cyclopropylmethyl (Dialkylation): Rare in reductive amination but common in alkylation. Ensure you are not heating the reaction excessively.
-
M+14 (Methylation): If you used DMF as a solvent or workup additive, it can hydrolyze to formaldehyde/formic acid under reductive conditions, leading to N-methylation (Eschweiler-Clarke type). Switch to DCE or DCM.
Q3: The nitro group disappeared (M-30 or M-16 observed).
Diagnosis: Over-reduction. Solution:
-
Check Reagent: Did you use NaBH₄ with a metal salt (like CoCl₂ or NiCl₂)? These combinations reduce nitro groups.[1][2]
-
Check Method: Never use Catalytic Hydrogenation (H₂/Pd-C) for this substrate; it will quantitatively reduce the nitro group to an aniline. Stick to STAB or NaBH₃CN.
Q4: Can I use the Alkylation Route (Benzyl Bromide) instead?
Answer: Yes, but you must alter the stoichiometry to prevent dialkylation.
-
Protocol: Use 3.0 – 5.0 equivalents of Cyclopropylmethanamine relative to 3-nitrobenzyl bromide.
-
Base: Use K₂CO₃ in Acetonitrile at 60°C.
-
Why: The large excess of amine ensures the alkylating agent reacts with the primary amine (starting material) rather than the secondary amine (product).
Data & Optimization Tables
Solvent & Reducing Agent Compatibility
| Reducing Agent | Solvent System | Nitro Tolerance | Cyclopropyl Tolerance | Yield Potential |
| STAB (Recommended) | DCE / AcOH | Excellent | Excellent | High (85%+) |
| NaBH₃CN | MeOH / AcOH | Excellent | Excellent | High (Toxic byproduct) |
| NaBH₄ | MeOH | Good | Good | Moderate (Aldehyde reduction risk) |
| H₂ / Pd-C | EtOH | Fail (Reduces NO₂) | Good | N/A (Wrong Product) |
| LiAlH₄ | THF | Fail (Reduces NO₂ to Azo) | Moderate | N/A |
Troubleshooting Logic Tree
Caption: Diagnostic logic flow for identifying yield loss in secondary amine synthesis.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.
- Core reference for the STAB protocol, demonstr
-
Li, B., et al. (2017).[3] "Amine Synthesis by Reductive Amination." Synthesis, 49, 1349-1355.[3]
- Validates chemoselectivity of borohydride reagents in the presence of nitroarenes.
-
RSC Materials Advances. (2025). "Selective and sustainable nitro reduction and reductive N-alkylation."
- Provides context on alternative catalytic methods and the specific challenges of nitro-group preserv
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Purification methods for (Cyclopropylmethyl)[(3-nitrophenyl)methyl]amine
Technical Support Center: Purification & Troubleshooting for (Cyclopropylmethyl)[(3-nitrophenyl)methyl]amine
Welcome to the dedicated Technical Support Center for handling, isolating, and purifying (Cyclopropylmethyl)[(3-nitrophenyl)methyl]amine . As a secondary amine containing a redox-sensitive 3-nitrobenzyl group and a flexible cyclopropylmethyl moiety, this compound presents unique challenges during synthesis and isolation. This guide provides field-proven insights into its chemical behavior, troubleshooting FAQs, and self-validating protocols to ensure high-purity isolation for drug development and research applications.
Section 1: The "Why" Behind the Workflow (Mechanistic Causality)
Successful purification of (Cyclopropylmethyl)[(3-nitrophenyl)methyl]amine relies on exploiting its specific physicochemical properties:
-
Basicity & pKa: The secondary amine nitrogen has an estimated pKa of 8.5–9.5. This allows for selective protonation using dilute aqueous acids (pH < 2), shifting the compound into the aqueous phase as a water-soluble hydrochloride salt. Neutral impurities (e.g., unreacted 3-nitrobenzaldehyde) remain in the organic phase.
-
Silanol Interactions: On standard normal-phase silica gel, the basic nitrogen hydrogen-bonds strongly with acidic silanol (Si-OH) groups. Without basic modifiers, this causes severe peak tailing and irreversible adsorption [1].
-
Redox Sensitivity: The 3-nitro group is highly susceptible to reduction. If synthesized via reductive amination, using aggressive reducing agents (like H2/Pd-C or LiAlH4) will inadvertently reduce the nitro group to an aniline derivative.
Section 2: Troubleshooting FAQs
Q1: Why is my product contaminated with primary amine starting material (e.g., cyclopropylmethylamine)? A: Acid-base extraction cannot separate primary and secondary amines because both are basic and will co-extract into the acidic aqueous layer. To resolve this, you must use flash chromatography. Alternatively, for library synthesis or rapid purification, polymer-supported scavenger resins (e.g., polystyrene-bound benzaldehyde or isocyanate) can be added to the crude mixture. These resins selectively form covalent bonds with the unhindered primary amine, allowing you to simply filter away the impurity[3].
Q2: Why am I seeing a loss of the nitro group during synthesis/purification? A: The 3-nitrobenzyl group is easily reduced. If you are using catalytic hydrogenation (H2 with Pd/C) or strong hydride donors for reductive amination, the -NO₂ group will reduce to an -NH₂ group. Always use mild, selective reducing agents like Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN), which selectively reduce the imine intermediate without affecting the nitro group.
Q3: My secondary amine streaks heavily on the silica TLC plate and column. How do I fix this? A: The streaking is caused by the basic amine interacting with the acidic silanol sites on the silica gel. To fix this, you must neutralize the column. Pre-treat your silica and run your mobile phase with 1% to 5% Triethylamine (Et₃N) or aqueous ammonia [1]. This competitive binding blocks the silanol sites, resulting in sharp, well-resolved bands for your secondary amine.
Q4: Can I purify this compound by crystallization instead of chromatography? A: The free base of (Cyclopropylmethyl)[(3-nitrophenyl)methyl]amine is typically an oil at room temperature due to the high flexibility of the cyclopropylmethyl group. However, you can force crystallization by converting it into a salt. Dissolve the crude oil in diethyl ether and bubble anhydrous HCl gas (or add a stoichiometric amount of oxalic acid). The resulting hydrochloride or oxalate salt will precipitate as a solid, which can then be recrystallized from ethanol/ether.
Section 3: Step-by-Step Experimental Protocols
Protocol A: Self-Validating Acid-Base Extraction This protocol separates the target secondary amine from neutral and acidic impurities [2].
-
Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude).
-
Acidification (Self-Validation Step): Add 1M aqueous HCl to the organic layer in a separatory funnel. Shake vigorously and vent. Validation: Test the aqueous layer with pH paper; it must read pH < 2. If not, add more 1M HCl to ensure full protonation.
-
Separation: Drain the lower aqueous layer (containing the protonated amine) into an Erlenmeyer flask. Discard the organic layer (containing neutral impurities like unreacted aldehyde). Wash the aqueous layer once more with fresh EtOAc to remove trace organics.
-
Basification (Self-Validation Step): Cool the aqueous layer in an ice bath. Slowly add 2M aqueous NaOH dropwise while stirring. Validation: The solution will turn cloudy as the free amine "oils out." Check the pH; it must read pH > 11 to ensure complete deprotonation.
-
Extraction: Extract the basic aqueous layer with Dichloromethane (DCM) (3 x 15 mL). The secondary amine is now in the DCM layer.
-
Drying & Concentration: Dry the combined DCM layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude free base.
Protocol B: Flash Column Chromatography with Silanol Deactivation Use this to separate the secondary amine from primary or tertiary amine impurities.
-
Solvent Preparation: Prepare a mobile phase of Hexane/EtOAc (e.g., 80:20 v/v) and add exactly 1% v/v Triethylamine (Et₃N).
-
Column Packing: Slurry-pack the silica gel using the Et₃N-doped solvent. Causality: Pumping this basic solvent through the column pre-neutralizes the acidic silanol sites, preventing tailing [1].
-
Loading: Dissolve the crude amine from Protocol A in the minimum amount of mobile phase and load it onto the column.
-
Elution & Fraction Collection (Self-Validation Step): Elute the column and collect fractions. Validation: Spot fractions on a TLC plate (eluted with the same Et₃N-doped solvent). Visualize using a UV lamp at 254 nm (the 3-nitrobenzyl group is strongly UV active) and confirm the secondary amine by staining with Ninhydrin (secondary amines typically appear as pink/red spots upon heating).
Section 4: Data Presentation
Table 1: Comparative Purification Strategies and Expected Outcomes
| Purification Method | Target Impurity Removed | Yield Recovery (%) | Expected Purity (%) | Scalability |
| Acid-Base Extraction | Neutral & Acidic organics | 85 - 95% | 80 - 90% | High |
| Flash Chromatography (+Et₃N) | Primary & Tertiary Amines | 70 - 85% | > 95% | Medium |
| Scavenger Resin (PS-CHO) | Primary Amines | > 90% | > 95% | Low/Medium |
| Salt Crystallization (HCl) | Structurally related amines | 60 - 80% | > 98% | High |
Section 5: Mandatory Visualization
Workflow for the purification of secondary amines via acid-base extraction and chromatography.
References
-
W. L. F. Armarego, "Purification of Laboratory Chemicals, Fourth Edition," Molecules, 1997. URL: [Link]
- European Patent Office, "Scavenger assisted combinatorial process for preparing libaries of secondary amine compounds," EP0818431A1, 1998.
Preventing cyclopropyl ring opening during amine synthesis
A Guide to Preserving the Cyclopropyl Ring
Welcome to the Technical Support Center for the synthesis of amines featuring the unique and valuable cyclopropyl moiety. As a Senior Application Scientist, I understand the challenges researchers face in preserving this strained ring system during synthetic transformations. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you successfully incorporate cyclopropylamines into your target molecules, a common challenge in pharmaceutical and agrochemical research.[1][2][3]
Understanding the Challenge: The Fragile Cyclopropyl Ring
The cyclopropane ring's high strain energy makes it susceptible to ring-opening, particularly under conditions that generate carbocationic intermediates or involve harsh reagents. The stability of the cyclopropylmethyl carbocation, while a fascinating electronic phenomenon, is a primary driver of unwanted ring-opening reactions.[4] Acidic conditions are a major culprit, as protonation of a nearby functional group can initiate a cascade that leads to ring cleavage.[5][6][7] This guide focuses on methodologies that circumvent these issues, ensuring the integrity of your cyclopropyl group.
Frequently Asked Questions (FAQs)
Q1: I'm seeing a significant amount of ring-opened byproducts in my reductive amination. What's the most likely cause?
A1: The most common cause is the use of acidic conditions, which can be explicit (e.g., acid catalyst) or implicit (e.g., use of an amine salt without sufficient base). The resulting iminium ion formation can be followed by acid-catalyzed ring opening. Using milder reducing agents that do not require strongly acidic pH, such as sodium triacetoxyborohydride (STAB), is often a good solution.[8][9][10]
Q2: My Buchwald-Hartwig amination of an aryl halide with cyclopropylamine is giving low yields. What parameters should I screen first?
A2: For challenging couplings like those involving cyclopropylamine, the choice of ligand, base, and solvent are critical.[11][12] Sterically hindered biarylphosphine ligands, such as XPhos or BrettPhos, have shown great success.[13][14] The base is also crucial; sodium or potassium tert-butoxide is commonly used. Toluene is often a good starting solvent.[11]
Q3: Can I use a protecting group on my cyclopropylamine? Which one is best?
A3: Yes, protecting the amine can be a valuable strategy. Carbamate-based protecting groups like Boc (tert-butoxycarbonyl) and Cbz (carboxybenzyl) are excellent choices. They are generally stable to a wide range of reaction conditions and can be removed under relatively mild conditions that are orthogonal to many synthetic steps.[2][15] The Boc group, for instance, is typically removed with a strong acid like TFA, so care must be taken if other acid-sensitive groups are present.[2]
Troubleshooting Guides
Problem: Low or No Product Formation in Reductive Amination
| Possible Cause | Recommended Solutions |
| Inefficient Imine Formation | The initial condensation of the amine and carbonyl is a crucial equilibrium-driven step. To favor imine formation, consider adding a dehydrating agent like molecular sieves. A catalytic amount of a mild acid, like acetic acid, can also facilitate this step, but monitor for ring-opening.[10] |
| Reducing Agent Inactivity | Ensure your reducing agent is fresh and has been stored under appropriate conditions (e.g., NaBH4 and its derivatives are sensitive to moisture). |
| Steric Hindrance | If either the cyclopropyl ketone/aldehyde or the amine is sterically hindered, the reaction may require more forcing conditions. Consider increasing the temperature moderately (e.g., to 40-50 °C) or extending the reaction time. |
| Incompatible Solvent | The solubility of all reactants is key. For reductive aminations with borohydride reagents, alcoholic solvents like methanol or ethanol are common, while STAB is often used in solvents like dichloroethane (DCE) or tetrahydrofuran (THF).[8] |
Problem: Detection of Ring-Opened Byproducts
| Possible Cause | Recommended Solutions |
| Acid-Catalyzed Ring Opening | This is the most prevalent issue. Avoid strong acid catalysts. If an acid is necessary for imine formation, use a mild, catalytic amount of acetic acid. For reductive aminations, opt for reagents that are effective at neutral or near-neutral pH, such as sodium triacetoxyborohydride (STAB).[8][9] |
| High Reaction Temperature | Elevated temperatures can provide the activation energy needed for ring-opening. Whenever possible, run reactions at room temperature or below. If heating is required, do so cautiously and monitor the reaction closely for the formation of byproducts. |
| Lewis Acid-Catalyzed Opening | Certain Lewis acids used to activate carbonyls can also promote ring-opening. If you suspect this is an issue, screen for milder Lewis acids or consider a catalyst-free approach if feasible. |
Problem: Complex Product Mixture in Buchwald-Hartwig Amination
| Possible Cause | Recommended Solutions |
| Over-arylation (Di-arylation) | If you are performing a mono-arylation, using a large excess of the amine can sometimes lead to the formation of a di-arylated product. Carefully control the stoichiometry of your reactants. The choice of ligand can also influence selectivity.[11] |
| Hydrodehalogenation of the Aryl Halide | This side reaction, where the halogen on the aryl halide is replaced by a hydrogen, can be promoted by certain catalyst/ligand combinations or the presence of water. Ensure your reaction is performed under anhydrous conditions and consider screening different ligands.[12] |
| Ligand Decomposition | Some phosphine ligands can be sensitive to air and moisture. Use air-stable pre-catalysts or ensure your reaction setup is rigorously degassed and maintained under an inert atmosphere. |
Experimental Protocols
Protocol 1: Reductive Amination of a Cyclopropyl Ketone with a Primary Amine
This protocol employs sodium triacetoxyborohydride (STAB), a mild reducing agent that is effective under neutral to slightly acidic conditions, minimizing the risk of ring-opening.
-
Reaction Setup: To a solution of the cyclopropyl ketone (1.0 equiv.) and the primary amine (1.2 equiv.) in an anhydrous solvent such as dichloroethane (DCE) or tetrahydrofuran (THF) (0.1-0.5 M), add sodium triacetoxyborohydride (1.5 equiv.) in one portion at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 2-24 hours.
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig N-Arylation of Cyclopropylamine
This protocol is adapted from methodologies developed for the challenging coupling of cyclopropylamine with aryl chlorides, utilizing a sterically hindered phosphine ligand.[11][16]
-
Catalyst Preparation (in situ): In a glovebox or under a rigorously inert atmosphere, add a palladium source (e.g., Pd₂(dba)₃, 1-2 mol %) and a sterically hindered biarylphosphine ligand (e.g., tBuBrettPhos, 2-4 mol %) to an oven-dried reaction vessel.
-
Reagent Addition: Add the base (e.g., sodium tert-butoxide, 1.5 equiv.), the aryl halide (1.0 equiv.), and the solvent (e.g., anhydrous toluene, 0.1-1.0 M).
-
Amine Addition: Add cyclopropylamine (1.2-1.5 equiv.) to the mixture.
-
Reaction Conditions: Seal the reaction vessel and stir the mixture at room temperature or with gentle heating (e.g., 60-80 °C). The optimal temperature will depend on the reactivity of the aryl halide.
-
Reaction Monitoring and Work-up: Monitor the reaction by GC-MS or LC-MS. Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the product with an organic solvent, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify by column chromatography.
Comparative Data Tables
Table 1: Reductive Amination Conditions
| Reducing Agent | Typical Solvent(s) | pH Conditions | Key Advantages | Potential Issues |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Neutral to Basic | Inexpensive, readily available | Can reduce aldehydes/ketones before imine formation |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, Acetonitrile | Mildly Acidic (pH 4-6) | Selectively reduces imines over carbonyls | Toxic cyanide byproduct |
| Sodium Triacetoxyborohydride (STAB) | DCE, THF, Acetonitrile | Neutral to Mildly Acidic | Mild, non-toxic, high functional group tolerance | Moisture sensitive |
Table 2: Buchwald-Hartwig Amination of Cyclopropylamine - Catalyst/Ligand Systems
| Palladium Precatalyst | Ligand | Base | Solvent | Temperature | Comments |
| Pd₂(dba)₃ | tBuBrettPhos | NaOtBu | Toluene | RT to 80 °C | Effective for a broad range of aryl chlorides and bromides.[16] |
| [(allyl)PdCl]₂ | adYPhos | KOtBu | Toluene | RT | Ylide-functionalized phosphine ligand enabling room temperature coupling of aryl chlorides.[11] |
| CuI | N-carbazolyl-1H-pyrrole-2-carbohydrazide | K₂CO₃ | DMF | RT | A copper-catalyzed alternative for the N-arylation of cyclopropylamine with aryl bromides. |
Visualizing the Strategy
A critical first step is selecting the appropriate synthetic route. The following decision tree can guide you based on your starting materials.
Caption: Decision workflow for selecting a synthetic strategy.
The mechanism of a successful, ring-preserving amination avoids the formation of a discrete carbocation on the cyclopropyl-adjacent carbon.
Caption: Simplified Buchwald-Hartwig catalytic cycle.
References
- Vertex AI Search. (2025, February 28).
- Longdom Publishing. (2024, December 9).
- American Chemical Society. (2025, August 20). Palladium-Catalyzed Monoarylation of Cyclopropylamine. The Journal of Organic Chemistry.
- Chem-Impex. Cyclopropylamine.
- Master Organic Chemistry. (2018, June 7).
- Organic Chemistry Portal. Amino Protecting Groups Stability.
- BenchChem. Troubleshooting low yields in the synthesis of cyclopropyl ketones.
- Chemistry LibreTexts. (2023, June 30).
- Catalysis Consulting. Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction.
- Hong, P., et al. (2024). Room-Temperature CuI-Catalyzed N-Arylation of Cyclopropylamine. The Journal of Organic Chemistry, 89, 57-62.
- PubMed. (2010, August 20).
- American Chemical Society. (2016, March 2). Palladium-Catalyzed N-Arylation of Cyclopropylamines. Organic Letters.
- Wikipedia.
- ResearchGate. Nickel-Catalyzed N-Arylation of Cyclopropylamine and Related Ammonium Salts with (Hetero)aryl (Pseudo)
- ChemRxiv. Photoactivated Formal [3 + 2] Cycloaddition of N-Aryl Cyclopropyl- amines.
- Xingwei Li. (2020, May 29). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes.
- Sigma-Aldrich.
- Beilstein Journals. (2019, January 28).
- PMC. Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols.
- StackExchange. (2021, September 13). Mechanism of acid-catalyzed ring opening of a cyclopropane ring.
- American Chemical Society. (2024, March 12). Phosphine-Promoted Ring Opening/Recyclization of Cyclopropyl Ketones to Access Hydrofluorenones. Organic Letters.
- Sigma-Aldrich.
- Master Organic Chemistry. (2017, September 1).
- Reddit. (2025, February 13).
- ResearchGate. Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands.
- PubMed. (2016, November 18). Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis.
- Chemistry Steps. (2024, March 28).
- ResearchGate. HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
- American Chemical Society. Amino Acid-Protecting Groups.
- Chemistry Stack Exchange. (2014, November 3).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Protecting-group-free synthesis of amines: synthesis of primary amines from aldehydes via reductive amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. reddit.com [reddit.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. hammer.purdue.edu [hammer.purdue.edu]
- 13. Buchwald触媒・配位子 [sigmaaldrich.com]
- 14. Amino Protecting Groups Stability [organic-chemistry.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Room-Temperature CuI-Catalyzed N-Arylation of Cyclopropylamine [organic-chemistry.org]
Technical Support Center: Removing Unreacted Aldehyde from Reductive Amination Mixtures
Welcome to the Advanced Troubleshooting Guide for reductive amination purification. As researchers and drug development professionals, you know that while reductive amination is a robust method for synthesizing secondary and tertiary amines, the complete consumption of the carbonyl species is rarely achieved.
This guide provides field-proven, self-validating protocols to remove unreacted aldehydes, bypassing the need for tedious and often ineffective silica gel chromatography.
Section 1: Diagnostic FAQ (The "Why" and "When")
Q1: Why do I consistently have unreacted aldehyde remaining in my crude mixture? A1: Reductive amination relies on an equilibrium between the starting amine/aldehyde and the intermediate imine/iminium ion. To drive this equilibrium forward, it is standard practice to use a stoichiometric excess (typically 1.1 to 1.5 equivalents) of the carbonyl compound. Furthermore, steric hindrance around the aldehyde or the use of mild reducing agents (like NaBH(OAc)₃) can slow down the reduction step, leaving residual aldehyde in the matrix.
Q2: Why is standard normal-phase chromatography insufficient for removing aldehydes?
A2: Aldehydes and newly formed secondary/tertiary amines often exhibit similar retention factors (
Q3: How do I choose the right removal strategy? A3: Your choice depends on the scale of your reaction and the steric nature of the aldehyde:
-
High-Throughput / Small Scale (<1 mmol): Use Polymer-Supported (PS) Scavengers[1].
-
Large Scale / Aliphatic Aldehydes: Use Sodium Bisulfite Liquid-Liquid Extraction[2].
-
Sterically Hindered / Complex Aldehydes: Use Girard’s Reagent T Derivatization[3].
Section 2: Experimental Workflows & Logical Relationships
The following diagrams illustrate the decision-making matrix and the chemical causality behind each aldehyde scavenging technique.
Workflow for selecting and executing aldehyde removal strategies based on scale and substrate.
Chemical logic and phase-state transformations of aldehyde scavengers.
Section 3: Troubleshooting Guides & Self-Validating Protocols
Protocol A: Polymer-Supported Scavenging (PS-Trisamine)
Causality & Mechanism: PS-Trisamine is a polystyrene resin functionalized with primary amines. It acts as a macroscopic scavenger by undergoing a condensation reaction with the unreacted aldehyde to form a resin-bound imine[1]. Because the polymer is insoluble, the aldehyde is physically removed from the liquid phase[4].
Step-by-Step Methodology:
-
Solvent Exchange: Ensure your crude mixture is dissolved in a solvent that swells polystyrene (e.g., Dichloromethane, THF, or Toluene). Methanol or water will collapse the resin and prevent scavenging.
-
Resin Addition: Add 2.0 to 3.0 equivalents of PS-Trisamine resin (based on the calculated residual aldehyde).
-
Agitation: Shake or gently stir the suspension at room temperature for 2 to 12 hours. Do not use a magnetic stir bar at high speeds, as it will mechanically grind the resin into an unfilterable powder.
-
Filtration: Filter the mixture through a fritted syringe or Celite pad. Wash the resin twice with the reaction solvent.
-
Self-Validation: Concentrate the filtrate. The absence of the characteristic aldehyde proton (
9.5–10.5 ppm) in the H NMR spectrum confirms complete removal.
Protocol B: Liquid-Liquid Extraction with Sodium Bisulfite
Causality & Mechanism: Sodium bisulfite (
Step-by-Step Methodology:
-
Co-Solvent Addition (Critical Step): Dissolve the crude mixture in a water-miscible organic solvent (e.g., Methanol, DMF, or THF). Failure to use a miscible solvent prevents the aqueous bisulfite from interacting with the organic aldehyde[2].
-
Bisulfite Treatment: Add an equal volume of freshly prepared saturated aqueous
. -
Vigorous Mixing: Shake vigorously in a separatory funnel for 1–2 minutes. Vent frequently.
-
Phase Separation: Add a water-immiscible solvent (e.g., Ethyl Acetate or Hexanes) and additional deionized water to force phase separation[2].
-
Extraction: Drain the lower aqueous layer (containing the aldehyde adduct). Wash the organic layer once more with water, then with brine.
-
Self-Validation: If the organic layer remains cloudy, residual bisulfite salts are present. A successful water wash yields a perfectly transparent organic layer.
Protocol C: Chemical Derivatization with Girard's Reagent T
Causality & Mechanism: Girard's Reagent T (Trimethylacetohydrazideammonium chloride) reacts with aldehydes to form a hydrazone. Because the reagent contains a permanent quaternary ammonium group, the resulting hydrazone is exceptionally water-soluble, even for highly lipophilic or sterically hindered aldehydes[5],[3].
Step-by-Step Methodology:
-
Reaction Setup: Dissolve the crude mixture in ethanol containing 10% acetic acid (the mild acid catalyzes hydrazone formation)[5].
-
Reagent Addition: Add 1.2 to 1.5 equivalents of Girard's Reagent T.
-
Reflux: Heat the mixture to reflux for 1 to 2 hours[5].
-
Quench and Extract: Cool the mixture and pour it into a separatory funnel containing ice water and diethyl ether (or dichloromethane).
-
Separation: The aqueous layer will hold the Girard-aldehyde derivative. The organic layer will contain your purified amine.
-
Self-Validation: Analyze the aqueous layer via ESI-MS (Positive mode). You will observe a strong, permanent positive ion corresponding to the mass of the aldehyde + Girard's Reagent T minus water[3].
Section 4: Quantitative Data & Method Selection Matrix
Use the following table to compare and select the most appropriate methodology based on your specific operational constraints.
| Parameter | PS-Trisamine Resin | Sodium Bisulfite Wash | Girard's Reagent T |
| Optimal Scale | Analytical to <1 g | 1 g to Multi-kilogram | 100 mg to 10 g |
| Aldehyde Compatibility | Excellent for all | Best for Aliphatic/Unhindered | Best for Hindered/Aromatic |
| Time Required | 2 - 12 hours | 15 - 30 minutes | 2 - 3 hours |
| Cost per Reaction | High (Specialty polymer) | Very Low (Bulk chemical) | Moderate |
| Primary Advantage | No aqueous workup required | Highly scalable, cheap | Forces water solubility |
| Primary Limitation | Resin swelling requirements | Reversible equilibrium | Requires heating/acid |
Section 5: References
-
[2] Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PubMed Central (NIH). URL: [Link]
-
[4] Ionic Liquid-Supported Aldehyde: A Highly Efficient Scavenger for Primary Amines. ACS Combinatorial Science. URL: [Link]
-
[3] Molecular characterization of aldehydes and ketones in particle phase of mainstream and sidestream cigarette smoke. Royal Society Open Science. URL: [Link]
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 2. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting low conversion in nitrobenzyl amine alkylation
Topic: Troubleshooting low conversion in nitrobenzyl amine alkylation Content type: Technical Support Center / Troubleshooting Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary & Scope
Low conversion in nitrobenzyl amine alkylation is a frequent bottleneck in medicinal chemistry, primarily driven by the electronic deactivation of the amine or the specific instability of nitro-substituted electrophiles. This guide addresses the two distinct mechanistic failures associated with this reaction class:
-
Scenario A (The Deactivated Nucleophile): Alkylation of a nitrobenzyl amine. The nitro group (
) withdraws electron density, rendering the nitrogen center poor at attacking electrophiles. -
Scenario B (The Radical Electrophile): Alkylation using a nitrobenzyl halide. The nitrobenzyl moiety is prone to radical anion side reactions (dimerization) or rapid hydrolysis, depleting the reagent before alkylation occurs.
Diagnostic Workflow
Before adjusting conditions, identify your rate-limiting step using this decision matrix.
Figure 1: Diagnostic decision tree for isolating the chemical cause of low conversion.
Scenario A: The Deactivated Nucleophile
Context: You are trying to alkylate a secondary amine that contains a nitrobenzyl group (e.g., N-4-nitrobenzylamine).
The Root Cause: Electronic Withdrawal
The nitro group is a potent electron-withdrawing group (EWG). Through inductive (
Optimization Protocol
To force this reaction, you must increase the energy of the ground state (destabilize the nucleophile) or stabilize the transition state.
| Parameter | Standard (Fail) | Optimized (Success) | Rationale |
| Solvent | DCM, THF, Acetone | DMF, DMSO, NMP | Polar aprotic solvents solvate cations poorly, leaving the anionic/neutral nucleophile "naked" and more reactive [1]. |
Optimizing reaction temperature for secondary amine formation
Title: Technical Support Center: Optimizing Reaction Temperature for Secondary Amine Synthesis
Introduction Welcome to the Process Chemistry Technical Support Center. Synthesizing secondary amines via reductive amination or Buchwald-Hartwig cross-coupling is foundational to drug development. However, poor temperature control often leads to over-alkylation, catalyst degradation, or stalled reactions. This guide provides mechanistic troubleshooting, quantitative data, and self-validating protocols to optimize your thermal parameters.
Decision Workflow
Workflow for secondary amine synthesis highlighting temperature control points.
Section 1: Reductive Amination Troubleshooting
Q1: Why does reductive amination of my primary amine and aldehyde yield significant amounts of tertiary amine (over-alkylation), and how should I adjust the temperature? Mechanistic Causality: Over-alkylation occurs when the newly formed secondary amine competes with the primary amine to react with the remaining aldehyde, forming an iminium ion that is [1]. While sodium triacetoxyborohydride (NaBH(OAc)3) is highly selective for imines over aldehydes at room temperature, elevated temperatures accelerate the off-target reduction of the aldehyde and the over-alkylation pathway[1]. Solution: Implement a two-step (indirect) reductive amination. Form the imine at 20–40°C to ensure thermodynamic completion, then cool the reaction strictly to 0°C before adding the reducing agent. Lowering the temperature kinetically suppresses the formation and reduction of the secondary iminium ion.
Q2: I am working with a sterically hindered ketone. At room temperature, the imine doesn't form. If I heat it, my reducing agent degrades. What is the thermodynamically sound approach? Mechanistic Causality: Sterically hindered ketones have a high activation energy for imine condensation. Standard reducing agents like NaBH3CN or NaBH(OAc)3 can degrade or reduce the ketone directly if heated for prolonged periods. Solution: Use a Lewis acid like to activate the ketone and act as a water scavenger[2]. Heat the mixture at 35–50°C to drive imine formation[2]. Crucially, once the imine is formed, cool the reaction to room temperature or 0°C before adding the borohydride reductant. This preserves the reducing agent and prevents off-target reduction.
Table 1: Reductive Amination Reducing Agents & Temperature Profiles
| Reducing Agent | Optimal Temp Range | Reactivity & Selectivity Notes |
| NaBH(OAc)3 | 0°C to 25°C | Mild, highly selective for imines over aldehydes. Preferred for 1-pot synthesis. |
| NaBH3CN | 25°C to 60°C | Requires acidic pH (~5-6). Tolerates higher temps but generates toxic byproducts. |
| NaBH4 | -20°C to 0°C | Highly reactive. Requires strict indirect (2-step) protocol to prevent alcohol formation. |
| H2 / Ir-Catalyst | 40°C to 60°C | Green alternative. Excellent for sterically hindered substrates under mild pressure. |
Section 2: Buchwald-Hartwig Amination Troubleshooting
Temperature dependencies in the Buchwald-Hartwig catalytic cycle.
Q3: During Buchwald-Hartwig amination to form a secondary amine from an aryl bromide and a primary amine, my reaction stalls and I observe homocoupling. Is my temperature too high or too low? Mechanistic Causality: Coupling primary amines generally requires heating above 60°C to overcome the activation barrier for the final reductive elimination step and to (where the secondary amine product reacts again)[3]. However, excessively high temperatures (>110°C) can lead to rapid catalyst deactivation (Pd black formation) and promote side reactions like[4]. Solution: If the reaction stalls, do not blindly increase the temperature. Instead, optimize the catalyst loading and run a temperature screen between 80°C and 100°C. Using a modern precatalyst (e.g., Buchwald G3/G4) with a bulky ligand (like BrettPhos for primary amines) facilitates reductive elimination at lower temperatures while maintaining selectivity[4].
Table 2: Buchwald-Hartwig Temperature Guidelines by Ligand/Substrate
| Amine Type | Recommended Ligand | Base | Optimal Temp Range |
| Primary Amine | BrettPhos | NaOtBu / K2CO3 | 80°C - 100°C |
| Secondary Amine | RuPhos | NaOtBu | 60°C - 90°C |
| NH-Heterocycle | XantPhos | Cs2CO3 | 90°C - 110°C |
Section 3: Self-Validating Experimental Protocols
Protocol A: Temperature-Controlled Two-Step Reductive Amination Self-Validation Checkpoint: This protocol includes an LC-MS verification step prior to reduction, ensuring that the reducing agent is not wasted on unreacted starting materials and preventing the reduction of free ketones.
-
Imine Formation (Thermodynamic Phase): In a dry flask under N2, dissolve the ketone (1.0 eq) and primary amine (1.1 eq) in anhydrous THF (0.5 M). Add Ti(OiPr)4 (1.5 eq).
-
Heating: Stir the mixture at 40°C for 4–12 hours.
-
Validation: Take a 10 µL aliquot, quench with wet EtOAc, and analyze via LC-MS to confirm >95% consumption of the ketone. Do not proceed if starting material remains.
-
Cooling (Kinetic Phase): Cool the reaction flask strictly to 0°C using an ice bath.
-
Reduction: Add NaBH(OAc)3 (2.0 eq) portion-wise over 10 minutes to prevent exotherms.
-
Completion: Allow the reaction to slowly warm to room temperature over 2 hours. Quench with saturated aqueous NaHCO3.
Protocol B: Buchwald-Hartwig Temperature Optimization Screen Self-Validation Checkpoint: By running parallel reactions at 60°C, 80°C, and 100°C, you establish a kinetic profile that identifies the exact point of catalyst death versus product formation.
-
Preparation: In a glovebox, prepare three identical reaction vials containing Aryl Halide (1.0 eq), Primary Amine (1.2 eq), Pd(OAc)2 (2 mol%), BrettPhos (4 mol%), and NaOtBu (1.5 eq) in anhydrous Toluene (0.2 M).
-
Sealing: Seal the vials with PTFE septa and remove them from the glovebox.
-
Temperature Gradient: Place Vial 1 in a heating block at 60°C, Vial 2 at 80°C, and Vial 3 at 100°C.
-
Sampling: At t = 1h, 4h, and 12h, withdraw 20 µL from each vial via syringe, dilute in MeCN, and analyze via UPLC.
-
Analysis:
-
If Vial 1 shows no product, oxidative addition or reductive elimination is stalled.
-
If Vial 3 shows product at 1h but stalls at 4h with Pd black visible, the temperature is too high, causing catalyst degradation.
-
Select the lowest temperature that achieves >90% conversion at 12h.
-
References
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]
-
Mattson, R. J., et al. An Efficient Enantiopure Synthesis of a Pivotal Precursor to Substance P Antagonists. Journal of Organic Chemistry. Available at: [Link]
-
Cawley, M. General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system. ChemSpider Synthetic Pages. Available at: [Link]
Sources
Technical Support Center: Handling Hygroscopic Salts of (Cyclopropylmethyl)[(3-nitrophenyl)methyl]amine
[1]
Reference Code: TS-GUIDE-CNMA-001 Status: Active Department: Chemical Process R&D / Solid State Chemistry[1]
Executive Summary & Chemical Context
Compound: (Cyclopropylmethyl)[(3-nitrophenyl)methyl]amine (Secondary Amine) Common Salts: Hydrochloride (HCl), Hydrobromide (HBr), Trifluoroacetate (TFA).[1] Primary Challenge: Hygroscopicity and Deliquescence.[2][3][4][5]
The hydrochloride salt of (Cyclopropylmethyl)[(3-nitrophenyl)methyl]amine is prone to rapid moisture uptake.[1] This is driven by the high hydration energy of the chloride ion and the hydrogen-bonding capability of the secondary ammonium cation, which competes with the crystal lattice energy. If mishandled, the crystalline solid will undergo deliquescence —dissolving into its own absorbed water to form a viscous oil.
This guide provides authoritative protocols to synthesize, isolate, handle, and recover this material without compromising chemical integrity.
Module A: Synthesis & Anhydrous Isolation
Objective: Isolate the salt in a free-flowing crystalline state, avoiding the "oiling out" phenomenon common in aqueous workups.
Protocol: Anhydrous Salt Formation
Do not use aqueous HCl. Water introduced at this stage is nearly impossible to remove without oiling the product.
-
Dissolution: Dissolve the free base (Cyclopropylmethyl)[(3-nitrophenyl)methyl]amine in anhydrous diethyl ether or TBME (5–10 volumes). Ensure the base is fully dissolved; filter if turbid.
-
Acidification: Cool the solution to 0°C under Nitrogen/Argon.
-
Preferred Reagent: 2.0 M HCl in Diethyl Ether (commercially available) or 4.0 M HCl in Dioxane.
-
Addition: Add acid dropwise with vigorous stirring. A white precipitate should form immediately.
-
-
Digestion: Allow the slurry to stir at 0°C for 30 minutes to ripen the crystals.
-
Filtration (Critical): Do NOT use a standard open Buchner funnel. Atmospheric moisture will turn the filter cake into a gum within seconds.
-
Technique: Use a Schlenk frit (closed system) or a glovebox filtration unit.
-
-
Washing: Wash the cake with cold, anhydrous ether (
). -
Drying: Dry under high vacuum (<0.5 mbar) at room temperature for 12–24 hours.
Visualization: Anhydrous Isolation Workflow
Caption: Figure 1.[1][3][4][6] Closed-system isolation workflow to prevent atmospheric moisture ingress during salt formation.
Module B: Handling & Weighing Strategies
User Query: "How do I weigh this for biological assays without it turning sticky?"
The "Glovebox vs. Bench" Decision Matrix
| Feature | Glovebox / Glove Bag | Benchtop (Schlenk) | Benchtop (Open) |
| Suitability | Recommended | Acceptable (with speed) | Forbidden |
| Atmosphere | Ambient Air (>50% RH) | ||
| Container | Open vial allowed | Septum-capped vial | Open boat |
| Risk | Negligible | Moderate | High (Deliquescence) |
Standard Operating Procedure (SOP) for Weighing
If a glovebox is unavailable, use the "Difference Weighing" technique:
-
Dry a septum-capped vial and purge with Argon.[1]
-
Add the bulk salt to the vial in a dry bag.
-
Weigh the entire sealed vial on the balance (
). -
Take the vial to the hood. Under a strong stream of Argon, remove the septum, quickly scoop out an estimated amount, and reseal immediately.
-
Weigh the vial again (
). -
Mass of Sample =
.[1] -
Note: Never weigh the hygroscopic salt directly on an open weighing boat.
Module C: Troubleshooting & Recovery (FAQs)
User Query: "My solid turned into a yellow oil overnight. Is it ruined?"
Troubleshooting Guide: The "Oiling Out" Phenomenon
Cause: The salt has absorbed enough water to lower its melting point below room temperature, or it has formed a supersaturated aqueous solution.
Recovery Protocol (Trituration):
-
Do not heat the oil (this promotes hydrolysis).
-
Add anhydrous diethyl ether or hexane to the oil.
-
Scratch the side of the flask vigorously with a glass rod to induce nucleation.
-
If it remains oily, add a seed crystal (if available) or cool to -78°C (dry ice/acetone) to force solidification.
-
Once solid, filter immediately under inert gas.
Visualization: Recovery Decision Tree
Caption: Figure 2. Logic flow for recovering hygroscopic salts that have undergone deliquescence.
Module D: Storage & Stability Data
User Query: "Can I store this in the fridge?"
Answer: Only if strictly sealed. Refrigerators have high humidity. If the seal fails, the cold salt acts as a moisture trap (condensing water).
Recommended Storage Conditions:
-
Primary: Desiccator cabinet with
or active Silica Gel.[1] -
Secondary: Sealed vial with Parafilm/Teflon tape, inside a secondary jar containing Drierite.
-
Temperature: -20°C is preferred to slow chemical degradation (hydrolysis), but warm to room temperature before opening to prevent condensation.[1]
Solvent Compatibility Table
| Solvent | Solubility (Salt) | Usage |
| Water | High | Avoid (Hydrolysis risk) |
| Methanol/Ethanol | High | Recrystallization (use sparingly) |
| Isopropanol | Moderate | Best for Recrystallization |
| Ether/Hexane | Insoluble | Best for Washing/Trituration |
| DCM/Chloroform | Moderate/High | Good for transfer, but wet DCM causes oiling |
References
-
BenchChem. (2025).[2] Handling and storage of hygroscopic amine hydrochlorides.[2] Retrieved from [1]
-
National Institutes of Health (NIH). (2022). Organic deliquescence: organic vapor-induced dissolution of molecular salts.[1][5] RSC Advances.[3] Retrieved from [1]
-
University of Colorado Boulder. (n.d.). Drying Organic Solutions and Salts.[7] Organic Chemistry Teaching Labs.[7] Retrieved from [1]
-
ScienceMadness. (2023). Drying solvents and handling anhydrous salts. Retrieved from [1]
-
Tokyo Chemical Industry (TCI). (n.d.). Cyclopropylmethylamine Synthesis & Properties. Retrieved from [1]
Sources
- 1. prepchem.com [prepchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. A database for deliquescence and efflorescence relative humidities of compounds with atmospheric relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic deliquescence: organic vapor-induced dissolution of molecular salts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN106631824B - Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride - Google Patents [patents.google.com]
- 7. orgchemboulder.com [orgchemboulder.com]
Minimizing over-alkylation byproducts in amine synthesis
Current Status: ● Operational Agent: Senior Application Scientist Ticket Topic: Minimizing Over-Alkylation Byproducts (Polyalkylation)[1]
Welcome to the Amine Synthesis Solutions Center
You have reached the Tier 3 Technical Support guide for minimizing over-alkylation. This behavior—often described as the "runaway nucleophile" effect—occurs because the product of an initial N-alkylation (a secondary amine) is often more nucleophilic than the starting material (a primary amine), leading to mixtures of secondary, tertiary, and quaternary ammonium species.[1][2]
This guide moves beyond basic textbook theory to provide field-validated protocols and decision-making frameworks used in process chemistry.[1]
Quick Navigation
-
Diagnostic:
-
Protocol A:
-
Protocol B:
-
Protocol C:
-
Troubleshooting:
Module 1: Diagnostic & Strategy
Before selecting a reagent, use this decision matrix to determine the correct pathway. Over-alkylation is a kinetic issue; solving it requires changing the mechanism, not just the stoichiometry.
Figure 1: Strategic decision tree for selecting the amine synthesis method with the highest probability of mono-alkylation success.
Module 2: Reductive Amination (The Industry Standard)
The Logic: Direct alkylation (SN2) is difficult to stop because the product is more reactive.[3][4] Reductive amination changes the mechanism entirely. The intermediate (imine) is less nucleophilic than the amine, preventing double-addition. The reduction step is then kinetically controlled to favor the imine over the carbonyl.[5]
The Reagent: We recommend Sodium Triacetoxyborohydride (STAB) over Sodium Cyanoborohydride.[1] STAB is less toxic, avoids HCN generation, and exhibits superior selectivity for imines over aldehydes/ketones [1].[1]
Standard Operating Procedure (SOP-RA-01)
Reagents:
-
Aldehyde/Ketone (1.1–1.2 equiv)[1]
-
NaBH(OAc)₃ (1.4–1.5 equiv)[1]
-
Solvent: DCE (1,2-Dichloroethane) or THF (Anhydrous)[1][2][4]
-
Optional: Acetic Acid (1.0 equiv) – Use if imine formation is sluggish.[1]
Step-by-Step Protocol:
-
Imine Formation:
-
Reduction:
-
Quench & Workup:
Why this works: STAB is bulky and electron-deficient.[1] It coordinates with the imine nitrogen, delivering the hydride specifically to the C=N bond. It reacts negligibly with the carbonyl at RT, ensuring the aldehyde is not reduced to an alcohol before it can form the amine [1].
Module 3: Buchwald-Hartwig Amination (For Aryl Amines)
The Logic: You cannot synthesize aryl amines via SN2 (aryl halides do not undergo SN2).[1] While SNAr is possible for electron-poor rings, it often requires harsh conditions.[1] Buchwald-Hartwig coupling uses a Palladium catalyst.[1][2][6] The mechanism involves Reductive Elimination , which ejects the mono-arylated product. The product is generally too sterically bulky to re-enter the catalytic cycle easily, naturally preventing over-alkylation [2].
Standard Operating Procedure (SOP-BH-02)
Reagents:
Step-by-Step Protocol:
-
Inert Atmosphere:
-
Catalyst Pre-loading:
-
Solvation:
-
Heating:
-
Workup:
Module 4: Direct Alkylation (Optimization)
The Logic: If you must use an alkyl halide (e.g., the aldehyde is unstable or unavailable), you are fighting thermodynamics.[1] The only way to win is Statistical Probability .
Protocol Adjustments:
| Variable | Recommendation | Reason |
| Stoichiometry | 5:1 to 10:1 (Amine:Halide) | Ensures the alkyl halide is statistically more likely to encounter a primary amine than the product. |
| Addition | Slow Addition | Add the alkyl halide dropwise to the amine solution. Keep the local concentration of electrophile low. |
| Solvent | Non-polar (if possible) | Polar aprotic solvents (DMF, DMSO) accelerate SN2, often making the second alkylation faster.[1] |
| Protection | Boc/Cbz | Consider protecting the amine (R-NH-Boc), alkylating the nitrogen (requires strong base), then deprotecting.[1] |
Module 5: Troubleshooting
Visualizing the Pathway
Understanding where the side reaction occurs helps in debugging.
Figure 2: Pathway comparison. Note that the Imine intermediate acts as a "circuit breaker" preventing the formation of Tertiary Amines.
FAQ Matrix
Q: I am using Reductive Amination, but I still see ~10% dialkylation. Why?
-
A: This usually happens if the intermediate secondary amine reacts with the aldehyde before the reduction is complete, or if the aldehyde is in large excess.
-
Fix: Ensure you are using STAB , not NaCNBH₃.[1] STAB reduces the imine faster.
-
Fix: Add the hydride reagent after allowing the imine to form for 30 mins (Stepwise addition vs. One-pot).
-
Q: My Buchwald-Hartwig reaction has stalled (low conversion).
-
A: This is rarely an over-alkylation issue and usually a catalyst death issue.[1]
Q: Can I use NaBH₄ for reductive amination?
-
A: Generally, No .[1][8] NaBH₄ is too strong; it will reduce the aldehyde/ketone to an alcohol (competing reaction) faster than it reduces the imine. You must use STAB or NaCNBH₃ for chemoselectivity [3].[1]
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][9][10][11] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][5][9][10][11][12][13] Studies on Direct and Indirect Reductive Amination Procedures.[1][5][9][10][11][13] The Journal of Organic Chemistry, 61(11), 3849–3862.[1][10][11]
-
Surry, D. S., & Buchwald, S. L. (2008).[1] Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361.[1] [1]
-
Tripathi, R. P., Verma, S. S., Pandey, J., & Tiwari, V. K. (2008).[1] Recent Developments on Cyanoborohydride-Mediated Reductive Aminations. Current Organic Chemistry, 12(13), 1093–1115.[1]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Abdel-Magid, A.F., Carson, K.G. and Harris, B.D. (1996) Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61, 3849-3862. - References - Scientific Research Publishing [scirp.org]
Column chromatography solvent systems for nitro amines
Introduction: The Dual Challenge of Nitro Amines
Welcome to the Purification Technical Support Center. You are likely here because your nitro amine compound is behaving poorly on silica gel—tailing, streaking, or decomposing.[1]
Nitro amines present a "push-pull" chromatographic challenge. The nitro group (-NO₂) is electron-withdrawing and highly polar, often making the molecule "sticky" and UV-active. The amine group (-NH₂/NHR) is basic; it acts as a Lewis base that interacts aggressively with the acidic silanol (Si-OH) protons on standard silica gel.[2] This acid-base interaction is the primary cause of peak tailing (streaking) and yield loss.
This guide moves beyond standard textbook advice to provide field-proven solvent systems and troubleshooting logic for these specific functionalities.
Part 1: Solvent System Selection & Optimization
Q1: What is the standard starting solvent system for a generic nitro amine?
Answer: For most nitro amines (e.g., nitroanilines, nitrobenzylamines), do not start with complex mixtures. Begin with the standard Hexane / Ethyl Acetate (Hex/EtOAc) system.[2]
-
Why: Ethyl acetate is a hydrogen bond acceptor but lacks the acidity to protonate amines. It effectively solubilizes the polar nitro group.
-
The Adjustment: If your compound is too polar (Rf < 0.2 in 100% EtOAc), switch to Dichloromethane / Methanol (DCM/MeOH) .
Q2: My compound streaks badly even in Hex/EtOAc. How do I fix this?
Answer: Streaking is almost always caused by the amine group hydrogen-bonding to silica silanols. You must "mask" these silanols using a basic modifier.[2]
The Protocol: Amine Deactivation Add Triethylamine (TEA) to your solvent system.[2][3]
-
Concentration: 0.5% to 1.0% (v/v).
-
Procedure: Pre-wash the packed column with 2-3 column volumes (CV) of the mobile phase containing TEA before loading your sample. This saturates the active silica sites.
-
Warning: TEA has a high boiling point. For volatile products, use Ammonium Hydroxide (NH₄OH) (see Part 2).
Q3: Summary of Recommended Solvent Systems
| System | Composition | Target Compound Class | Notes |
| Standard | Hexane / EtOAc + 1% TEA | Lipophilic nitro amines | Best resolution; TEA prevents tailing. |
| Polar | DCM / MeOH (95:5 to 90:10) + 1% NH₄OH | Polar/Basic nitro amines | MeOH elutes polar compounds; NH₄OH sharpens peaks. |
| Alternative | DCM / Acetone | Nitro compounds with poor solubility | Acetone is excellent for nitro-solubility but absorbs UV at <330nm. |
| Green | Heptane / Ethanol (3:1) | Process-scale / Green chemistry | Ethanol is a strong modifier; good for highly polar amines. |
Part 2: Troubleshooting Tailing & Streaking (The "Amine Problem")
Q4: I added TEA, but I'm still seeing "ghost" peaks or broad bands. Why?
Answer: You likely didn't equilibrate the column. Silica has a massive surface area. Simply adding TEA to the eluent isn't enough; the "front" of the TEA must pass through the entire column before your compound does.
-
The Fix: Flush the column with your TEA-spiked solvent until the eluate pH is basic (check with pH paper). Only then load your sample.
Q5: When should I use Ammonium Hydroxide (NH₄OH) instead of TEA?
Answer: Use NH₄OH when:
-
You are using DCM/MeOH: TEA can form salts with DCM over time or interfere with certain detection methods. NH₄OH is volatile and removes easily.
-
Your product is sensitive: Some nitro compounds are sensitive to the strong basicity of TEA.
-
Protocol: Mix 10 mL NH₄OH (30% aq) into 100 mL MeOH. Use this "ammoniated methanol" to prepare your DCM/MeOH gradients (e.g., 95% DCM / 5% Ammoniated MeOH).
Visual Workflow: Troubleshooting Tailing
Figure 1: Decision logic for resolving amine tailing on silica gel.
Part 3: Stability & Decomposition Issues
Q6: My nitro amine turns brown on the column or I lose mass. Is it decomposing?
Answer: Yes, this is common.[2][4] Nitro groups can be light-sensitive, and the amine can oxidize. However, the most common culprit is Acid-Catalyzed Decomposition caused by the silica gel itself (pH ~5).
-
Diagnostic Test (2D TLC):
-
Spot your crude on a square TLC plate (bottom left).
-
Run the plate in your solvent system (Direction 1).
-
Dry the plate, rotate it 90°, and run it again in the same solvent (Direction 2).
-
Result: If all spots lie on the diagonal line, your compound is stable. If you see off-diagonal spots, your compound is decomposing on the silica.
-
Q7: How do I purify a silica-sensitive nitro amine?
Answer: If the 2D TLC confirms decomposition:
-
Switch to Neutral Alumina: Alumina is less acidic than silica and better tolerates sensitive amines.
-
Use Amine-Functionalized Silica (KP-NH): This "basic silica" requires no TEA/NH₄OH additives and protects acid-sensitive groups.
-
Fast Chromatography: Use a shorter, wider column to minimize residence time.
Part 4: Loading & Solubility
Q8: My compound is not soluble in Hex/EtOAc. How do I load it?
Answer: Nitro amines often have poor solubility in non-polar solvents. Do not dissolve it in pure DCM or MeOH and load it as a liquid band—this will cause "band broadening" and ruin your separation.
Protocol: Dry Loading (Solid Load)
-
Dissolve your crude mixture in a minimal amount of a strong solvent (DCM, Acetone, or MeOH).
-
Add silica gel (ratio: 1g crude to 2g silica).
-
Evaporate the solvent completely on a rotary evaporator until you have a free-flowing powder.
-
Pour this powder carefully onto the top of your pre-equilibrated column.
-
Add a layer of sand (1 cm) on top to protect the bed.
Visual Workflow: Solvent System Optimization
Figure 2: Step-by-step optimization for selecting the correct mobile phase.
References
-
BenchChem Technical Support. (2025).[2][5][6] Troubleshooting Streaking of Amines on Silica Gel Columns. Retrieved from 2
-
University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography. Retrieved from 7
-
Teledyne ISCO. (n.d.).[8] Method Development Strategies for Amine Bonded Phase Columns. Retrieved from 8[8]
-
Welch Materials. (2025). Triethylamine as a Mobile Phase Additive: What Does It Do? Retrieved from 4
Sources
- 1. biotage.com [biotage.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. LC Technical Tip [discover.phenomenex.com]
- 4. welch-us.com [welch-us.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.rochester.edu [chem.rochester.edu]
- 8. teledyneisco.com [teledyneisco.com]
Technical Support Center: Solubility Optimization for (Cyclopropylmethyl)[(3-nitrophenyl)methyl]amine
Executive Summary
You are likely encountering solubility difficulties with (Cyclopropylmethyl)[(3-nitrophenyl)methyl]amine because you are treating it as a neutral organic molecule rather than a lipophilic weak base.
Structurally, this molecule consists of a secondary amine core flanked by two hydrophobic domains: a cyclopropylmethyl group and a 3-nitrobenzyl ring.
-
The Problem: As a free base, the molecule is highly lipophilic (
, estimated) and practically insoluble in neutral water ( ). It often presents as a viscous oil or low-melting solid that "oils out" in aqueous mixtures. -
The Solution: Solubility is strictly pH-dependent.[1] You must protonate the secondary amine (
) to generate a water-soluble cation, or use specific organic cosolvents for biological assays.
This guide provides the protocols to solubilize this compound for both chemical synthesis and biological screening.
Module 1: The pH-Solubility Profile (Aqueous Media)
The Science of the Problem
The secondary amine nitrogen has a lone pair of electrons that accepts protons. In neutral water (pH 7), the equilibrium favors the uncharged, hydrophobic free base. To dissolve this compound in water, you must shift the equilibrium toward the ionized ammonium salt form.
Key Metric: To ensure >99% solubility in water, the pH of the solution must be at least 2 units below the
Troubleshooting Workflow: Aqueous Dissolution
Figure 1: Decision matrix for solubilizing (Cyclopropylmethyl)[(3-nitrophenyl)methyl]amine based on application.
Module 2: Salt Formation Protocol (Permanent Solution)
If you frequently handle this compound, converting the oily free base into a crystalline Hydrochloride (HCl) salt is the most robust solution. The salt is stable, weighable, and water-soluble.
Why HCl?
The cyclopropyl group is sensitive to ring-opening in the presence of strong nucleophiles or extreme acid conditions (e.g., conc.
Step-by-Step HCl Salt Synthesis
| Step | Action | Technical Note |
| 1 | Dissolve | Dissolve 100 mg of the free base amine in 2 mL of Diethyl Ether or Ethyl Acetate . |
| 2 | Filter | If the solution is cloudy, filter it through a 0.45 µm PTFE syringe filter to remove insoluble impurities. |
| 3 | Acidify | Dropwise, add 2.0 equivalents of 4M HCl in Dioxane (or 2M HCl in Ether) while stirring rapidly. |
| 4 | Precipitate | A white to off-white solid should precipitate immediately. If oil forms, scratch the glass with a spatula or sonicate. |
| 5 | Isolate | Filter the solid, wash with cold ether, and dry under vacuum. |
Validation: The resulting solid should be freely soluble in water (up to ~50 mg/mL) without pH adjustment.
Module 3: Formulation for Biological Assays
Researchers often face precipitation when diluting DMSO stocks into Phosphate Buffered Saline (PBS). The sudden jump to pH 7.4 causes the amine to deprotonate and crash out.
Solvent Compatibility Table
| Solvent | Solubility Rating | Usage Recommendation |
| DMSO | Excellent (>100 mM) | Primary Stock. Store at -20°C. |
| Ethanol | Good (>50 mM) | Alternative stock if DMSO is toxic to cells. |
| PBS (pH 7.4) | Poor (<100 µM) | Do not dissolve directly. Use serial dilution. |
| Water (pH 4.0) | High (>10 mM) | Good for animal dosing (IV/IP) if acidified. |
Protocol: The "Step-Down" Dilution Method
Prevent "shock" precipitation in cell culture media.
-
Prepare Stock: Dissolve compound in 100% DMSO to 10 mM.
-
Intermediate Dilution: Dilute the stock 1:10 into pure water (not PBS yet). The slightly acidic nature of water (pH ~5.5 due to atmospheric
) helps maintain solubility better than buffered PBS. -
Final Dilution: Add the intermediate solution to your culture medium/buffer.
-
Target: Final DMSO concentration < 0.5%.[2]
-
Observation: If turbidity occurs, sonicate for 30 seconds. If it persists, you have exceeded the solubility limit of the free base (~50-100 µM).
-
Module 4: Frequently Asked Questions (FAQs)
Q1: My compound is an oil, but the vendor said it was a solid. Is it degraded?
-
Answer: Likely not.[1] Secondary amines with flexible alkyl chains (like the cyclopropylmethyl group) often have low melting points close to room temperature. Small impurities can depress the melting point, turning a solid into an oil ("oiling out").
-
Fix: Follow the Salt Formation Protocol (Module 2) to convert it into a stable solid.
-
Q2: Can I use sonication to dissolve it in PBS?
-
Answer: Sonication will disperse the compound temporarily, creating a suspension, not a solution. For accurate
data, this is dangerous as the effective concentration will be unknown. You must either lower the concentration or use a solubilizing agent like Cyclodextrin (HP- -CD) .
Q3: Is the cyclopropyl group stable in acid?
-
Answer: Yes, under the mild conditions described here. While cyclopropane rings can open in hot, concentrated strong acids, they are stable in dilute HCl at room temperature [2]. Avoid heating the acidic solution above 60°C.
Q4: Why does the solution turn yellow?
-
Answer: The (3-nitrophenyl) group is a chromophore. Nitro compounds often exhibit a pale yellow color, which may intensify in alkaline conditions (pH > 10) due to charge transfer interactions. This is normal.
References
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[3] Advanced Drug Delivery Reviews, 59(7), 603-616.
-
Wiberg, K. B. (1986). The Structure and Reactivity of Cyclopropanes and Cyclobutanes. Angewandte Chemie International Edition, 25(4), 312-322.
-
BenchChem Technical Support. (2025). Purification of Secondary Alkyl Amines & Salt Selection Guides.
-
PubChem Compound Summary. (2025). (Cyclopropylmethyl)methylamine Properties. National Library of Medicine.
Sources
Validation & Comparative
1H NMR spectrum analysis of (Cyclopropylmethyl)[(3-nitrophenyl)methyl]amine
Topic: Spectroscopic Profiling of (Cyclopropylmethyl)[(3-nitrophenyl)methyl]amine Content Type: Comparative Analytical Guide Audience: Senior Researchers, Medicinal Chemists, and Analytical Scientists
Executive Summary
This guide provides a high-resolution analysis of the 1H NMR spectrum for (Cyclopropylmethyl)[(3-nitrophenyl)methyl]amine , a secondary amine pharmacophore often used as a linker in dopaminergic ligands and kinase inhibitors.
Unlike standard spectral listings, this document focuses on the comparative analysis of solvent systems (
Structural Dissection & Electronic Environment
To accurately interpret the spectrum, one must understand the three distinct magnetic environments within the molecule.
A. The Cyclopropyl Fragment (High-Field Anisotropy)
The cyclopropyl group is unique due to the ring current generated by its C-C
-
Observation: Look for multiplets in the highly upfield region (
ppm). -
Differentiation: The methylene protons within the ring are magnetically non-equivalent (cis/trans relative to the substituent), often appearing as two distinct complex multiplets.
B. The 3-Nitrobenzyl System (Low-Field Deshielding)
The nitro group (
-
Observation: This deshields the aromatic protons, pushing them downfield (
ppm). -
Coupling Logic: The meta-substitution pattern creates a specific splitting hierarchy: a singlet-like peak (H2), two doublets (H4, H6), and a triplet (H5).
C. The Secondary Amine Linker
The central nitrogen acts as a pivot.
-
Observation: Two methylene signals (benzylic and cyclopropyl-methyl) and one exchangeable N-H proton.
-
Critical Variable: The visibility of the N-H proton is entirely solvent-dependent.
Visualization: Molecular Proton Assignment
The following diagram maps the proton environments to the logical flow of spectral assignment.
Figure 1: Structural assignment map correlating molecular fragments to expected NMR regions.
Comparative Analysis: Solvent Selection Guide
The choice between Chloroform-d (
Comparative Data Table
| Proton Assignment | Multiplicity | Est. Shift ( | Est. Shift ( | Analysis Note |
| Cyclopropyl Ring | Multiplet (m) | 0.10 - 0.55 ppm | 0.10 - 0.50 ppm | Distinct cis/trans multiplets often overlap. |
| Cyclopropyl Methine | Multiplet (m) | 0.90 - 1.05 ppm | 0.85 - 1.00 ppm | Shielded by ring current. |
| Amine | Broad Singlet | 1.5 - 2.0 ppm (Variable) | 2.5 - 3.5 ppm | Critical Difference: Often invisible in |
| Doublet (d) | 2.50 - 2.55 ppm | 2.40 - 2.45 ppm | Couples to Cyclopropyl CH ( | |
| Benzylic | Singlet (s) | 3.90 - 3.95 ppm | 3.80 - 3.85 ppm | Appears as a singlet unless NH coupling is slow (rare). |
| Ar-H5 (Meta) | Triplet (t) | 7.50 ppm | 7.60 ppm | "Roofing" effect may occur with H4/H6. |
| Ar-H6 (Ortho to alkyl) | Doublet (d) | 7.65 ppm | 7.70 ppm | Least deshielded aromatic proton. |
| Ar-H4 (Ortho to | Doublet (d) | 8.10 ppm | 8.15 ppm | Strongly deshielded. |
| Ar-H2 (Ortho to both) | Singlet/Triplet | 8.25 ppm | 8.30 ppm | Most deshielded; appears as singlet or fine triplet ( |
Performance Verdict
-
Select
if:-
You need sharp resolution of the cyclopropyl multiplets . The lower viscosity of chloroform reduces line broadening, allowing the fine splitting of the ring protons (cis vs. trans) to be resolved.
-
You are analyzing the Free Base . The amine is highly soluble in chloroform.
-
-
Select
if:-
You are analyzing the Salt Form (e.g., HCl) . The salt is likely insoluble in chloroform.
-
You must prove the presence of the Secondary Amine . DMSO slows proton exchange, making the N-H peak visible and integrable (1H).
-
Experimental Protocol (Self-Validating)
This protocol ensures reproducible data and prevents common artifacts (e.g., water suppression interference).
Step 1: Sample Preparation
-
Mass: Weigh 5–10 mg of the product.
-
Solvent Volume: Use exactly 0.6 mL of solvent (
or ).-
Note: If using the HCl salt in DMSO, add 1-2 drops of
only if you wish to collapse the NH coupling to simplify the spectrum (Exchange study).
-
-
Filtration: Filter through a cotton plug in a glass pipette to remove suspended solids (crucial for cyclopropyl multiplet resolution).
Step 2: Acquisition Parameters (600 MHz equivalent)
-
Pulse Sequence: Standard 1D Proton (
or equivalent). -
Spectral Width: -1 to 14 ppm (Ensure the high-field cyclopropyl region is not cut off).
-
Relaxation Delay (D1): Set to 5.0 seconds .
-
Reasoning: The aromatic protons adjacent to the nitro group and the cyclopropyl protons have significantly different relaxation times (
). A short D1 will distort integration ratios.
-
-
Scans (NS): 16 (Free base) or 64 (Salt form).
Step 3: Processing & Validation
-
Phasing: Manually phase. Auto-phasing often fails on the negative/positive oscillations of the cyclopropyl multiplets.
-
Integration Check (The "Internal Standard"):
-
Set the Benzylic
(approx 3.9 ppm) to Integral = 2.00. -
Validation: The aromatic region must sum to 4.00 (
). The cyclopropyl region (excluding the N-CH2) must sum to 5.00 ( ).
-
Differentiation from Alternatives
A common synthesis error yields the 4-nitrophenyl isomer (para-substitution) instead of the 3-nitro (meta).
Differentiation Logic:
-
3-Nitro (Target): Asymmetric aromatic region. Four distinct signals (Singlet, Doublet, Triplet, Doublet).
-
4-Nitro (Alternative): Symmetric aromatic region (AA'BB' system). Appears as two distinct "doublets" (roofed) integrating to 2 protons each.
Decision Workflow Diagram
Use this logic flow to determine the optimal experimental setup for your specific analytical goal.
Figure 2: Experimental decision tree for solvent selection based on sample form and analytical objective.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Standard reference for aromatic coupling constants and substituent effects).
-
Abraham, R. J., et al. (2006).[1] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry, 44(5), 491-509.[1] Link[1]
-
Wiberg, K. B., et al. (1962).[2] "Nuclear magnetic resonance spectra of cyclopropyl derivatives." The Journal of Organic Chemistry, 27. (Foundational work on cyclopropyl anisotropy and chemical shifts). Link
-
Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. (Authoritative database for chemical shift increments). Link
Sources
Spectroscopic Distinction of Nitro and Amine Moieties
A Comparative Guide for Reaction Monitoring and Structural Validation
Executive Summary
In pharmaceutical synthesis and materials science, the reduction of nitro groups (
Key Takeaway: The transition from nitro to amine is spectroscopically dramatic. It involves the disappearance of two intense, low-frequency bands (nitro asymmetric/symmetric stretches) and the emergence of higher-frequency, lower-intensity bands (N-H stretches).
Fundamental Vibrational Modes: The Comparative Profile
The distinct dipole moments and bond orders of nitro and amine groups result in non-overlapping spectral fingerprints. The nitro group, being highly polar with significant double-bond character due to resonance, exhibits intense absorption. In contrast, the amine group's N-H bonds are less polar than O-H bonds, resulting in sharper but often weaker peaks.
Comparative Data Table
| Feature | Nitro Group ( | Primary Amine ( | Secondary Amine ( |
| Dominant Region | Fingerprint / Mid-IR ( | Functional Group ( | Functional Group ( |
| Primary Indicator | "Vampire Teeth" : Two strong bands | "The Doublet" : Two medium bands | "The Singlet" : One weak band |
| Asymmetric Stretch | |||
| Symmetric Stretch | N/A | ||
| Bending Mode | N/A (Weak wagging only) | ||
| Intensity | High (Large dipole change) | Medium to Weak | Weak |
Expert Insight: The "Vampire Teeth" of the nitro group (1550/1350 cm⁻¹) are often the strongest peaks in a spectrum, second only to carbonyls. If these are absent, the reduction is likely complete.
Mechanistic Analysis & Peak Assignments
The Nitro Group (
)
The nitro group resonates between two equivalent structures, giving the N-O bonds a bond order of 1.5. This symmetry dictates two coupled vibrations:
-
Asymmetric Stretching (
): The N-O bonds stretch out of phase. In aromatic nitro compounds (e.g., nitrobenzene), conjugation lowers this frequency to . -
Symmetric Stretching (
): The N-O bonds stretch in phase.
The Amine Group (
)
Hydrogen bonding plays a significant role here, though less than in alcohols.
-
Primary Amines (
): Exhibit a characteristic doublet . -
Secondary Amines (
): Possess only one N-H bond, resulting in a singlet .[5] -
Tertiary Amines (
): Lack N-H bonds; no absorption in the region.[5][6]
Application: Monitoring Nitro Reduction
A common workflow in drug development is the reduction of an aromatic nitro compound (e.g., Nitrobenzene) to an aniline derivative.
Spectral Evolution Logic
The following diagram illustrates the decision logic and spectral changes expected during the reaction.
Figure 1: Logic flow for monitoring nitro-to-amine reduction via IR spectroscopy.
Experimental Case Study: Nitrobenzene to Aniline
-
T=0 (Start): Spectrum dominated by strong bands at 1523 cm⁻¹ and 1347 cm⁻¹ . The 3000+ region shows only aromatic C-H stretches (single weak band >3000 cm⁻¹).
-
T=End (Finish): The 1523/1347 cm⁻¹ bands vanish. A new doublet appears at 3442 cm⁻¹ and 3360 cm⁻¹ (N-H stretches).[5] A new bending vibration appears at 1620 cm⁻¹ .
Standard Operating Procedure (SOP) for IR Analysis
To ensure data integrity (Trustworthiness), follow this protocol.
Objective: Qualitatively determine the extent of nitro reduction.
Materials:
-
FT-IR Spectrometer (ATR accessory preferred for speed; KBr pellet for higher resolution).
-
Solvent: Dichloromethane or Methanol (for cleaning).
-
Desiccator (Amine salts are hygroscopic).
Protocol:
-
Background Scan: Clean the ATR crystal with solvent. Collect a background spectrum (air) to remove atmospheric CO₂ and H₂O lines.
-
Sample Prep:
-
Liquids: Place 1 drop directly on the crystal.
-
Solids: Crush a small amount (~2 mg) to a fine powder. Press onto the crystal using the pressure clamp to ensure intimate contact.
-
Note: If the amine product is an HCl salt (common in Fe/HCl reductions), the N-H stretches will be broadened significantly ("ammonium band" ~2500-3000 cm⁻¹). Neutralize the salt with dilute NaOH and extract before IR analysis to see the distinct doublet.
-
-
Acquisition: Scan from 4000 to 600 cm⁻¹. Resolution: 4 cm⁻¹. Scans: 16 or 32.
-
Analysis:
Troubleshooting & Interferences
| Issue | Cause | Solution |
| Broad peak at 3400 cm⁻¹ | Moisture (Water O-H stretch) | Dry sample; water masks N-H bands. |
| Broad band 2500-3000 cm⁻¹ | Amine Salt ( | Free base the amine (wash with |
| Peak at 1660 cm⁻¹ | Amide Carbonyl ( | Distinguish from N-H bend by intensity (C=O is stronger). |
| Weak N-H signals | Low dipole moment of N-H | Increase sample concentration or use KBr pellet instead of ATR. |
References
-
Spectroscopy Online. Organic Nitrogen Compounds III: Secondary and Tertiary Amines. [Link]
-
Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
-
Spectroscopy Online. Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. [Link]
-
National Institutes of Health (PMC). The nitro to amine reduction: from millions of tons to single molecule studies. [Link]
-
Royal Society of Chemistry (RSC). The adsorption of nitrobenzene over an alumina-supported palladium catalyst: an infrared spectroscopic study. [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. jsynthchem.com [jsynthchem.com]
- 3. The nitro to amine reduction: from millions of tons to single molecule studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Video: IR Spectrum Peak Splitting: Symmetric vs Asymmetric Vibrations [jove.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
HPLC Method Profiling: (Cyclopropylmethyl)[(3-nitrophenyl)methyl]amine
Executive Summary
Product: (Cyclopropylmethyl)[(3-nitrophenyl)methyl]amine CAS: 892579-09-8 (Isomer analog reference) Class: Secondary Amine / Nitro-aromatic Intermediate Primary Application: Pharmaceutical Building Block (N-alkylation precursor)
This guide provides a technical comparison of HPLC methodologies for the retention and purity profiling of (Cyclopropylmethyl)[(3-nitrophenyl)methyl]amine . Due to the compound's dual nature—containing a basic secondary amine and a polar nitro-aromatic moiety—standard C18 methods often yield suboptimal peak shapes or insufficient selectivity against positional isomers (e.g., 2-nitro or 4-nitro analogs).
This analysis compares three distinct chromatographic approaches:
-
Standard C18 (Acidic): Baseline general profiling.
-
Phenyl-Hexyl (Acidic): Optimized for nitro-aromatic selectivity via
interactions. -
Hybrid C18 (High pH): Optimized for peak shape and retention of the deprotonated amine.
Part 1: Method Comparison & Performance Metrics
The following data summarizes the expected chromatographic behavior based on the physicochemical properties of secondary nitrobenzylamines.
| Feature | Method A: Standard C18 | Method B: Phenyl-Hexyl | Method C: High pH Hybrid C18 |
| Primary Mechanism | Hydrophobic Interaction | Hydrophobic + | Hydrophobic (Neutral Species) |
| Selectivity ( | Low for Nitro-isomers | High (Specific for Nitro-position) | Moderate |
| Peak Shape ( | 1.2 – 1.5 (Tailing risk) | 1.1 – 1.3 (Good) | 1.0 – 1.1 (Excellent) |
| Retention ( | Moderate | Moderate-High | High (Deprotonated) |
| Suitability | General Purity Checks | Isomer/Impurity Profiling | LC-MS / Basic Impurities |
Technical Analysis of Retention Behavior
-
The Amine Challenge: At standard HPLC pH (0.1% Formic Acid, pH ~2.7), the secondary amine is protonated (
). On standard C18 columns, this cation interacts with residual silanols on the silica surface, causing peak tailing. -
The Nitro Advantage (Phenyl-Hexyl): The electron-withdrawing nitro group on the aromatic ring creates an electron-deficient
-system. Phenyl-Hexyl stationary phases act as electron donors, creating a specific interaction that resolves the target 3-nitro isomer from potential 2-nitro or 4-nitro impurities often co-eluting on C18. -
The pH Effect: At pH 10 (Method C), the amine is neutral. This eliminates silanol interactions, resulting in sharp, symmetric peaks and significantly increased retention due to the higher hydrophobicity of the neutral molecule.
Part 2: Recommended Experimental Protocols
Protocol 1: High-Selectivity Purity Profiling (Recommended)
Best for separating the target from structural isomers and process impurities.
-
Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl or Phenomenex Kinetex Biphenyl (4.6 x 100 mm, 3.5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 35°C.[1]
-
Detection: UV @ 254 nm (Aromatic) and 270 nm (Nitro-specific).
-
Gradient:
-
0.0 min: 10% B
-
10.0 min: 90% B
-
12.0 min: 90% B
-
12.1 min: 10% B
-
15.0 min: Stop
-
-
Typical Retention Time: ~5.2 – 5.8 min (System dependent).
Protocol 2: High pH "Peak Shape" Method
Best for LC-MS applications and maximizing sensitivity.
-
Column: Waters XBridge C18 or Phenomenex Gemini NX-C18 (High pH stable).
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0 with
). -
Mobile Phase B: Acetonitrile.[2]
-
Gradient: Similar to Protocol 1, but expect retention to shift later (e.g., 6.5 – 7.5 min) due to the neutral amine state.
Part 3: Visualization of Chromatographic Mechanisms
The following diagram illustrates the decision logic for selecting the appropriate method and the molecular interactions governing retention.
Caption: Decision tree for selecting HPLC conditions based on the specific analytical requirement: Isomeric Selectivity vs. Peak Symmetry.
Part 4: Scientific Grounding & Causality
Why Phenyl-Hexyl?
Research into nitro-aromatic separations demonstrates that C18 phases often fail to resolve positional isomers (e.g., ortho- vs. meta- substitution) because the hydrophobicity differences are negligible. Phenyl-based phases exploit the electron deficiency of the nitro ring. The 3-nitro isomer will exhibit a distinct retention factor (
Why High pH?
Basic amines (
References
-
Agilent Technologies. (2013). Optimizing the Separation of Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with pi-pi Interaction and a C-18 Column. Application Note 5991-2030EN. Link
-
Supelco/Sigma-Aldrich. (2020). Separation of Nitro-Aromatics on Ascentis Express Phenyl-Hexyl. Application Note. Link
-
Waters Corporation. (2018). Effect of pH on the Retention of Basic Compounds on XBridge Columns. Waters Application Note. Link
-
PubChem. (2024). Compound Summary: N-(3-Nitrobenzyl)cyclopropanamine. Link
Sources
Comparing reactivity of cyclopropylmethyl vs. ethyl amines
A Comparative Guide to the Reactivity and Applications of Cyclopropylmethyl vs. Ethyl Amines
In the landscape of rational drug design and synthetic organic chemistry, the selection of an N-alkyl substituent is rarely arbitrary. The choice between an ethyl group and a cyclopropylmethyl (CPM) group represents a critical divergence in steric bulk, electronic distribution, and metabolic fate. While the ethyl group is a standard, flexible two-carbon chain, the CPM group is a privileged structural motif—often referred to in the context of the "magic methyl" or "magic cyclopropyl" effect—capable of drastically altering a molecule's pharmacodynamics and pharmacokinetics[1].
This guide objectively compares the physicochemical properties, nucleophilic reactivity, and metabolic stability of ethylamine versus cyclopropylmethylamine, providing self-validating experimental protocols for laboratory evaluation.
Physicochemical and Electronic Profiling
To understand the divergent reactivity of these two amines, one must first examine their fundamental electronic and steric properties.
Electronic Effects and pKa: Ethylamine is a classic primary aliphatic amine with a pKa of 10.87[2]. The ethyl group is purely electron-donating via sigma-bond induction (+I effect), which stabilizes the conjugate acid and results in high basicity. Conversely, cyclopropylmethylamine exhibits a lower predicted pKa of approximately 10.41[3]. Causality: The bonds within the three-membered cyclopropyl ring are highly strained, forcing them to adopt a geometry with high s-character (sp²-like Walsh orbitals). This increased s-character makes the cyclopropyl carbon more electronegative than a standard sp³ carbon. Consequently, the cyclopropyl ring exerts a mild electron-withdrawing inductive effect (-I effect) on the adjacent amine, reducing its basicity relative to the ethyl counterpart.
Steric Bulk and Lipophilicity: The CPM group is a four-carbon system, making it inherently more lipophilic than the two-carbon ethyl group. However, the rigid cyclopropyl ring reduces the overall lipophilicity slightly compared to an acyclic butyl or isobutyl chain[4]. Sterically, the CPM group creates a much wider, rigid "cone of hindrance" around the nitrogen atom compared to the freely rotating ethyl group.
Quantitative Data Comparison
| Property | Ethylamine | Cyclopropylmethylamine | Mechanistic Causality |
| pKa (Conjugate Acid) | 10.87[2] | ~10.41[3] | Walsh orbitals in the cyclopropyl ring increase s-character, exerting a mild electron-withdrawing (-I) effect. |
| Steric Bulk | Low | High | The rigid, 3-membered ring restricts conformational freedom and creates a broader steric cone. |
| Lipophilicity (LogP) | Baseline | +0.5 to +0.8 | The 4-carbon CPM group is more lipophilic than the 2-carbon ethyl group, though less lipophilic than a straight butyl chain[4]. |
| Opioid Receptor Profile | Agonist[5] | Antagonist[5] | The CPM group acts as a steric wedge in the accessory binding pocket, preventing G-protein activation[6]. |
Case Study: The Opioid Receptor Pharmacological Switch
The most famous application of the cyclopropylmethyl group is its ability to act as a pharmacological switch in opioid receptor ligands. When the N-methyl or N-ethyl group of a morphinan scaffold is replaced with an N-CPM group, the molecule frequently transitions from a potent mu-opioid receptor agonist to a pure antagonist (e.g., Naltrexone) or a partial agonist (e.g., Buprenorphine)[5].
Causality: The bulky, rigid cyclopropyl ring projects into a specific hydrophobic accessory pocket within the mu-opioid receptor. This steric clash prevents the transmembrane helices of the receptor from undergoing the inward conformational shift required to recruit beta-arrestin and activate downstream G-proteins, thereby locking the receptor in an inactive antagonist state[6].
Structural switch from N-alkyl to N-cyclopropylmethyl dictates opioid receptor antagonism.
Self-Validating Experimental Methodologies
To objectively compare the reactivity and stability of these two amines, researchers must employ rigorously controlled, self-validating assays. Below are two standard protocols designed to evaluate nucleophilicity and metabolic stability.
Protocol 1: Comparative N-Acylation Kinetic Assay (Nucleophilicity Profiling)
Objective: Quantify the steric impact of the CPM group versus the ethyl group during electrophilic attack. Self-Validation Mechanism: The assay utilizes an internal standard (biphenyl) to correct for HPLC injection volume variances. Furthermore, it operates under pseudo-first-order conditions (a 10-fold molar excess of amine) to ensure the reaction rate is independent of electrophile depletion, yielding a mathematically simple linear logarithmic decay.
Step-by-Step Workflow:
-
Preparation: Prepare 0.1 M solutions of Ethylamine and Cyclopropylmethylamine in anhydrous acetonitrile.
-
Standardization: Add Biphenyl (0.01 M) to both solutions to serve as the analytical internal standard.
-
Initiation: Initiate the reaction by adding Benzoyl Chloride (0.01 M) at 25°C under vigorous magnetic stirring.
-
Sampling: Extract 50 µL aliquots at precise intervals: 1, 3, 5, 10, and 20 minutes.
-
Quenching: Immediately discharge the aliquots into 500 µL of a 1% trifluoroacetic acid (TFA) in water mixture. Causality: TFA instantly protonates the unreacted free amine, destroying its nucleophilicity and halting the acylation reaction at the exact time point.
-
Analysis: Analyze the quenched samples via HPLC-UV (254 nm). Plot
versus time to extract the pseudo-first-order rate constant ( ). The bulkier CPM-amine will exhibit a significantly lower .
Step-by-step workflow for the comparative N-acylation kinetic assay.
Protocol 2: In Vitro Microsomal Stability Assay (Metabolic Profiling)
Objective: Compare the susceptibility of the N-ethyl and N-CPM groups to CYP450-mediated alpha-oxidation (dealkylation). Self-Validation Mechanism: Verapamil is run in parallel as a high-clearance positive control to validate the enzymatic activity of the microsomes. A minus-NADPH negative control is included to ensure that any observed degradation is strictly CYP450-mediated and not a result of chemical instability in the buffer.
Step-by-Step Workflow:
-
Incubation: Incubate the test amine (1 µM) with human liver microsomes (0.5 mg/mL protein) in 0.1 M phosphate buffer (pH 7.4) at 37°C.
-
Equilibration: Pre-warm the mixture for 5 minutes to ensure uniform temperature kinetics.
-
Initiation: Start the metabolic reaction by adding the cofactor NADPH (1 mM final concentration). Causality: CYP450 enzymes require NADPH as an electron donor to catalyze the oxidation of the amine substituent.
-
Sampling: Remove 50 µL aliquots at 0, 15, 30, and 60 minutes.
-
Quenching: Quench the aliquots into 150 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., tolbutamide). Causality: The cold organic solvent instantly denatures the microsomal proteins, stopping metabolism.
-
Analysis: Centrifuge at 4000 rpm for 10 minutes to pellet the precipitated proteins. Analyze the supernatant via LC-MS/MS to determine the intrinsic clearance (
) and half-life ( ). The CPM group typically resists standard alpha-oxidation better than the ethyl group, though it can occasionally undergo CYP-mediated radical ring-opening.
References
-
Ethylamine | C2H5NH2 | CID 6341 - PubChem. nih.gov.[Link]
-
The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC. nih.gov. [Link]
-
Naltrexone Hydrochloride Tablets, USP Opioid Antagonist. regionvasterbotten.se. [Link]
-
Naltrexone - Wikipedia. wikipedia.org.[Link]
-
Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. beilstein-journals.org. [Link]
Sources
- 1. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ethylamine | C2H5NH2 | CID 6341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cyclopropylmethylamine , >95.0%(GC) , 2516-47-4 - CookeChem [cookechem.com]
- 4. BJOC - Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups [beilstein-journals.org]
- 5. regionvasterbotten.se [regionvasterbotten.se]
- 6. Naltrexone - Wikipedia [en.wikipedia.org]
Technical Comparison Guide: (Cyclopropylmethyl)[(3-nitrophenyl)methyl]amine
The following guide provides a comprehensive technical analysis of (Cyclopropylmethyl)[(3-nitrophenyl)methyl]amine , structured for researchers in medicinal chemistry and drug development.
Topic: Elemental Analysis, Synthesis, and Comparative Utility of a Nitro-Benzyl Secondary Amine Building Block.
Executive Summary & Compound Profile
(Cyclopropylmethyl)[(3-nitrophenyl)methyl]amine (referred to herein as CP-3NBA ) is a specialized secondary amine intermediate. It combines a 3-nitrobenzyl motif—a latent aniline precursor often used in fragment-based drug discovery—with a cyclopropylmethyl group, a lipophilic modulator known to improve metabolic stability compared to simple alkyl chains.
This guide provides the theoretical elemental analysis standards required for purity validation, compares CP-3NBA against standard alternatives, and details the synthesis and characterization protocols.
Compound Identity[1]
-
IUPAC Name: N-(Cyclopropylmethyl)-1-(3-nitrophenyl)methanamine
-
Molecular Formula: C₁₁H₁₄N₂O₂
-
Molecular Weight: 206.24 g/mol
-
Key Functionality: Secondary Amine (Nucleophile), Nitro group (Reducible pharmacophore handle).
Elemental Analysis Data: The Validation Standard
For researchers synthesizing or sourcing CP-3NBA, Elemental Analysis (CHN) is the gold standard for confirming bulk purity and salt stoichiometry. Below are the theoretical reference values against which experimental data must be compared.
Table 1: Theoretical Elemental Composition (Combustion Analysis Reference)
| Element | Free Base (C₁₁H₁₄N₂O₂) | Hydrochloride Salt (C₁₁H₁₄N₂O₂ · HCl) | Tolerance Limit (±0.4%) |
| Carbon (C) | 64.06% | 54.44% | Experimental value must match within ±0.4% |
| Hydrogen (H) | 6.84% | 6.23% | Deviations >0.4% suggest solvent trapping |
| Nitrogen (N) | 13.58% | 11.54% | Critical for confirming amine content |
| Oxygen (O) | 15.52% | 13.18% | Typically calculated by difference |
Analyst Note: A common issue with cyclopropylmethyl amines is the trapping of chlorinated solvents (DCM/Chloroform) in the crystal lattice of the HCl salt. If your Experimental Carbon % is significantly lower than 54.44%, check for solvent inclusion via ¹H NMR before re-drying.
Comparative Analysis: Performance vs. Alternatives
In drug design, choosing the right amine building block is critical for SAR (Structure-Activity Relationship) exploration.
Table 2: CP-3NBA vs. Structural Alternatives
| Feature | CP-3NBA (Subject) | Alternative A: N-Benzylcyclopropylmethanamine | Alternative B: N-Methyl-3-nitrobenzylamine |
| Structure | Nitro-benzyl + Cyclopropyl | Unsubstituted Benzyl + Cyclopropyl | Nitro-benzyl + Methyl |
| Electronic Character | Electron-deficient aromatic ring (Nitro group withdraws density). | Electron-neutral aromatic ring. | Electron-deficient aromatic ring.[1] |
| Basicity (Predicted pKa) | ~8.5 - 9.0 (Lower due to nitro-benzyl induction) | ~9.5 (Standard secondary amine) | ~8.8 |
| Metabolic Stability | High: Cyclopropyl ring resists CYP450 oxidation better than n-butyl/propyl chains. | High: Same cyclopropyl benefit. | Low/Med: N-Methyl is prone to demethylation. |
| Synthetic Utility | Versatile: Nitro group can be reduced to aniline for urea/amide coupling. | Limited: Dead-end benzyl group; hard to functionalize further. | Versatile: Similar reactivity, but less lipophilic. |
Key Insight: CP-3NBA is superior to Alternative A when the aromatic ring requires further derivatization (e.g., reduction to an aniline to create a privileged kinase inhibitor scaffold). It is superior to Alternative B when increased lipophilicity and metabolic blockade (via the cyclopropyl group) are required.
Experimental Protocols
Protocol A: Synthesis via Reductive Amination
Objective: Synthesize CP-3NBA from 3-nitrobenzaldehyde and cyclopropylamine. Mechanism: Imine formation followed by in situ hydride reduction.
Reagents:
-
3-Nitrobenzaldehyde (1.0 equiv)[1]
-
Cyclopropylmethylamine (1.1 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.5 equiv) - Preferred over NaBH₄ to prevent nitro reduction.
-
Dichloromethane (DCM) (Solvent)
-
Acetic Acid (Catalytic, 1-2 drops)
Step-by-Step Workflow:
-
Imine Formation: Dissolve 3-nitrobenzaldehyde in DCM (0.2 M concentration). Add cyclopropylmethylamine and acetic acid. Stir at Room Temperature (RT) for 1 hour under Nitrogen.
-
Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 15 minutes.
-
Reaction: Allow to warm to RT and stir overnight (12-16h). Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.
-
Quench: Quench with saturated aqueous NaHCO₃. Stir for 20 mins.
-
Extraction: Extract aqueous layer 3x with DCM. Combine organics, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography (Silica gel; Gradient: 0-5% MeOH in DCM).
Protocol B: Validation Pipeline (QC)
Before submitting for Elemental Analysis, the compound must pass the following checks:
-
¹H NMR (CDCl₃): Confirm presence of cyclopropyl protons (0.1–0.6 ppm multiplet) and aromatic nitro-benzyl protons (8.0–7.5 ppm). Check for solvent peaks.[2]
-
HPLC Purity: Must be >98% (Area) to ensure CHN analysis falls within ±0.4%.
Visualization of Workflows
Diagram 1: Synthesis Pathway
This diagram illustrates the reductive amination pathway, highlighting the critical control point to avoid reducing the nitro group.
Caption: Selective reductive amination pathway using Sodium Triacetoxyborohydride to preserve the nitro functionality.
Diagram 2: Quality Control Decision Tree
A self-validating logic flow for ensuring the Elemental Analysis data meets publication standards.
Caption: Quality Control workflow ensuring sample integrity before destructive Elemental Analysis.
References
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.
-
Gribble, G. W. (1998). "Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System." Chemical Society Reviews.
-
PubChem Compound Summary. (2025). "N-(Cyclopropylmethyl)benzenemethanamine" (Analog Data). National Center for Biotechnology Information.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
Sources
Structure-Activity Relationship (SAR) Comparison Guide: Cyclopropylmethyl (CPM) Analogs vs. Alternative N-Substituents
Executive Summary
In the development of morphinan-based opioid receptor ligands, the nitrogen substituent (N-17 position) serves as the primary molecular switch dictating intrinsic efficacy[1]. This technical guide provides a rigorous Structure-Activity Relationship (SAR) analysis comparing N-cyclopropylmethyl (CPM) analogs against their N-methyl and N-allyl counterparts. By examining binding affinities (
Mechanistic Causality: The "Message-Address" Concept
The morphinan scaffold operates on the "message-address" concept, where the rigid epoxymorphinan core (the "message") confers opioid receptor recognition, and the variable functional groups (the "address") dictate receptor subtype selectivity and functional state[2].
The N-substituent interacts directly with the transmembrane domains (TM6 and TM7) of the G-protein-coupled receptor (GPCR).
-
N-Methyl Analogs (e.g., Oxymorphone): The small methyl group allows the ligand to sit deeply within the orthosteric pocket. This permits the outward displacement of TM6, the critical conformational change required for intracellular Gi/o protein coupling and subsequent adenylyl cyclase inhibition[3].
-
N-Cyclopropylmethyl (CPM) Analogs (e.g., Naltrexone): The bulky cyclopropyl ring creates deliberate steric hindrance. While it binds with sub-nanomolar affinity, the steric clash prevents the outward shift of TM6. The receptor is thermodynamically locked in its inactive conformation, rendering the CPM analog a competitive antagonist (or inverse agonist)[4].
-
Complex CPM Analogs (e.g., Buprenorphine): When the N-CPM group is paired with a massive, lipophilic C7-substituent, the ligand forces a unique intermediate receptor conformation, resulting in potent partial agonism at the μ-opioid receptor (MOR) while retaining antagonism at the κ-opioid receptor (KOR)[5].
Fig 1. Mechanistic divergence of GPCR signaling based on N-substituent steric bulk.
Quantitative Performance Comparison
The following table synthesizes experimental binding affinities (
| Compound | N-Substituent | MOR | KOR | DOR | Functional Profile (MOR) |
| Oxymorphone | -CH | 0.97 | 80.0 | 84.2 | Full Agonist |
| Naloxone | -CH | 1.50 | 50.0 | 150.0 | Antagonist |
| Naltrexone | -CH | 0.20 | 0.50 | 10.8 | Antagonist / Inverse Agonist |
| Buprenorphine | -CH | 0.08 | 0.11 | 2.14 | Partial Agonist |
Key Takeaways:
-
Affinity Enhancement: The transition from N-methyl (Oxymorphone) to N-CPM (Naltrexone) yields a nearly 5-fold increase in MOR affinity and a drastic 160-fold increase in KOR affinity[4],[6].
-
Functional Inversion: Despite tighter binding, the CPM group abolishes the intrinsic efficacy seen in oxymorphone, converting the molecule into a potent antagonist[3].
Experimental Methodologies (Self-Validating Systems)
To objectively verify the SAR data presented above, researchers must employ a dual-assay workflow. Affinity (
Protocol A: Radioligand Competition Binding Assay (Affinity Determination)
Causality: Synthesizing radiolabeled isotopes for every novel CPM analog is highly inefficient. Instead, we measure the ability of the unlabeled CPM analog to displace a known, characterized radioligand (e.g., [³H]-DAMGO for MOR).
Self-Validation: The raw displacement value (
Step-by-Step Workflow:
-
Membrane Preparation: Harvest Chinese Hamster Ovary (CHO) cells stably expressing human MOR, KOR, or DOR. Homogenize and centrifuge at 50,000 x g to isolate the cell membranes.
-
Incubation: In a 96-well plate, combine 50 μg of membrane protein, a fixed concentration of radioligand (e.g., 1 nM [³H]-DAMGO), and varying concentrations of the CPM analog (10⁻¹² to 10⁻⁵ M) in 50 mM Tris-HCl buffer.
-
Equilibration: Incubate at 25°C for 60 minutes to reach thermodynamic equilibrium.
-
Termination & Filtration: Rapidly terminate the reaction by filtering through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer to remove unbound radioligand.
-
Quantification: Add liquid scintillation cocktail and measure radioactivity. Calculate
using non-linear regression and the Cheng-Prusoff equation[8].
Protocol B: [³⁵S]GTPγS Functional Binding Assay (Efficacy Profiling)
Causality: High affinity does not equal activation. To distinguish a CPM antagonist from a CPM partial agonist, we measure the primary intracellular event of GPCR activation: the exchange of GDP for GTP on the Gα subunit[2]. We utilize [³⁵S]GTPγS, a radiolabeled, non-hydrolyzable GTP analog that permanently binds to activated G-proteins, amplifying the signal. Self-Validation: This system is self-validating through the mandatory inclusion of excess GDP (30 μM). Without GDP, the basal rate of GTP exchange creates unreadable background noise. Excess GDP forces all GPCRs into a locked, inactive baseline. Only a true agonist possesses the thermodynamic leverage to overcome this GDP blockade. If a CPM analog binds tightly in Protocol A but fails to elevate[³⁵S]GTPγS binding above the GDP baseline in Protocol B, it is definitively proven to be an antagonist[9].
Fig 2. Self-validating [35S]GTPγS workflow for quantifying intrinsic ligand efficacy.
References
-
Pharmacological Investigations of N-Substituent Variation in Morphine and Oxymorphone: Opioid Receptor Binding, Signaling and Antinociceptive Activity. PLOS One. Available at:[Link]
-
Structure−Activity Relationship Studies of 6α- and 6β-Indolylacetamidonaltrexamine Derivatives as Bitopic Mu Opioid Receptor Modulators. Journal of Medicinal Chemistry (via NIH PMC). Available at:[Link]
-
Oxycodone, an opioid like the others? Frontiers in Pain Research. Available at:[Link]
-
In vivo Characterization of the Opioid Receptor–Binding Profiles of Samidorphan and Naltrexone in Rats. Neuropsychiatric Disease and Treatment (Dove Medical Press). Available at:[Link]
-
Naltrexone (Pharmacodynamics & Receptor Binding Profiles). Wikipedia. Available at:[Link]
Sources
- 1. Pharmacological Investigations of N-Substituent Variation in Morphine and Oxymorphone: Opioid Receptor Binding, Signaling and Antinociceptive Activity | PLOS One [journals.plos.org]
- 2. Structure−Activity Relationship Studies of 6α- and 6β-Indolylacetamidonaltrexamine Derivatives as Bitopic Mu Opioid Receptor Modulators and Elaboration of the “Message-Address Concept” To Comprehend Their Functional Conversion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Investigations of N-Substituent Variation in Morphine and Oxymorphone: Opioid Receptor Binding, Signaling and Antinociceptive Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Naltrexone - Wikipedia [en.wikipedia.org]
- 5. Frontiers | Oxycodone, an opioid like the others? [frontiersin.org]
- 6. iris.uniroma1.it [iris.uniroma1.it]
- 7. Naloxone - Wikipedia [en.wikipedia.org]
- 8. naltrexone | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. Frontiers | Synthesis, Biological Evaluation, and SAR Studies of 14β-phenylacetyl Substituted 17-cyclopropylmethyl-7, 8-dihydronoroxymorphinones Derivatives: Ligands With Mixed NOP and Opioid Receptor Profile [frontiersin.org]
Crystal Structure Determination of Amine Hydrochloride Salts: A Comparative Technical Guide
Executive Summary Amine hydrochloride (HCl) salts represent approximately 50% of all cationic drug salt forms due to their physiological compatibility and favorable solubility profiles. However, their structural characterization presents a unique paradox: while they are the most common pharmaceutical salts, they are notoriously difficult to crystallize into the large, singular lattices required for traditional X-ray diffraction.
This guide provides a rigorous technical comparison of the three dominant structural elucidation methods—Single Crystal X-Ray Diffraction (SCXRD) , Micro-crystal Electron Diffraction (MicroED) , and Powder X-Ray Diffraction (PXRD) . It focuses specifically on the challenges of locating the acidic proton in the
Part 1: The Structural Landscape of Amine HCl Salts
The primary structural feature of an amine hydrochloride is the charge-assisted hydrogen bond between the protonated nitrogen and the chloride anion.
-
The Challenge: The chloride ion is a heavy scatterer (
), while the crucial acidic proton ( ) is a weak scatterer. In standard X-ray experiments, the electron density of the chloride ion can "drown out" the signal from the proton, making it difficult to experimentally confirm proton transfer. -
The Regulatory Implication: If the proton remains on the acid (HCl) rather than transferring to the base (Amine), the substance is classified as a co-crystal, not a salt. This alters the regulatory pathway (FDA/EMA) and intellectual property status.
Part 2: Methodological Comparison & Performance Matrix
Single Crystal X-Ray Diffraction (SCXRD)
The Gold Standard
SCXRD remains the benchmark for absolute configuration and precise bond lengths. For amine HCl salts, low-temperature data collection (100 K) is non-negotiable to reduce thermal motion of the chloride ion and improve H-atom visibility.
-
Mechanism: Elastic scattering of X-rays by electron clouds.
-
Pros: Unambiguous 3D structure; absolute stereochemistry (Flack parameter); precise packing diagrams.
-
Cons: Requires a single crystal
; slow crystal growth (weeks/months); hygroscopic HCl salts often degrade during mounting.
Micro-crystal Electron Diffraction (MicroED)
The High-Speed Disruptor[1]
MicroED (3D ED) uses electrons instead of X-rays.[2][3] Because electrons interact with the electrostatic potential (nucleus + electron cloud) rather than just the electron cloud, they scatter
-
Mechanism: Elastic scattering of electrons in a Cryo-TEM.
-
Pros: Works on nanocrystals (
) found in standard powders; data collection in minutes; better visibility of hydrogen atoms (due to Coulombic interaction with the nucleus). -
Cons: Dynamical scattering effects can distort intensities; beam damage (radiolysis) is a risk for organic salts; limited availability of instrumentation.
Powder X-Ray Diffraction (PXRD) with Rietveld Refinement
The Analytical Workhorse
When single crystals cannot be grown, structure solution from powder data (SSPD) is the fallback.
-
Mechanism: Diffraction from randomly oriented crystallites.
-
Pros: No crystal growth required; analyzes the bulk material (representative).
-
Cons: 1D data collapse (peak overlap); locating H-atoms is virtually impossible; requires high-quality synchrotron data for ab initio solution of complex organics.
Comparative Performance Matrix
| Feature | SCXRD (X-Ray) | MicroED (Electron) | PXRD (Powder) |
| Sample Size | Bulk Powder | ||
| H-Atom Visibility | Moderate (requires high angle data) | High (interacting with potential) | Low/None |
| Data Collection | 2 - 12 Hours | 5 - 30 Minutes | 1 - 10 Hours |
| Salt vs. Co-crystal | Reliable (with good difference maps) | Excellent (detects H positions) | Inferior (often ambiguous) |
| Hygroscopicity Risk | High (long exposure during mounting) | Low (frozen in vitreous ice) | Moderate (capillary sealed) |
Part 3: Critical Experimental Protocols
Protocol A: Optimized Vapor Diffusion for Amine HCl
Direct precipitation often yields amorphous solids. Vapor diffusion is the preferred method for growing diffraction-quality HCl salts.
-
Solvent Selection:
-
Solvent (Inner Vial): Methanol or Ethanol (Amine HCl salts are highly soluble).
-
Anti-Solvent (Outer Vial): Ethyl Acetate, Acetone, or THF (Must be miscible with solvent, lower boiling point, and induce precipitation).
-
-
Setup:
-
Dissolve 10-20 mg of Amine HCl in 0.5 mL of Solvent in a 2 mL vial. Filter through 0.2
PTFE to remove dust nuclei. -
Place the open 2 mL vial inside a 20 mL scintillation vial containing 3-5 mL of Anti-Solvent.
-
Cap the outer vial tightly. Store at
to slow diffusion kinetics.
-
-
Observation:
-
Crystals typically appear in 2-7 days. The slow diffusion allows the chloride ions to order correctly in the lattice, minimizing disorder.
-
Protocol B: The "Salt vs. Co-crystal" Validation (ssNMR)
When diffraction is ambiguous regarding proton position, Solid-State NMR is the required orthogonal validation.
-
Technique:
CPMAS (Cross-Polarization Magic Angle Spinning) NMR. -
Rationale: The chemical shift of the nitrogen atom is highly sensitive to protonation.
-
Threshold: A shift of
ppm upfield typically indicates protonation (Salt formation) compared to the free base.ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">
Part 4: Decision Logic & Workflows
Diagram 1: Structure Determination Pipeline
This workflow illustrates the decision process based on sample availability and physical properties.
Figure 1: Decision matrix for selecting the optimal diffraction technique based on crystal size and quality.
Diagram 2: Salt vs. Co-crystal Determination
A logic flow to satisfy regulatory requirements when the proton position is ambiguous.
Figure 2: Validation workflow for distinguishing Amine HCl Salts from Co-crystals using orthogonal ssNMR data.
References
-
Creative Biostructure. (2025). SCXRD vs MicroED Comparison for Crystallography Research. Retrieved from [Link]
-
Triclinic Labs. (2024).[1] Microcrystal Electron Diffraction Study of Multicomponent Salt and Cocrystal Forms. Retrieved from [Link]
-
Frontiers in Molecular Biosciences. (2021). Small Molecule Microcrystal Electron Diffraction for the Pharmaceutical Industry. Retrieved from [Link]
-
MDPI Crystals. (2023). Structural Characterization of Pharmaceutical Cocrystals with the Use of Laboratory X-ray Powder Diffraction Patterns. Retrieved from [Link]
-
Journal of the American Chemical Society. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides. Retrieved from [Link]
-
U.S. Food & Drug Administration (FDA). Regulatory Classification of Pharmaceutical Co-Crystals. (Guidance for Industry). Retrieved from [Link]
Sources
- 1. 5756737.fs1.hubspotusercontent-na1.net [5756737.fs1.hubspotusercontent-na1.net]
- 2. 3D ED / MicroED crystal structure analysis | SPERA PHARMA, Inc. [spera-pharma.co.jp]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. tricliniclabs.com [tricliniclabs.com]
- 5. Absolute configuration determination of pharmaceutical crystalline powders by MicroED via chiral salt formation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
(Cyclopropylmethyl)[(3-nitrophenyl)methyl]amine proper disposal procedures
This guide outlines the critical safety, handling, and disposal protocols for (Cyclopropylmethyl)[(3-nitrophenyl)methyl]amine .[1] As a specific Safety Data Sheet (SDS) may not be available for this research intermediate, this guide utilizes Structure-Activity Relationship (SAR) analysis to establish safety protocols based on its functional groups: a secondary amine, a strained cyclopropyl ring, and a nitroaromatic moiety.[1]
Part 1: Executive Safety Summary
| Parameter | Critical Status |
| Hazard Class | High Hazard / Reactive Intermediate |
| Primary Risks | Corrosive (Amine), Toxic (Nitroaromatic), Potential Energetic Instability (Nitro + Strained Ring).[1][2] |
| Waste Code (RCRA) | Treat as D001 (Ignitable) and D002 (Corrosive).[2] Potential D003 (Reactive) if heated. |
| Incompatibilities | STRONG OXIDIZERS (Explosion Risk), Acids (Exothermic), Nitrites (Carcinogen formation). |
| Disposal Method | High-Temperature Incineration (via licensed hazardous waste vendor).[1][2] |
Part 2: Chemical Hazard Profiling & SAR Analysis
To safely handle this compound, one must understand the interaction of its three core components. The diagram below illustrates the hazard contribution of each functional group.
Figure 1: Functional group hazard decomposition.[1][2] The combination of a nitro group and a strained cyclopropyl ring necessitates strict temperature control.
Part 3: Waste Characterization & Segregation
Before disposal, the waste must be characterized to ensure compatibility with the waste stream.[3]
Waste Stream Classification
-
Physical State: Likely a viscous oil or low-melting solid.[1] Treat as Liquid Waste for containment.[2]
-
Halogen Content: Non-halogenated (unless mixed with solvents like DCM).[2]
Segregation Rules (CRITICAL)
-
DO NOT MIX WITH:
-
Oxidizing Agents (Peroxides, Nitric Acid): Immediate fire/explosion hazard.
-
Nitrating Agents/Nitrites: Forms carcinogenic N-nitrosamines.[1][2]
-
Acid Chlorides/Anhydrides: Violent exothermic reaction.[2]
-
Halogenated Solvents: Avoid mixing with Chloroform/DCM if possible to prevent exothermic alkylation, though often unavoidable in extraction.
-
Part 4: Operational Disposal Protocols
Scenario A: Small Scale (Lab Bench / Vials < 50 mL)
Use this protocol for residual samples, LC/MS vials, or small synthesis aliquots.[1]
-
Dilution: Do not dispose of neat (pure) material.[2] Dilute with a compatible combustible solvent (e.g., Methanol, Ethanol, or Acetone) to <10% concentration.[1]
-
Reasoning: Reduces thermal density and prevents localized hotspots during incineration.
-
-
Container: Transfer to a High-Density Polyethylene (HDPE) or Glass waste container.[2]
-
Avoid: Metal cans (corrosion risk from amine).[2]
-
-
Labeling: Attach a hazardous waste tag.
Scenario B: Bulk / Process Waste (> 100 mL)
Use this protocol for reaction mixtures, mother liquors, or expired stock.[1]
-
Quenching (If Reactive): If the waste contains unreacted reagents (e.g., acid chlorides), quench carefully in a separate flask before adding to the main waste drum.
-
pH Check: Ensure the waste stream is not acidic. If mixed with acidic waste, heat generation will occur.
-
Action: If the waste drum is acidic, add the amine solution slowly while stirring to dissipate heat.
-
-
Drum Selection: UN-rated HDPE drum (1A2 or 1H2).
-
Headspace: Leave at least 10% headspace to allow for vapor expansion.[2]
Scenario C: Spill Cleanup (Emergency)
-
Evacuate: Remove ignition sources.
-
PPE: Butyl rubber or Nitrile gloves (double gloved), Safety Goggles, Lab Coat.
-
Absorb: Use Vermiculite or Dry Sand .[2]
-
Do NOT use: Paper towels or sawdust (combustible materials + nitro compounds = fire risk).[2]
-
-
Neutralize (Optional but Recommended): Sprinkle weak acid (Citric Acid) on the absorbed spill to neutralize the amine vapors.
-
Collect: Scoop into a wide-mouth jar, seal, and label as "Hazardous Waste - Debris."
Part 5: Disposal Decision Workflow
Follow this logic tree to determine the correct disposal path.
Figure 2: Decision tree for segregating waste streams to ensure compliance and safety.
Part 6: References & Authority
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[2]
-
Sigma-Aldrich. (n.d.).[2][6] Safety Data Sheet for Generic Secondary Amines.[2] (Used for SAR functional group analysis).
-
U.S. Environmental Protection Agency (EPA). (2024).[2] Resource Conservation and Recovery Act (RCRA) Orientation Manual.[2] (Waste coding D001/D002).
-
PubChem. (2024).[2] Compound Summary: Nitrobenzyl amines.[2] National Library of Medicine.
Disclaimer: This guide is intended for use by trained scientific personnel. Always consult your institution's Environmental Health & Safety (EHS) officer before handling novel chemical entities.
Sources
Personal protective equipment for handling (Cyclopropylmethyl)[(3-nitrophenyl)methyl]amine
Topic: Personal Protective Equipment & Handling Guide for (Cyclopropylmethyl)[(3-nitrophenyl)methyl]amine Audience: Researchers, Medicinal Chemists, and Safety Officers.
Executive Summary: The Precautionary Principle
Immediate Action Required: Treat (Cyclopropylmethyl)[(3-nitrophenyl)methyl]amine as a Corrosive, Acutely Toxic (Sensitizer) agent.
In the absence of a compound-specific REACH registration or full toxicological dossier, this guide applies the "Worst-Case Analog" methodology. By analyzing the pharmacophores—a secondary benzylic amine coupled with a nitro-aromatic ring—we derive a safety profile that exceeds standard laboratory requirements to ensure absolute personnel protection.
Compound Risk Profile & Hazard Identification
Chemical Identity:
-
Systematic Name:
-(Cyclopropylmethyl)-1-(3-nitrophenyl)methanamine -
Molecular Formula:
-
Molecular Weight: ~206.24 g/mol
-
Predicted Physical State: Viscous oil or low-melting solid (hygroscopic).
Structure-Activity Relationship (SAR) Hazard Analysis:
| Functional Group | Associated Hazard | GHS Classification (Predicted) |
| Secondary Amine | Caustic to mucous membranes; lachrymator. High affinity for protonation (pH > 10). | Skin Corr.[1][2][3][4] 1B , Eye Dam. 1 |
| Nitro-Aromatic | Potential methemoglobinemia; mutagenic suspect (Ames positive potential). | Acute Tox. 3 (Oral/Dermal) , Muta. 2 |
| Cyclopropyl Moiety | Metabolic strain; potential alkylating reactivity upon metabolic opening. | STOT RE 2 (Liver/Kidney) |
Personal Protective Equipment (PPE) Matrix
Do not rely on standard "Blue Nitrile" gloves alone. The lipophilic nature of the cyclopropyl group combined with the aromatic ring facilitates rapid permeation through standard disposable gloves.
PPE Decision Logic (Graphviz)
Figure 1: PPE Selection workflow based on physical state and solvent carrier. Note the requirement for laminate gloves when handling in permeating solvents like DCM.
Detailed Equipment Specifications
| Component | Recommendation | Technical Rationale |
| Hand Protection (Primary) | Silver Shield / 4H (Laminate) | Nitro-aromatics can permeate nitrile in <15 mins if dissolved in organic solvents. Laminate offers >480 min breakthrough. |
| Hand Protection (Outer) | Disposable Nitrile (5-8 mil) | Provides dexterity and protects the inner laminate glove from tears. |
| Respiratory | Half-mask with OV/AG/P100 | OV: Organic Vapor (amine odor). AG: Acid Gas (amine vapors are basic). P100: Particulates (if solid). |
| Eye/Face | Chemical Goggles + Face Shield | Safety glasses are insufficient due to the corrosive risk (irreversible corneal damage). |
| Body | Tyvek Lab Coat (Closed Front) | Prevents absorption through clothing. Cotton lab coats absorb and hold nitro-amines against the skin. |
Operational Handling Protocol
Goal: Zero skin contact and zero inhalation.
Step 1: Workspace Preparation
-
Engineering Control: All operations must occur inside a certified Chemical Fume Hood .
-
Surface Protection: Line the work surface with an absorbent, plastic-backed mat (pig mat). Tape the edges to prevent shifting.
-
Quenching Bath: Prepare a beaker of 10% Citric Acid or Dilute HCl nearby.
-
Why? Acid neutralizes the amine functionality immediately, reducing volatility and skin permeability in case of a tool dip or minor drip.
-
Step 2: Weighing & Transfer (The "Static" Risk)
-
The Risk: Amines with cyclopropyl groups can be "sticky" or oily. Static charge can cause droplets to "jump."
-
The Fix: Use an antistatic gun on the weighing boat before adding the compound.
-
Technique: Do not pour. Use a disposable glass Pasteur pipette (for oils) or a plastic spatula (for solids). Dispose of the transfer tool immediately into the solid waste stream; do not attempt to wash.
Step 3: Solubilization
-
Solvent Choice: Avoid Dichloromethane (DCM) if possible. DCM acts as a "vehicle," carrying the toxic nitro-amine through gloves and skin rapidly.
-
Preferred Solvents: Ethanol, Ethyl Acetate, or Toluene (if chemistry permits).
-
Vessel: Use a screw-cap vial with a septum. Add solvent via syringe to keep the system closed.
Emergency Response & Decontamination
Spill Response Workflow (Graphviz)
Figure 2: Immediate response protocol for spills < 50mL. For larger spills, evacuate the lab entirely.
First Aid Measures
-
Skin Contact:
-
Do NOT use solvent (alcohol/acetone) to wash skin. This drives the chemical deeper.
-
Flush with water for 15 minutes.
-
Wash gently with soap (surfactant) to lift the lipophilic residue.
-
-
Eye Contact:
-
Irrigate immediately for 30 minutes .
-
Note: Amine burns are alkaline and can cause progressive damage even after flushing. Seek an ophthalmologist immediately.
-
Disposal & Waste Management
Segregation is Critical:
-
Category: Toxic Organic / Basic.
-
Incompatibility: NEVER mix with oxidizing agents (Peroxides, Nitric Acid) or acid chlorides in the waste stream. The amine group can react violently (exothermic).
-
Labeling:
-
"Contains: (Cyclopropylmethyl)[(3-nitrophenyl)methyl]amine"
-
"Hazard: Corrosive, Toxic, Sensitizer"
-
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Cyclopropylmethylamine (Analog). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Standard 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
